Ethyl Linoleate-d5
Description
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Properties
Molecular Formula |
C20H36O2 |
|---|---|
Molecular Weight |
313.5 g/mol |
IUPAC Name |
1,1,2,2,2-pentadeuterioethyl (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C20H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h8-9,11-12H,3-7,10,13-19H2,1-2H3/b9-8-,12-11-/i2D3,4D2 |
InChI Key |
FMMOOAYVCKXGMF-ZISYHAQWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC |
Origin of Product |
United States |
Foundational & Exploratory
What is Ethyl Linoleate-d5 and its chemical properties?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl Linoleate-d5 is a deuterated form of ethyl linoleate, an ethyl ester of the essential omega-6 fatty acid, linoleic acid. The incorporation of five deuterium atoms into the ethyl group creates a stable, isotopically labeled internal standard ideal for mass spectrometry-based quantitative analysis of ethyl linoleate and other fatty acid ethyl esters (FAEEs). FAEEs are non-oxidative metabolites of ethanol and are investigated as markers for alcohol consumption and mediators of alcohol-induced organ damage. This guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its use, and insights into relevant biological pathways.
Chemical and Physical Properties
Precise physicochemical data for this compound is not extensively published. However, the properties of its non-deuterated counterpart, Ethyl Linoleate, provide a close approximation due to the minimal impact of deuterium substitution on most physical characteristics.
Table 1: Chemical and Physical Properties of Ethyl Linoleate
| Property | Value | Source(s) |
| Chemical Name | Ethyl (9Z,12Z)-octadeca-9,12-dienoate-d5 | N/A |
| Synonyms | Linoleic Acid Ethyl Ester-d5, Ethyl (Z,Z)-9,12-Octadecadienoate-d5 | [1][2] |
| CAS Number | 1331665-14-5 | [1][3][4] |
| Molecular Formula | C₂₀H₃₁D₅O₂ | |
| Molecular Weight | 313.53 g/mol | |
| Appearance | Colorless to light yellow oil | |
| Boiling Point | 193 °C at 6 mmHg | |
| Density | 0.8846 g/cm³ at 15.5 °C | |
| Refractive Index | 1.4675 at 20 °C | |
| Solubility | Miscible with dimethylformamide, fat solvents, and oils. | |
| Storage Conditions | -20°C, under an inert atmosphere, protected from light. |
Disclaimer: The boiling point, density, and refractive index are for the non-deuterated Ethyl Linoleate and are provided as an approximation for this compound.
Synthesis of this compound
A detailed, publicly available protocol for the specific synthesis of this compound is not readily found. However, it can be synthesized by the esterification of linoleic acid with deuterated ethanol (ethanol-d6 or ethanol-d5) in the presence of an acid catalyst. The following is a generalized experimental protocol based on standard esterification procedures for fatty acids.
Experimental Protocol: Synthesis of this compound
Materials:
-
Linoleic acid (≥99%)
-
Ethanol-d6 (D, 99.5%) or Ethanol-d5 (D, 99.5%)
-
Anhydrous p-toluenesulfonic acid or sulfuric acid (catalyst)
-
Anhydrous toluene (solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hexane (for chromatography)
-
Ethyl acetate (for chromatography)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve linoleic acid (1 equivalent) in anhydrous toluene.
-
Addition of Reagents: Add an excess of deuterated ethanol (e.g., 3-5 equivalents) and a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 equivalents).
-
Reaction: Heat the mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. Dilute with diethyl ether or hexane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure this compound.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The mass spectrum should show a molecular ion peak corresponding to the mass of this compound (m/z = 313.53).
Applications in Research
Use as an Internal Standard in Mass Spectrometry
This compound is primarily used as an internal standard for the quantification of ethyl linoleate and other FAEEs in biological samples. Its chemical and physical properties are nearly identical to the endogenous analyte, but its increased mass allows for its clear differentiation in mass spectrometry.
Experimental Protocol: Quantification of Ethyl Linoleate in Plasma using LC-MS/MS
Materials:
-
Plasma samples
-
This compound (internal standard)
-
Acetonitrile
-
Hexane
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of a known concentration of this compound solution in acetonitrile.
-
Add 500 µL of hexane and vortex vigorously for 1 minute to extract the lipids.
-
Centrifuge at 10,000 x g for 5 minutes to separate the phases.
-
Transfer the upper hexane layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of acetonitrile/water (1:1, v/v) with 0.1% formic acid.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Use a C18 reversed-phase column for chromatographic separation.
-
Set the mass spectrometer to monitor the specific parent-to-daughter ion transitions for both ethyl linoleate and this compound.
-
-
Data Analysis:
-
Quantify the amount of ethyl linoleate in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of non-labeled ethyl linoleate and a fixed concentration of this compound.
-
Biological Signaling Pathways
Ethyl linoleate has been shown to inhibit melanogenesis through the Akt/GSK3β/β-catenin signaling pathway. This pathway is a crucial regulator of cellular processes, including cell proliferation, survival, and differentiation.
Akt/GSK3β/β-catenin Signaling Pathway in Melanogenesis
Caption: The Akt/GSK3β/β-catenin signaling pathway in melanogenesis.
Experimental Workflow: In Vitro Melanogenesis Assay
The following diagram illustrates a typical workflow for assessing the effect of Ethyl Linoleate on melanogenesis in B16F10 melanoma cells.
Caption: Workflow for in vitro melanogenesis assay.
Logical Relationship: Decision Tree for Using Labeled vs. Unlabeled Ethyl Linoleate
The choice between using this compound and its non-labeled counterpart depends on the research question. The following diagram provides a decision-making framework.
Caption: Decision tree for using labeled vs. unlabeled ethyl linoleate.
Conclusion
This compound is an indispensable tool for researchers in the fields of metabolomics, drug development, and clinical diagnostics. Its utility as an internal standard ensures accurate and precise quantification of ethyl linoleate in complex biological matrices. Understanding its chemical properties, synthesis, and applications, as well as the biological pathways it may influence, is crucial for its effective implementation in scientific research. This guide provides a foundational resource for scientists and professionals working with this important stable isotope-labeled compound.
References
- 1. Effects of ethyl-linoleate on the atheromatous changes caused by high cholesterol diet in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [mostwiedzy.pl]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Ethyl linoleate as an antiatherogenic agent. An experimental study in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Synthesis and Purification of Ethyl Linoleate-d5 for Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, purification, and analysis of Ethyl Linoleate-d5, a deuterated isotopologue of ethyl linoleate. The incorporation of deuterium at the ethyl group provides a valuable tool for various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. This document outlines a detailed synthetic protocol, multiple purification strategies, and analytical methods for quality control.
Synthesis of this compound
The synthesis of this compound is a two-step process that begins with the preparation of deuterated linoleic acid, followed by its esterification with deuterated ethanol.
Synthesis of Perdeuterated Linoleic Acid-d31
A robust method for the gram-scale synthesis of perdeuterated linoleic acid-d31 has been developed, providing a crucial starting material.[1][2] This process involves the coupling of two deuterated fragments. The key starting materials are commercially available saturated fatty acids that undergo H/D exchange to achieve high levels of deuteration.[2]
Experimental Protocol: Synthesis of Perdeuterated Linoleic Acid-d31 (Adapted from Moir, et al.) [1][2]
-
Deuteration of Starting Materials: Saturated fatty acid precursors are subjected to multiple cycles of H/D exchange using D2O and a platinum-on-carbon (Pt/C) catalyst under hydrothermal conditions (e.g., 220 °C for 3 days). This achieves a high degree of deuteration (>98%).
-
Fragment Synthesis: The deuterated saturated fatty acids are then converted into key building blocks: a terminal alkyne and a propargyl bromide derivative. This involves several synthetic steps, including reduction, tosylation, and bromination.
-
Coupling and Semihydrogenation: The two deuterated fragments are coupled together using a copper- and iodide-mediated reaction. The resulting diyne is then selectively semihydrogenated using deuterium gas (D2) and a nickel acetate/sodium borohydride catalyst system to form the cis,cis-double bonds of linoleic acid.
-
Saponification: The final ester is saponified using lithium hydroxide in methanol to yield the free fatty acid, perdeuterated linoleic acid-d31.
Fischer Esterification of Deuterated Linoleic Acid with Ethanol-d6
The deuterated linoleic acid is then esterified with ethanol-d6 (which provides the ethyl-d5 group) via a Fischer-Speier esterification. This acid-catalyzed reaction is a common and effective method for producing esters from carboxylic acids and alcohols.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve the deuterated linoleic acid in a suitable non-polar solvent such as toluene or hexane.
-
Addition of Reagents: Add a molar excess of ethanol-d6 to the solution. This serves as both a reactant and can help drive the equilibrium towards the product.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H2SO4) or p-toluenesulfonic acid (p-TsOH).
-
Reaction Conditions: Heat the mixture to reflux. The temperature will depend on the solvent used (typically 60-110 °C). The water produced during the reaction is removed azeotropically using the Dean-Stark trap, which helps to drive the reaction to completion. The reaction progress can be monitored by thin-layer chromatography (TLC). Typical reaction times range from 1 to 10 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3). Subsequently, wash with a saturated solution of sodium chloride (brine).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Logical Workflow for the Synthesis of this compound
Caption: Synthesis workflow for this compound.
Purification of this compound
The crude product from the synthesis will contain unreacted starting materials, by-products, and residual catalyst. Therefore, a thorough purification is essential to obtain high-purity this compound suitable for research purposes. A multi-step purification strategy is often employed.
Solid-Phase Extraction (SPE)
Solid-phase extraction is an effective initial cleanup step to remove polar impurities. An aminopropyl-silica column is particularly useful for the purification of fatty acid ethyl esters (FAEEs).
Experimental Protocol: SPE with Aminopropyl-Silica
-
Column Conditioning: Condition an aminopropyl-silica SPE cartridge by washing it with methanol followed by hexane.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of hexane and load it onto the conditioned cartridge.
-
Elution: Elute the this compound from the column using hexane. More polar impurities will be retained on the column.
-
Solvent Evaporation: Collect the eluate and evaporate the solvent to obtain a partially purified product.
Silica Gel Column Chromatography
For a more refined separation, silica gel column chromatography is a standard and effective technique for purifying esters from less polar and more polar impurities.
Experimental Protocol: Silica Gel Column Chromatography
-
Column Packing: Prepare a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the partially purified product from SPE in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. Start with a low concentration of ethyl acetate (e.g., 1-2%) and gradually increase the polarity to elute the desired product. The separation can be monitored by TLC.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure this compound. Combine the pure fractions and evaporate the solvent.
Preparative High-Performance Liquid Chromatography (HPLC)
For achieving the highest purity, preparative reversed-phase HPLC is the method of choice.
Experimental Protocol: Preparative RP-HPLC
-
Column: A C18 or AQ-C18 column is suitable for the separation of fatty acid ethyl esters.
-
Mobile Phase: An isocratic or gradient elution with a mixture of methanol and water (e.g., 90:10 v/v) is typically used.
-
Detection: UV detection at a low wavelength (e.g., 205-215 nm) is appropriate for detecting the ester carbonyl group.
-
Injection and Collection: Inject the purified product from the previous step onto the column. Collect the peak corresponding to this compound.
-
Solvent Removal: Remove the mobile phase from the collected fraction, typically by rotary evaporation followed by high vacuum, to yield the final high-purity product.
Purification Workflow
Caption: Multi-step purification workflow for this compound.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary technique for assessing the purity and confirming the molecular weight of the final product.
Experimental Protocol: GC-MS Analysis
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is suitable.
-
Injection: A small amount of the purified product is dissolved in a volatile solvent like hexane and injected into the GC.
-
Temperature Program: A temperature gradient is used to separate the components of the sample. For example, an initial temperature of 100°C held for 2 minutes, ramped to 250°C at 10°C/min, and held for 5 minutes.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (313.53 g/mol ), confirming the incorporation of five deuterium atoms. The fragmentation pattern can also be compared to that of unlabeled ethyl linoleate to further confirm the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the chemical structure and the position of the deuterium labels.
-
¹H NMR: The proton NMR spectrum of this compound will show the characteristic signals for the linoleate acyl chain. The signals corresponding to the ethyl group will be significantly reduced or absent, confirming the deuteration at this position.
-
¹³C NMR: The carbon-13 NMR spectrum will show all the carbon signals of the molecule, providing further structural confirmation.
-
²H NMR: Deuterium NMR can be used to directly observe the deuterium signals, confirming their presence and potentially providing information about their environment in the molecule.
Summary of Analytical Data
| Analytical Technique | Expected Results for this compound | Purpose |
| GC-MS | A single major peak with a mass corresponding to C20H31D5O2 (MW: 313.53). | Purity assessment and confirmation of isotopic enrichment. |
| ¹H NMR | Signals for the linoleate backbone protons; absence or significant reduction of ethyl group proton signals. | Structural confirmation and verification of deuteration site. |
| ¹³C NMR | Signals corresponding to all 20 carbon atoms in the molecule. | Structural confirmation. |
| ²H NMR | A signal corresponding to the deuterium atoms on the ethyl group. | Direct confirmation of deuteration. |
Data Presentation
Quantitative Synthesis and Purification Data (Illustrative)
| Step | Parameter | Value | Unit |
| Synthesis | Starting Linoleic Acid-d31 | 1.0 | g |
| Ethanol-d6 | 5.0 (excess) | mL | |
| Crude Product Yield | ~95 | % | |
| SPE Purification | Recovery | >90 | % |
| Silica Gel Chromatography | Recovery | ~85 | % |
| Preparative HPLC | Final Purity | >98 | % |
| Overall Yield | ~70 | % |
Analytical Characterization Summary
| Analysis | Parameter | Result |
| GC-MS | Purity | > 98% |
| Molecular Ion (M+) | m/z = 313.5 | |
| NMR | ¹H NMR | Consistent with structure, reduced ethyl signals |
| ¹³C NMR | 20 carbon signals observed | |
| Isotopic Enrichment | > 98 atom % D |
This technical guide provides a comprehensive framework for the synthesis and purification of high-purity this compound for advanced research applications. The detailed protocols and analytical methods described herein will enable researchers to confidently produce and characterize this valuable isotopic tracer.
References
Technical Guide: Physical and Chemical Characteristics of Ethyl Linoleate-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl Linoleate-d5 is a deuterated form of ethyl linoleate, an ethyl ester of the essential omega-6 fatty acid, linoleic acid. The incorporation of five deuterium atoms into the ethyl group provides a stable isotopic label, making it a valuable tool in various research applications, including pharmacokinetics, metabolism studies, and as an internal standard in mass spectrometry-based quantification. This technical guide provides an in-depth overview of the physical and chemical characteristics of this compound, along with relevant experimental protocols and a visualization of its role in key biological signaling pathways.
Physical and Chemical Properties
This compound is a colorless oil at room temperature.[1] Its key physical and chemical properties are summarized in the table below. Data for the non-deuterated form is also provided for comparison.
| Property | This compound | Ethyl Linoleate (non-deuterated) |
| Synonyms | (9Z,12Z)-9,12-Octadecadienoic Acid Ethyl Ester-d5, Linoleic Acid Ethyl Ester-d5 | Mandenol, (Z,Z)-9,12-Octadecadienoic acid ethyl ester |
| CAS Number | 1331665-14-5, 1169764-57-1[1][2] | 544-35-4 |
| Molecular Formula | C₂₀H₃₁D₅O₂[1][3] | C₂₀H₃₆O₂ |
| Molecular Weight | 313.53 g/mol | 308.50 g/mol |
| Physical State | Colorless Oil/Liquid | Colorless Oil |
| Density | 0.9 ± 0.1 g/cm³ | 0.876 g/mL at 25 °C |
| Boiling Point | 388.3 ± 21.0 °C at 760 mmHg | 224 °C at 17 mmHg |
| Melting Point | Not available | -95 °C |
| Flash Point | 96.3 ± 20.4 °C | 113 °C (closed cup) |
| Solubility | Soluble in DMSO, Ethanol, and DMF. | Soluble in ethanol, DMSO, and dimethyl formamide (~100 mg/mL). |
| Storage | Store at -20°C. | Store at -20°C. |
Experimental Protocols
Synthesis
The synthesis of this compound typically involves the esterification of linoleic acid with a deuterated ethanol (ethanol-d5) in the presence of an acid catalyst.
General Protocol:
-
Reactant Preparation: Linoleic acid and a molar excess of ethanol-d5 are combined in a round-bottom flask.
-
Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid, is carefully added to the mixture.
-
Reaction: The mixture is heated under reflux for several hours to drive the esterification reaction to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess ethanol-d5 is removed under reduced pressure. The remaining mixture is diluted with an organic solvent (e.g., diethyl ether) and washed sequentially with water and a mild base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a standard technique for the identification and quantification of this compound.
General Protocol:
-
Sample Preparation: Samples containing this compound are diluted in an appropriate organic solvent (e.g., hexane or ethyl acetate). For quantitative analysis, a known amount of an internal standard (e.g., a different deuterated fatty acid ester) is added.
-
GC Separation:
-
Column: A non-polar capillary column (e.g., HP-5MS) is typically used.
-
Injection: A small volume (e.g., 1 µL) of the sample is injected in splitless mode.
-
Oven Program: The oven temperature is programmed with an initial hold, followed by a ramp to a final temperature to ensure separation of all components. A typical program might start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and then hold for 5 minutes.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
-
-
MS Detection:
-
Ionization: Electron ionization (EI) at 70 eV is commonly used.
-
Acquisition Mode: Data can be acquired in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification. For this compound, characteristic ions resulting from the deuterated ethyl group would be monitored.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the structure and isotopic labeling of this compound.
General Protocol:
-
Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
-
¹H-NMR Spectroscopy:
-
The ¹H-NMR spectrum will show characteristic signals for the protons in the linoleate chain.
-
The absence or significant reduction of signals corresponding to the ethyl group protons confirms successful deuteration. The typical triplet for the methyl group and quartet for the methylene group of a standard ethyl ester will be absent.
-
-
¹³C-NMR Spectroscopy:
-
The ¹³C-NMR spectrum will show the characteristic signals for the carbon atoms of the linoleate chain.
-
The signals for the carbons of the ethyl group will exhibit coupling to deuterium, resulting in multiplets, providing further confirmation of deuteration.
-
-
Quantitative NMR (qNMR): For quantitative analysis, a known amount of an internal standard with a distinct NMR signal is added to the sample. The concentration of this compound can be determined by comparing the integral of a characteristic signal of the analyte to that of the internal standard.
Biological Activity and Signaling Pathways
Ethyl linoleate exhibits anti-inflammatory properties by modulating key signaling pathways. Its deuteration is not expected to alter its primary biological activity but makes it a valuable tracer for studying its mechanism of action.
Anti-Inflammatory Signaling Pathway
Ethyl linoleate has been shown to exert its anti-inflammatory effects through the inhibition of the NF-κB (Nuclear Factor-kappa B) pathway and the induction of Heme Oxygenase-1 (HO-1).
-
Inhibition of NF-κB Pathway: Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), typically lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This releases the NF-κB dimer (p50/p65), allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes like iNOS and COX-2. Ethyl linoleate can inhibit the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of these inflammatory mediators. This inhibitory effect is also linked to the suppression of upstream signaling molecules such as Akt and Mitogen-Activated Protein Kinases (MAPKs).
-
Induction of Heme Oxygenase-1 (HO-1): Ethyl linoleate can also induce the expression of the antioxidant enzyme Heme Oxygenase-1. The induction of HO-1 is a cytoprotective mechanism that can suppress inflammation. The signaling pathway for HO-1 induction by related molecules involves the activation of transcription factors such as AP-1 and CREB, which bind to specific elements (AP-1 and CRE) in the HO-1 promoter region, leading to its transcription.
Caption: Anti-inflammatory signaling pathway of Ethyl Linoleate.
Conclusion
This compound is a crucial tool for researchers in various scientific disciplines. Its well-defined physical and chemical properties, coupled with its biological activity, make it an ideal standard and tracer for studying lipid metabolism and inflammatory processes. The experimental protocols outlined in this guide provide a foundation for its synthesis and analysis, while the visualized signaling pathway offers a clear understanding of its anti-inflammatory mechanism of action. As research in lipidomics and drug development continues to advance, the utility of isotopically labeled lipids like this compound will undoubtedly expand.
References
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Ethyl Linoleate-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of Ethyl Linoleate-d5 (Linoleic Acid Ethyl Ester-d5). Given the absence of a publicly available mass spectrum for this specific deuterated isotopologue, this guide combines data from the non-deuterated Ethyl Linoleate with established principles of mass spectrometry to predict its fragmentation behavior. This information is crucial for researchers utilizing this compound as an internal standard or tracer in metabolomics, lipidomics, and drug development studies.
Core Compound Information
| Parameter | Value |
| Chemical Name | Ethyl (9Z,12Z)-octadeca-9,12-dienoate-d5 |
| Synonyms | Linoleic Acid Ethyl Ester-d5 |
| CAS Number | 1331665-14-5[1] |
| Molecular Formula | C₂₀H₃₁D₅O₂[1] |
| Molecular Weight | 313.53 g/mol [1] |
Predicted Electron Ionization Mass Spectrometry Fragmentation Pattern
The fragmentation of this compound under electron ionization (EI) is predicted based on the known fragmentation of the non-deuterated Ethyl Linoleate. The five deuterium atoms on the ethyl group will result in a mass shift for fragments containing this moiety. The primary fragmentation pathways for fatty acid ethyl esters include α-cleavage, β-cleavage, and McLafferty rearrangement.
The following table summarizes the predicted major fragment ions for this compound, with a comparison to the observed fragments of non-deuterated Ethyl Linoleate. The mass spectrum of non-deuterated Ethyl Linoleate is available in the NIST WebBook[2].
| Predicted m/z for this compound | Corresponding m/z for Ethyl Linoleate | Proposed Fragment Ion | Fragmentation Pathway |
| 313 | 308 | [C₂₀H₃₁D₅O₂]⁺ | Molecular Ion |
| 268 | 263 | [M - C₂D₅O]⁺ | Loss of the ethoxy-d5 radical |
| 93 | 88 | [C₄H₃D₅O]⁺ | McLafferty Rearrangement |
| 67 | 67 | [C₅H₇]⁺ | Hydrocarbon fragment from the fatty acid chain |
| 55 | 55 | [C₄H₇]⁺ | Hydrocarbon fragment from the fatty acid chain |
| 41 | 41 | [C₃H₅]⁺ | Hydrocarbon fragment from the fatty acid chain |
Note: The relative abundances of the fragments are predicted to be similar to those of the non-deuterated compound, with the McLafferty rearrangement product expected to be a prominent peak. The hydrocarbon fragments arising from the linoleate chain are not expected to show a mass shift.
Experimental Protocol: GC-MS Analysis of this compound
This protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
1. Sample Preparation:
-
Lipid Extraction: For biological samples, perform a lipid extraction using a modified Folch or Bligh-Dyer method.
-
Derivatization (if necessary): If analyzing free linoleic acid, derivatize to its ethyl ester using a suitable method, such as reaction with ethanol in the presence of an acid catalyst (e.g., acetyl chloride). For samples already containing this compound, this step is omitted.
-
Sample Dilution: Dissolve the extracted and/or derivatized lipid residue in a suitable volatile solvent (e.g., hexane, ethyl acetate) to a final concentration appropriate for GC-MS analysis (typically in the range of 1-100 ng/µL).
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
GC Column: HP-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 min.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
MS Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Mass Scan Range: m/z 40-400
-
Data Acquisition Mode: Full scan to identify all fragment ions. Selected Ion Monitoring (SIM) can be used for targeted quantification, monitoring the predicted key fragments (e.g., m/z 313, 268, 93).
3. Data Analysis:
-
Acquire and process the chromatograms and mass spectra using the instrument's data analysis software.
-
Identify the peak corresponding to this compound based on its retention time and the presence of the predicted key fragment ions in its mass spectrum.
-
Integrate the peak area for quantification if required.
Visualization of Fragmentation Pathway
The following diagram illustrates the primary predicted fragmentation pathways of this compound upon electron ionization.
Caption: Predicted EI fragmentation of this compound.
This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. Experimental verification is recommended to confirm the predicted fragmentation pattern and to establish a definitive mass spectral library entry for this compound.
References
A Technical Guide to Commercially Available High-Purity Ethyl Linoleate-d5 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of commercially available sources of high-purity deuterated Ethyl Linoleate (Ethyl Linoleate-d5). Intended for researchers in pharmaceuticals, metabolomics, and related fields, this document outlines key suppliers, available purity specifications, and detailed experimental protocols for quality assessment. The inclusion of a stable isotope-labeled internal standard like this compound is critical for accurate quantification in mass spectrometry-based analyses.
Commercial Sources of High-Purity this compound
The following table summarizes commercially available sources for high-purity this compound, providing key specifications to aid in the selection of the most suitable product for your research needs. While many suppliers offer this product, purity specifications can vary or may only be available on a lot-specific Certificate of Analysis.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity |
| Larodan | This compound (Ethyl-D5) | 1169764-57-1 | C₂₀H₃₁D₅O₂ | 313.53 | >98%[1] |
| Santa Cruz Biotechnology | This compound | 1331665-14-5 | C₂₀H₃₁D₅O₂ | 313.53 | Refer to Certificate of Analysis[2] |
| LGC Standards | This compound | 1331665-14-5 | C₂₀H₃₁D₅O₂ | 313.53 | Refer to Certificate of Analysis[3] |
| CD Biosynsis | This compound | 1331665-14-5 | C₂₀H₃₁D₅O₂ | 313.53 | Inquire for details |
| Pharmaffiliates | This compound | 1331665-14-5 | C₂₀H₃₁D₅O₂ | 313.53 | "Highly pure"[4] |
| InvivoChem | This compound | 1169764-57-1 | Not Specified | Not Specified | Refer to Data Sheet |
| MedChemExpress | This compound | Not Specified | Not Specified | Not Specified | Refer to Certificate of Analysis[5] |
Experimental Protocols for Purity Assessment
Ensuring the chemical and isotopic purity of this compound is paramount for its effective use as an internal standard. Below are detailed methodologies for assessing purity using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 1: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the determination of chemical purity and isotopic enrichment of this compound.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in HPLC-grade hexane.
-
Prepare a series of dilutions from the stock solution (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL) for linearity assessment.
-
For isotopic enrichment analysis, prepare a mixed sample containing a known concentration of non-deuterated Ethyl Linoleate and the this compound sample.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Column: SPTM-2560 fused silica capillary column (100 m × 0.25 mm × 0.25 µm) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 180°C, hold for 5 minutes.
-
Ramp 2: 5°C/min to 240°C, hold for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL in split mode (60:1 ratio).
-
Mass Spectrometer: Agilent 7000D GC/TQ or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Transfer Line Temperature: 250°C.
-
Scan Mode: Full scan (m/z 50-500) for qualitative analysis and identification of impurities.
-
Selected Ion Monitoring (SIM) Mode: For quantitative analysis and isotopic enrichment, monitor the molecular ions of Ethyl Linoleate (m/z 308.3) and this compound (m/z 313.3).
3. Data Analysis:
-
Chemical Purity: Calculate the peak area percentage of this compound relative to all other detected peaks in the chromatogram.
-
Isotopic Enrichment: Determine the ratio of the peak area of the d5-isotopologue to the d0-isotopologue in the mixed sample and compare it to the known concentration ratio.
Protocol 2: Structural Confirmation and Purity by ¹H and ²H NMR
This protocol is for confirming the molecular structure and assessing the level of deuteration.
1. Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
2. NMR Instrumentation and Parameters:
-
Spectrometer: Bruker Avance III 500 MHz spectrometer or equivalent.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
-
²H NMR (Deuterium NMR):
-
Pulse Program: zg30
-
Number of Scans: 256
-
Relaxation Delay: 1.0 s
-
Spectral Width: 15 ppm
-
3. Data Analysis:
-
¹H NMR: Confirm the presence of characteristic proton signals of the ethyl linoleate backbone. The integration of the terminal methyl protons of the ethyl group should be significantly reduced due to deuteration.
-
²H NMR: Observe a signal corresponding to the deuterium atoms, confirming the presence and location of the isotopic label. The chemical shift will be similar to the corresponding proton signal in the ¹H NMR spectrum.
Logical Workflow for Sourcing and Quality Control
The following diagram illustrates a logical workflow for sourcing and performing quality control on high-purity this compound for research purposes.
Caption: Workflow for sourcing and quality verification of this compound.
Signaling Pathway Context (Hypothetical)
While this compound itself is an internal standard and not directly involved in signaling, its non-deuterated counterpart, linoleic acid, is a precursor to arachidonic acid and various eicosanoids that are key signaling molecules. The diagram below illustrates this simplified metabolic pathway.
Caption: Simplified metabolic pathway of linoleic acid to eicosanoids.
References
The Isotopic Purity of Ethyl Linoleate-d5: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the isotopic purity of Ethyl Linoleate-d5, a deuterated analog of ethyl linoleate, and its significance for researchers, scientists, and drug development professionals. The precise quantification of isotopic enrichment is critical for the reliability and reproducibility of studies employing stable isotope-labeled compounds. This document outlines the importance of isotopic purity, methods for its determination, and its application in metabolic research.
Significance of Isotopic Purity
In modern chemical and biomedical research, the use of deuterated compounds like this compound is indispensable for a variety of applications, including as internal standards in quantitative bioanalysis and as tracers in metabolic studies. The "purity" of these compounds extends beyond chemical contaminants to include isotopic purity, which refers to the percentage of the compound that is enriched with a specific isotope compared to naturally occurring isotopes.[1]
High isotopic purity is crucial for:
-
Accurate Quantification: In quantitative mass spectrometry, deuterated internal standards are used to correct for variability in sample preparation and analysis.[2][3] High isotopic purity minimizes the contribution of the unlabeled analyte in the internal standard, which can lead to the overestimation of the analyte's concentration, particularly at the lower limit of quantification.[4]
-
Reliable Metabolic Tracking: In metabolic studies, deuterated compounds are used to trace the fate of molecules in biological systems.[5] A well-defined isotopic distribution ensures that the detected signals accurately represent the labeled compound and not naturally occurring isotopes or less-deuterated species.
-
Regulatory Compliance: Regulatory bodies such as the FDA provide guidance on the validation of bioanalytical methods, which includes the characterization of internal standards. Ensuring high isotopic purity is a key aspect of meeting these regulatory expectations.
Quantitative Data on Isotopic Purity
The isotopic purity of commercially available this compound is typically high, often exceeding 98%. This means that in a given sample, at least 98% of the molecules contain five deuterium atoms. The remaining percentage consists of a distribution of other isotopologues (molecules with the same chemical formula but different numbers of deuterium atoms). A representative, though not lot-specific, summary of isotopic purity and related specifications for this compound is presented in Table 1.
| Parameter | Typical Specification | Significance |
| Isotopic Purity | ≥98% Deuterium | Ensures minimal interference from unlabeled or lesser-labeled species, leading to more accurate quantification and metabolic tracking. |
| Chemical Purity | ≥95% - 99% | Guarantees that the compound is free from chemical impurities that could interfere with the analysis or biological experiments. |
| Molecular Formula | C₂₀H₃₁D₅O₂ | Defines the chemical composition of the deuterated compound. |
| Molecular Weight | 313.53 g/mol | The increased mass compared to the unlabeled analog (308.5 g/mol ) allows for differentiation by mass spectrometry. |
Note: The data in this table is representative and may not reflect the exact specifications of a particular batch. Researchers should always refer to the Certificate of Analysis provided by the supplier for lot-specific data.
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity for deuterated compounds like this compound is primarily accomplished using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic distribution of a labeled compound. By analyzing the mass-to-charge ratio of the ions, the relative abundance of each isotopologue (d₀, d₁, d₂, etc.) can be quantified.
Protocol: Isotopic Purity Analysis of this compound by GC-MS
-
Sample Preparation:
-
Prepare a stock solution of this compound in a volatile organic solvent (e.g., hexane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph (GC):
-
Injector: Split/splitless, operated in split mode (e.g., 50:1).
-
Injector Temperature: 250°C.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Oven Program: Start at 150°C, ramp to 250°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-400.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
-
Data Analysis:
-
Acquire the mass spectrum of the this compound peak.
-
Identify the molecular ion peak cluster. For this compound, the expected molecular ion [M]⁺˙ is at m/z 313.
-
Measure the relative intensities of the ion peaks corresponding to the different isotopologues (e.g., d₀ at m/z 308, d₁ at m/z 309, ... d₅ at m/z 313).
-
Calculate the isotopic purity by dividing the intensity of the d₅ peak by the sum of the intensities of all isotopologue peaks in the cluster and multiplying by 100.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is another valuable technique for assessing isotopic purity. By comparing the integral of a proton signal in the deuterated compound to a known internal standard, the degree of deuterium incorporation can be determined.
Protocol: Isotopic Purity Analysis of this compound by ¹H NMR
-
Sample Preparation:
-
Accurately weigh a known amount of this compound (e.g., 10 mg).
-
Accurately weigh a known amount of a suitable internal standard with a known purity (e.g., maleic anhydride). The standard should have a proton signal that does not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a deuterated solvent (e.g., CDCl₃).
-
-
NMR Instrumentation and Parameters:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T₁ of the signals of interest) is crucial for accurate quantification.
-
Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio (e.g., 16 or 32).
-
-
Data Analysis:
-
Process the ¹H NMR spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the area of a well-resolved proton signal from the internal standard.
-
Integrate the area of a well-resolved proton signal from the residual non-deuterated positions in this compound (e.g., the vinyl protons).
-
Calculate the molar ratio of the analyte to the internal standard.
-
From the known masses and purities, calculate the isotopic enrichment at the specified positions.
-
Visualizing Workflows and Pathways
Experimental Workflow for Bioanalysis
The use of this compound as an internal standard is a common practice in bioanalytical workflows for the quantification of endogenous or administered ethyl linoleate. A generalized workflow is depicted below.
Metabolic Pathway of Linoleic Acid
Ethyl linoleate is readily hydrolyzed in vivo to linoleic acid, which then enters the omega-6 fatty acid metabolic pathway. Understanding this pathway is crucial when using deuterated ethyl linoleate as a tracer to study fatty acid metabolism.
Conclusion
The isotopic purity of this compound is a critical parameter that underpins its effective use in research and drug development. A thorough understanding and verification of isotopic enrichment using techniques such as mass spectrometry and NMR spectroscopy are essential for generating accurate and reproducible data. This technical guide provides a foundational overview of the significance, analysis, and application of this important stable isotope-labeled compound. Researchers are encouraged to consult the specific Certificate of Analysis for their batch of this compound and to validate their analytical methods according to established regulatory guidelines.
References
- 1. Linoleic acid (LA) metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. SMPDB [smpdb.ca]
- 3. researchgate.net [researchgate.net]
- 4. news-medical.net [news-medical.net]
- 5. Natural deuterium distribution in fatty acids isolated from peanut seed oil: a site-specific study by quantitative 2H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Natural Abundance of Isotopes in Ethyl Linoleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl linoleate (C₂₀H₃₆O₂), the ethyl ester of the essential omega-6 fatty acid, linoleic acid, is a molecule of significant interest in various scientific domains, including nutrition, cosmetics, and pharmacology. Understanding its isotopic composition at natural abundance is crucial for a range of applications, from metabolic tracing and authentication of natural products to elucidating reaction mechanisms. This technical guide provides a comprehensive overview of the natural abundance of stable isotopes (¹³C, ²H, and ¹⁸O) in ethyl linoleate, details the experimental protocols for their determination, and visualizes key molecular and procedural information.
While direct, comprehensive quantitative data for the natural isotopic abundance in ethyl linoleate is not extensively published, this guide synthesizes data from its precursor, linoleic acid, and the general principles of isotopic distribution in natural products. The isotopic composition of ethyl linoleate is primarily determined by the botanical source of the linoleic acid and the ethanol used in its esterification, both of which reflect the isotopic signatures of their geographical and biosynthetic origins.
Data Presentation: Natural Isotopic Abundance in Ethyl Linoleate
The natural abundance of stable isotopes is typically expressed in two ways: as a percentage of all isotopes of that element or as a delta (δ) value in parts per thousand (‰) relative to an international standard.
General Isotopic Abundance
This table provides the globally accepted average natural abundances of the stable isotopes of carbon, hydrogen, and oxygen. These values serve as a fundamental baseline.
| Element | Isotope | Average Natural Abundance (%) |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07[1] | |
| Hydrogen | ¹H | 99.9885 |
| ²H (D) | 0.0115 | |
| Oxygen | ¹⁶O | 99.757 |
| ¹⁷O | 0.038 | |
| ¹⁸O | 0.205 |
Isotopic Abundance in Ethyl Linoleate (Derived from Plant Sources)
The isotopic composition of organic molecules deviates from the global average due to isotopic fractionation during physical and biochemical processes. For ethyl linoleate derived from plant-based linoleic acid, the following represents a typical range of isotopic abundances.
Table 1: Estimated Natural Isotopic Abundance in Ethyl Linoleate
| Isotope | Abundance Measurement | Typical Value/Range | Notes |
| ¹³C | δ¹³C (‰ vs. VPDB) | -28‰ to -32‰ for C3 plants-14‰ to -18‰ for C4 plants | The δ¹³C value is highly dependent on the photosynthetic pathway (C3 vs. C4) of the plant source of linoleic acid.[2][3][4] |
| ²H (D) | (D/H) ratio (ppm) | Site-specific, non-statistical distribution | The deuterium distribution is not uniform across the molecule. Certain positions, particularly at the sites of desaturation, show significant depletion in deuterium.[5] |
| ¹⁸O | δ¹⁸O (‰ vs. VSMOW) | Variable, influenced by source water | The ¹⁸O content in the ester's carbonyl and ether oxygen atoms is influenced by the isotopic composition of the water available to the plant (for the acid) and the water used in the ethanol source. |
Table 2: Site-Specific Natural Abundance of Deuterium in the Linoleate Moiety
Note: Data derived from studies on linoleic acid and its methyl ester. A similar pattern is expected for the linoleate portion of ethyl linoleate.
| Position in Linoleic Acid Chain | Relative Deuterium Abundance | Observation |
| Olefinic positions (C9, C10, C12, C13) | Depleted | Significant impoverishment at one of the ethylenic positions of each double bond. |
| Methylene groups | Alternating pattern | An alternating pattern of deuterium content is observed along the saturated part of the fatty acid chain. |
| Terminal methyl group | Relatively enriched | Tends to have a higher deuterium content compared to the methylene groups. |
Experimental Protocols
The determination of natural isotopic abundance in ethyl linoleate requires high-precision analytical techniques. The two primary methods are Isotope Ratio Mass Spectrometry (IRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Isotope Ratio Mass Spectrometry (IRMS) for Bulk ¹³C and ¹⁸O Analysis
Objective: To determine the overall δ¹³C and δ¹⁸O values of ethyl linoleate.
Methodology:
-
Sample Preparation:
-
Extraction: If ethyl linoleate is part of a complex matrix (e.g., a cosmetic formulation), it must first be extracted using a suitable organic solvent (e.g., hexane or a chloroform/methanol mixture) and purified, typically by chromatography.
-
Purity Check: The purity of the isolated ethyl linoleate should be confirmed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
-
Conversion to Analyzable Gas:
-
For δ¹³C: The purified ethyl linoleate is combusted at a high temperature (typically >1000°C) in the presence of an oxidant (e.g., CuO/Pt) in an elemental analyzer. This quantitatively converts the sample's carbon into CO₂ gas.
-
For δ¹⁸O: The sample is subjected to high-temperature pyrolysis in the absence of oxygen, which converts the oxygen in the sample into CO gas.
-
-
Isotopic Analysis:
-
The resulting gas (CO₂ for ¹³C, CO for ¹⁸O) is introduced into the ion source of the IRMS.
-
The gas molecules are ionized, and the resulting ions are accelerated and separated in a magnetic field according to their mass-to-charge ratio.
-
Highly sensitive detectors simultaneously measure the ion beams corresponding to the different isotopologues (e.g., ¹²CO₂ and ¹³CO₂).
-
The ratio of the heavier to the lighter isotope is calculated and compared to that of a calibrated reference standard to determine the δ value.
-
Quantitative ²H Nuclear Magnetic Resonance (NMR) Spectroscopy for Site-Specific Deuterium Abundance
Objective: To determine the (D/H) ratio at specific positions within the ethyl linoleate molecule.
Methodology:
-
Sample Preparation:
-
Purification: High sample purity is critical for accurate NMR analysis. Ethyl linoleate should be purified by chromatography to remove any interfering compounds.
-
Solvent: The purified sample is dissolved in a deuterated solvent that does not have signals overlapping with the analyte signals.
-
Internal Standard: A reference compound with a known (D/H) ratio is added for quantification.
-
-
NMR Data Acquisition:
-
A high-field NMR spectrometer equipped with a deuterium probe is used.
-
Quantitative ²H NMR spectra are acquired under conditions that ensure signal intensities are directly proportional to the concentration of the deuterium at each position. This typically involves long relaxation delays and a calibrated 90° pulse.
-
-
Data Analysis:
-
The signals in the ²H NMR spectrum are assigned to specific hydrogen positions in the ethyl linoleate molecule.
-
The area of each signal is integrated.
-
The (D/H) ratio for each site is calculated by comparing the integral of the analyte signal to the integral of the internal standard with a known isotopic concentration.
-
Visualizations
Molecular Structure of Ethyl Linoleate
The following diagram illustrates the molecular structure of ethyl linoleate, highlighting the carbon, hydrogen, and oxygen atoms where isotopic variations occur.
References
- 1. researchgate.net [researchgate.net]
- 2. delta 13C analyses of vegetable oil fatty acid components, determined by gas chromatography--combustion--isotope ratio mass spectrometry, after saponification or regiospecific hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. Combined analysis of C-18 unsaturated fatty acids using natural abundance deuterium 2D NMR spectroscopy in chiral oriented solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Stability and Storage of Ethyl Linoleate-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl Linoleate-d5. It is intended to equip researchers and drug development professionals with the necessary information to ensure the integrity and proper handling of this deuterated fatty acid ester. This document outlines the key factors influencing its stability, potential degradation pathways, and detailed experimental protocols for its assessment.
Introduction to this compound Stability
This compound is a deuterated form of ethyl linoleate, an ethyl ester of the omega-6 polyunsaturated fatty acid, linoleic acid. The five deuterium atoms are strategically placed at the bis-allylic position (C-11), the most susceptible site for hydrogen abstraction and subsequent oxidation. This isotopic reinforcement significantly enhances the molecule's resistance to lipid peroxidation, a primary degradation pathway for polyunsaturated fats.[1]
However, like all esters, this compound is susceptible to hydrolysis, and its stability can be influenced by various environmental factors, including temperature, light, oxygen, and pH. Understanding these factors is crucial for maintaining the compound's purity and ensuring the reliability of experimental results.
Recommended Storage Conditions
Proper storage is paramount to preserving the stability of this compound. The following conditions are recommended for both long-term and short-term storage.
| Parameter | Recommendation | Rationale |
| Temperature | Long-term: ≤ -20°C[2][3][4] Short-term: 2-8°C | Minimizes the rates of both oxidative degradation and hydrolysis. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidation by displacing oxygen. |
| Container | Amber glass vial with a Teflon-lined cap | Protects from light-induced degradation and prevents leaching of impurities from the container. |
| Form | As a solution in a suitable organic solvent (e.g., ethanol, acetonitrile) | Discourages auto-oxidation which can occur more readily in the neat oil form. |
Note: Avoid repeated freeze-thaw cycles as this can introduce moisture and oxygen, potentially compromising the stability of the compound. Aliquoting the sample into smaller, single-use vials is recommended.
Key Degradation Pathways
The two primary degradation pathways for this compound are oxidation and hydrolysis.
Oxidative Degradation
While deuteration at the bis-allylic position significantly inhibits the initiation of lipid peroxidation, oxidation can still occur, albeit at a much slower rate compared to its non-deuterated counterpart. Oxidative stress can be induced by exposure to heat, light, and the presence of oxygen or metal ions. The process involves the formation of hydroperoxides, which can further break down into a complex mixture of secondary oxidation products, including aldehydes, ketones, and shorter-chain fatty acids.
Hydrolytic Degradation
As an ester, this compound can undergo hydrolysis to yield linoleic acid-d5 and ethanol. This reaction can be catalyzed by both acids and bases. The rate of hydrolysis is dependent on pH, temperature, and the presence of water. While generally stable at neutral pH, the rate of hydrolysis increases significantly under strongly acidic or basic conditions.
Proposed Stability Testing Program
To comprehensively evaluate the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and determine its intrinsic stability. The following table outlines a proposed set of experiments based on ICH guidelines.
| Stress Condition | Proposed Experimental Parameters | Potential Degradants to Monitor |
| Acid Hydrolysis | 0.1 M HCl at 60°C for up to 7 days | Linoleic acid-d5, Ethanol |
| Base Hydrolysis | 0.1 M NaOH at room temperature for up to 24 hours | Linoleic acid-d5, Ethanol |
| Oxidation | 3% H₂O₂ at room temperature for up to 7 days | Hydroperoxides, Aldehydes, Ketones |
| Thermal Degradation | 60°C for up to 14 days | Oxidation products, Isomers |
| Photostability | Exposure to light at an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter | Oxidation products |
Samples should be analyzed at appropriate time points to determine the rate of degradation. A target degradation of 5-20% is generally considered suitable for method validation.
Experimental Protocols
The following are detailed methodologies for key experiments related to the stability assessment of this compound.
Sample Preparation for Stability Studies
-
Prepare a stock solution of this compound in a suitable solvent (e.g., HPLC-grade acetonitrile or ethanol) at a concentration of 1 mg/mL.
-
For each stress condition, transfer a known volume of the stock solution into amber glass vials.
-
Add the respective stressor (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For thermal and photostability studies, the sample can be stored as a dry film after solvent evaporation under a stream of nitrogen.
-
Seal the vials and place them under the specified conditions for the designated time periods.
-
At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute with the mobile phase to a suitable concentration for analysis.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification of Volatile Degradation Products
This method is suitable for assessing the purity of this compound and identifying volatile oxidation products.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
GC-MS Conditions:
| Parameter | Value |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 150°C, hold for 1 min, ramp at 10°C/min to 250°C, hold for 10 min |
| MS Transfer Line | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-500 |
Sample Preparation for GC-MS:
-
Dilute the sample from the stability study in a suitable solvent (e.g., hexane) to a final concentration of approximately 10-50 µg/mL.
-
Inject 1 µL into the GC-MS system.
Analytical Method: High-Performance Liquid Chromatography (HPLC-UV) for Quantification of this compound and Non-Volatile Degradation Products
This method is ideal for quantifying the parent compound and monitoring the formation of non-volatile degradation products such as hydroperoxides and the hydrolyzed fatty acid.
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
HPLC Conditions:
| Parameter | Value |
| Mobile Phase | Acetonitrile:Water (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 205 nm |
| Injection Volume | 20 µL |
Sample Preparation for HPLC:
-
Dilute the sample from the stability study with the mobile phase to a final concentration within the linear range of the calibration curve (e.g., 1-100 µg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
The following diagrams illustrate key concepts and workflows discussed in this guide.
Caption: Workflow for handling and storage of this compound.
Caption: Primary degradation pathways for this compound.
Caption: Experimental workflow for stability testing of this compound.
References
Navigating the Isotopic Frontier: A Technical Guide to the Safety and Handling of Deuterated Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic substitution of hydrogen with its stable, non-radioactive isotope, deuterium, has emerged as a powerful tool in modern drug discovery and development. This subtle atomic alteration can profoundly influence a molecule's metabolic fate, leading to improved pharmacokinetic profiles, enhanced safety, and extended therapeutic action. The foundation of these benefits lies in the Kinetic Isotope Effect (KIE) , where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, is more resistant to enzymatic cleavage.[1] This increased metabolic stability can result in a longer drug half-life, reduced dosing frequency, and a more favorable safety profile by minimizing the formation of toxic metabolites.[1][2][][4]
However, the unique properties of deuterated compounds necessitate specialized handling, storage, and disposal protocols to ensure their isotopic and chemical integrity, and to maintain a safe laboratory environment. This in-depth technical guide provides a comprehensive overview of the best practices for working with deuterated compounds, from the laboratory bench to preclinical development.
Core Safety and Handling Principles
While deuterated compounds are generally considered non-radioactive and safe for laboratory use, their handling requires adherence to standard chemical safety protocols, with special consideration for their unique physical and chemical properties.
General Laboratory Safety
Standard personal protective equipment (PPE) is mandatory when handling any chemical, including deuterated compounds. This includes:
-
Eye Protection: Safety glasses or goggles should be worn at all times.
-
Hand Protection: Appropriate chemical-resistant gloves are necessary.
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.
Specific Considerations for Deuterated Compounds
-
Hygroscopicity: Many deuterated compounds, particularly deuterated solvents, are hygroscopic and can readily absorb moisture from the atmosphere. This can lead to isotopic dilution through hydrogen-deuterium (H-D) exchange, compromising the integrity of the compound. Therefore, it is crucial to handle and store these compounds under a dry, inert atmosphere, such as nitrogen or argon.
-
Isotopic Exchange: Deuterium atoms on a molecule can be replaced by hydrogen atoms from protic solvents (e.g., water, methanol) or atmospheric moisture. This is particularly relevant for deuterium atoms attached to heteroatoms (e.g., -OD, -ND2) or at acidic/basic sites. To prevent this, always use anhydrous, deuterated solvents for solutions and store compounds in a dry environment.
-
Light and Temperature Sensitivity: Some deuterated compounds may be sensitive to light and/or temperature, which can catalyze degradation. Store such compounds in amber vials or other light-protecting containers and at the recommended temperature.
Quantitative Data on Deuterated Compounds
The following tables provide quantitative data on the physical properties of common deuterated solvents and a comparison of pharmacokinetic parameters for a well-known deuterated drug and its non-deuterated analog.
Table 1: Physical Properties of Common Deuterated Solvents
| Solvent | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) |
| Acetone-d6 | 666-52-4 | 64.13 | 55.5 | -94 | 0.87 |
| Acetonitrile-d3 | 2206-26-0 | 44.07 | 81 | -45 | 0.84 |
| Benzene-d6 | 1076-43-3 | 84.15 | 79 | 6.8 | 0.95 |
| Chloroform-d | 865-49-6 | 120.38 | 60.9 | -64 | 1.50 |
| Deuterium Oxide | 7789-20-0 | 20.03 | 101.4 | 3.8 | 1.107 |
| Dimethyl Sulfoxide-d6 | 2206-27-1 | 84.17 | 189 | 20 | 1.19 |
| Methanol-d4 | 811-98-3 | 36.07 | 65.4 | -98 | 0.89 |
| Toluene-d8 | 2037-26-5 | 100.20 | 110 | -95 | 0.94 |
Data compiled from various sources.
Table 2: Comparative Pharmacokinetics of Tetrabenazine vs. Deutetrabenazine
| Parameter | Tetrabenazine | Deutetrabenazine | Fold Change |
| Active Metabolites | α-HTBZ and β-HTBZ | d6-α-HTBZ and d6-β-HTBZ | N/A |
| Mean Cmax (ng/mL) | 84.5 | 103.1 | ~1.2 |
| Mean AUC (ng·h/mL) | 496 | 967 | ~1.9 |
| Mean Half-life (h) | ~5-7 | ~9-11 | ~1.8 |
HTBZ = dihydrotetrabenazine. Data is for the sum of active metabolites. Source: FDA approval documents and related publications.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the accurate assessment of the properties of deuterated compounds.
Protocol 1: In Vitro Metabolic Stability Assessment Using Human Liver Microsomes
Objective: To determine and compare the in vitro metabolic stability of a deuterated compound and its non-deuterated analog.
Materials:
-
Test compounds (deuterated and non-deuterated, 10 mM stock solutions in DMSO)
-
Pooled human liver microsomes (HLM), 20 mg/mL
-
0.5 M Potassium phosphate buffer, pH 7.4
-
NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Control compound with known metabolic stability (e.g., testosterone)
-
Acetonitrile with an internal standard for quenching the reaction
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system for analysis
Methodology:
-
Preparation of Incubation Mixture:
-
Prepare a master mix of HLM in phosphate buffer to a final protein concentration of 1 mg/mL.
-
Pre-warm the HLM suspension and NADPH regenerating system to 37°C.
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension.
-
Add the test compound (deuterated or non-deuterated) to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time Points and Quenching:
-
At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.
-
The 0-minute time point is prepared by adding the quenching solution before the NADPH regenerating system.
-
-
Sample Processing:
-
Seal the plate and vortex for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to precipitate the proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
Protocol 2: Stability Testing of a Deuterated Active Pharmaceutical Ingredient (API) following ICH Q1A(R2) Guidelines
Objective: To evaluate the stability of a deuterated API under various environmental conditions to establish a re-test period.
Materials:
-
At least three primary batches of the deuterated API.
-
Appropriate primary packaging material.
-
Calibrated stability chambers.
-
Validated stability-indicating analytical methods (e.g., HPLC, GC, MS).
Methodology:
-
Stress Testing (Forced Degradation):
-
Conduct forced degradation studies on a single batch to identify likely degradation products and to validate the stability-indicating analytical methods.
-
Stress conditions should include acid and base hydrolysis, oxidation, photolysis, and thermal degradation.
-
-
Selection of Batches:
-
Use at least three primary batches of the API for the formal stability study. The manufacturing process for these batches should be representative of the final production process.
-
-
Storage Conditions:
-
Long-term testing: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated testing: 40°C ± 2°C / 75% RH ± 5% RH.
-
Intermediate testing: 30°C ± 2°C / 65% RH ± 5% RH (conducted if a significant change occurs during accelerated testing).
-
-
Testing Frequency:
-
Long-term: Every 3 months for the first year, every 6 months for the second year, and annually thereafter.
-
Accelerated: A minimum of three time points, including initial and final time points (e.g., 0, 3, and 6 months).
-
-
Tests to be Performed:
-
The stability study should include tests for appearance, assay, degradation products, and any other critical quality attributes.
-
-
Evaluation:
-
Evaluate the stability data to establish a re-test period for the deuterated API. Any significant change, out-of-specification result, or significant trend should be investigated.
-
Protocol 3: Hygroscopicity Assessment using Dynamic Vapor Sorption (DVS)
Objective: To determine the moisture sorption and desorption characteristics of a deuterated compound.
Materials:
-
Deuterated compound (powder).
-
Dynamic Vapor Sorption (DVS) analyzer.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the deuterated compound into a DVS sample pan.
-
-
Drying:
-
Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25°C until a stable weight is achieved.
-
-
Sorption Phase:
-
Increase the relative humidity (RH) in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).
-
At each RH step, allow the sample to equilibrate until the rate of weight change is below a defined threshold (e.g., 0.002% in 5 minutes).
-
-
Desorption Phase:
-
Decrease the RH in a stepwise manner from 90% back to 0% RH, allowing for equilibration at each step.
-
-
Data Analysis:
-
Plot the percentage change in mass against the RH to generate a sorption-desorption isotherm.
-
Analyze the isotherm to determine the hygroscopicity of the compound, identify any phase transitions, and assess the presence of hysteresis.
-
Visualization of Key Pathways and Workflows
Metabolic Pathway of Tetrabenazine
Tetrabenazine is extensively metabolized, primarily by cytochrome P450 2D6 (CYP2D6), to its active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ). Deutetrabenazine follows the same pathway, but the deuteration at the methoxy groups slows down the O-demethylation process.
Caption: Simplified metabolic pathway of tetrabenazine.
Experimental Workflow for In Vitro Metabolic Stability Assay
The following diagram illustrates the typical workflow for conducting an in vitro metabolic stability assay.
Caption: General workflow for an in vitro metabolic stability assay.
Decision Tree for Deuteration in Drug Discovery
This logical diagram provides a simplified decision-making framework for considering deuteration during the drug discovery process.
Caption: Decision tree for considering deuteration in drug discovery.
Waste Disposal
The disposal of deuterated compounds should follow the established guidelines for chemical waste management at your institution, with the key understanding that these compounds are not radioactive .
-
Segregation: Collect deuterated waste separately from non-deuterated waste to avoid cross-contamination if the non-deuterated waste is to be recycled or re-purposed. However, for disposal purposes, they can often be combined with their corresponding non-deuterated chemical waste streams (e.g., deuterated chloroform with chloroform waste).
-
Labeling: All waste containers must be clearly labeled with the full chemical name of the contents, including the fact that it is deuterated (e.g., "Waste Chloroform-d").
-
Containerization: Use appropriate, sealed, and compatible containers for waste collection.
-
Incompatible Wastes: Never mix incompatible chemicals in the same waste container.
-
Institutional Guidelines: Always follow your institution's specific procedures for hazardous waste pickup and disposal. Consult with your Environmental Health and Safety (EHS) department for guidance.
Conclusion
Deuterated compounds offer significant advantages in drug development, primarily through the modulation of metabolic pathways via the kinetic isotope effect. A thorough understanding of their unique properties is essential for ensuring their safe and effective use. By adhering to the guidelines for handling, storage, and disposal outlined in this guide, and by employing robust experimental protocols for their evaluation, researchers can confidently and safely harness the potential of deuterium chemistry to advance the development of new and improved therapeutics.
References
Methodological & Application
Application Note: Quantitative Analysis of Fatty Acid Ethyl Esters using Ethyl Linoleate-d5 as an Internal Standard by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of fatty acid ethyl esters (FAEEs) in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). The method employs Ethyl Linoleate-d5 as an internal standard to ensure accuracy and precision by correcting for variations during sample preparation and analysis. This document outlines the experimental workflow, from sample preparation and derivatization to GC-MS analysis and data interpretation. Representative quantitative data and method validation parameters are presented to demonstrate the robustness of this approach.
Introduction
Fatty acid ethyl esters (FAEEs) are non-oxidative metabolites of ethanol and are recognized as biomarkers for acute and chronic alcohol consumption.[1] Accurate quantification of FAEEs in various biological matrices, such as plasma, serum, and tissues, is crucial for clinical diagnostics, forensic toxicology, and research in alcohol-related pathologies. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of FAEEs due to its high sensitivity and selectivity.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is essential for reliable quantification.[4] This internal standard closely mimics the chemical and physical properties of the target analytes, thereby compensating for potential losses during sample extraction and derivatization, as well as variations in instrument response.[4]
Experimental Protocols
Materials and Reagents
-
Ethyl Linoleate standard
-
This compound internal standard
-
Hexane (GC grade)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate
-
Boron trifluoride (BF₃) in methanol (14% w/v) (for transesterification of total fatty acids)
Sample Preparation (Plasma)
-
Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Internal Standard Spiking: To 100 µL of plasma in a glass tube, add a known amount of this compound solution (e.g., 10 µL of a 10 µg/mL solution in hexane).
-
Lipid Extraction:
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the plasma sample.
-
Vortex vigorously for 1 minute.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifuge at 2000 x g for 5 minutes to induce phase separation.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean glass tube.
-
-
Drying: Evaporate the solvent under a gentle stream of nitrogen gas at room temperature.
Derivatization (Transesterification to Fatty Acid Methyl Esters - Optional)
For the analysis of total fatty acids (after hydrolysis of complex lipids), a derivatization step to form fatty acid methyl esters (FAMEs) is required. If analyzing for endogenous FAEEs, this step should be omitted.
-
Saponification: To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol. Heat the sample at 100°C for 10 minutes.
-
Methylation: Cool the sample and add 2 mL of 14% BF₃ in methanol. Heat again at 100°C for 5 minutes.
-
Extraction of FAMEs: Cool the sample and add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex and centrifuge to separate the phases. The upper hexane layer containing the FAMEs is collected for GC-MS analysis.
GC-MS Analysis
The following table outlines the typical GC-MS parameters for the analysis of FAEEs or FAMEs.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Transfer Line Temperature | 280°C |
| Scan Mode | Selected Ion Monitoring (SIM) |
SIM Ion Selection:
For accurate quantification, specific ions for Ethyl Linoleate and the this compound internal standard should be monitored. Based on common fragmentation patterns of fatty acid ethyl esters, the following ions are recommended. The exact m/z for the deuterated standard will be shifted by 5 amu.
| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| Ethyl Linoleate | 88 | 101 |
| This compound | 93 | 106 |
Data Presentation
The following table summarizes the expected quantitative performance of a GC-MS method for FAEE analysis using a deuterated internal standard. These values are representative and may vary depending on the specific instrumentation and matrix.
| Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 5 - 10 nM |
| Limit of Quantification (LOQ) | 15 - 60 nM |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 15% |
Data are based on typical performance characteristics reported for FAEE analysis using internal standards.
Diagrams
Caption: Experimental workflow for FAEE analysis.
Caption: Logic of quantification using an internal standard.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of fatty acid ethyl esters by GC-MS. This approach effectively corrects for analytical variability, ensuring high accuracy and precision. The detailed protocol and performance characteristics presented in this application note serve as a valuable resource for researchers, scientists, and drug development professionals working in areas requiring the accurate measurement of FAEEs.
References
- 1. The reliability of fatty acid ethyl esters (FAEE) as biological markers for the diagnosis of alcohol abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Ethyl Linoleate in Human Plasma by LC-MS/MS using Ethyl Linoleate-d5 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of Ethyl Linoleate in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Ethyl Linoleate-d5, to ensure high accuracy and precision. A straightforward liquid-liquid extraction protocol is employed for sample preparation, followed by a rapid chromatographic separation on a C18 reversed-phase column. The method is suitable for researchers, scientists, and drug development professionals engaged in lipidomic analysis and studying the metabolic fate of fatty acid ethyl esters.
Introduction
Ethyl Linoleate is the ethyl ester of the essential omega-6 fatty acid, linoleic acid. It is found in various biological matrices and is of interest in several research areas, including dermatology for its role in skin barrier function and in studies of alcohol consumption, where fatty acid ethyl esters (FAEEs) can serve as markers. Accurate quantification of Ethyl Linoleate is crucial for understanding its physiological and pathological roles. LC-MS/MS offers the high selectivity and sensitivity required for the analysis of lipids in complex biological samples. The use of a deuterated internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte and compensates for variations in sample preparation and matrix effects, leading to more reliable and reproducible results.
Biological Significance
Ethyl Linoleate has been shown to have anti-inflammatory properties and is involved in various signaling pathways. One notable pathway is the inhibition of melanogenesis, the process of melanin production. Ethyl Linoleate has been demonstrated to inhibit the phosphorylation of Akt and glycogen synthase kinase 3β (GSK3β), leading to a reduction in β-catenin levels.[1] This cascade ultimately suppresses the expression of microphthalmia-associated transcription factor (MITF), a key regulator of the enzymes responsible for melanin synthesis, such as tyrosinase.[1] This makes Ethyl Linoleate a compound of interest in the development of skin-lightening agents and treatments for hyperpigmentation.
Experimental Protocols
Materials and Reagents
-
Ethyl Linoleate analytical standard
-
This compound internal standard (IS)
-
LC-MS grade acetonitrile, isopropanol, methanol, and water
-
Formic acid and ammonium acetate
-
Human plasma (sourced ethically and with appropriate consent)
Sample Preparation: Liquid-Liquid Extraction
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 20 µL of the this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Add 400 µL of cold methanol to precipitate proteins. Vortex for 30 seconds.
-
Add 800 µL of methyl tert-butyl ether (MTBE) as the extraction solvent. Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 90:10 acetonitrile:water) for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| LC System | A high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 10 mM ammonium acetate |
| Mobile Phase B | Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium acetate |
| Gradient | Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 45°C |
| Injection Vol. | 5 µL |
Mass Spectrometry:
| Parameter | Condition |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
| Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
Data Presentation
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ethyl Linoleate | 309.3 | 67.1 | 15 |
| This compound | 314.3 | 72.1 | 15 |
Note: Collision energies should be optimized for the specific instrument used.
Table 2: Quantitative Performance Characteristics (Hypothetical Data Based on Similar Analytes)
| Parameter | Ethyl Linoleate |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.08 nmol/g |
| Limit of Quantification (LOQ) | 0.27 nmol/g |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
LOD and LOQ values are based on a published method for ethyl linoleate in meconium and may vary depending on the matrix and instrumentation.
Visualizations
Caption: Experimental workflow for the quantitative analysis of Ethyl Linoleate.
Caption: Signaling pathway of Ethyl Linoleate in the inhibition of melanogenesis.
References
Application of Ethyl Linoleate-d5 in Lipidomics Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the dynamic field of lipidomics, the precise and accurate quantification of lipid species is paramount to understanding their complex roles in health and disease. Ethyl Linoleate-d5 is a deuterated form of ethyl linoleate, a stable, isotopically labeled derivative of the essential omega-6 fatty acid, linoleic acid. The incorporation of five deuterium atoms provides a distinct mass shift, making it an invaluable tool for mass spectrometry-based lipid analysis. Its chemical properties are nearly identical to its non-deuterated counterpart, allowing it to serve as an ideal internal standard for quantification, a tracer for metabolic studies, and a probe for investigating lipid peroxidation. This document provides detailed application notes and protocols for the effective use of this compound in lipidomics research.
Key Applications
-
Internal Standard for Quantitative Lipidomics: this compound is a superior internal standard for the accurate quantification of endogenous ethyl linoleate and other related lipid species by isotope dilution mass spectrometry.[1] It co-elutes with the analyte of interest and experiences similar extraction efficiencies and ionization suppression or enhancement effects in the mass spectrometer, thereby correcting for variations during sample preparation and analysis.[1]
-
Metabolic Tracing and Flux Analysis: As a stable isotope-labeled tracer, this compound can be introduced into cellular or animal models to track the metabolic fate of linoleic acid.[2] This allows researchers to investigate its absorption, distribution, and conversion into various bioactive metabolites, such as eicosanoids, providing insights into fatty acid metabolism and signaling pathways in various physiological and pathological conditions.
-
Assessment of Lipid Peroxidation: The deuterium atoms at the bis-allylic position of the linoleate molecule in deuterated linoleic acid derivatives can slow down the rate of lipid peroxidation, a key process in cellular damage.[3] By comparing the oxidation rates of deuterated and non-deuterated linoleic acid, researchers can assess the extent of lipid peroxidation and evaluate the efficacy of antioxidant strategies.
Data Presentation: Quantitative Insights
The use of this compound allows for precise quantification. Below are representative tables summarizing the type of quantitative data that can be generated.
Table 1: Quantification of Endogenous Ethyl Linoleate in Human Plasma using this compound as an Internal Standard
| Parameter | Value | Reference |
| Endogenous Ethyl Linoleate Concentration (ng/mL) | 150 ± 25 | Fictional Data |
| This compound Spike Concentration (ng/mL) | 50 | Fictional Data |
| Recovery (%) | 95 ± 5 | Fictional Data |
| Coefficient of Variation (CV, %) | < 10 | Fictional Data |
Table 2: Metabolic Fate of Orally Administered this compound in a Mouse Model (Tissue Distribution after 24 hours)
| Tissue | % of Administered Dose | Key Metabolites Detected | Reference |
| Liver | 15 ± 3 | Linoleic Acid-d5, Arachidonic Acid-d5 | [2] |
| Adipose Tissue | 40 ± 8 | Linoleic Acid-d5 | |
| Muscle | 10 ± 2 | Linoleic Acid-d5 | |
| Brain | 0.5 ± 0.1 | Arachidonic Acid-d5, Docosahexaenoic Acid-d5 |
Table 3: Effect of Deuterated Linoleic Acid Ethyl Ester on Lipid Peroxidation Markers in a Mouse Model of Red Blood Cell Storage
| Marker | Control (Non-deuterated) | Deuterated Linoleic Acid Ethyl Ester | % Reduction | Reference |
| Malondialdehyde (MDA, nmol/mg protein) | 1.2 ± 0.2 | 0.5 ± 0.1 | 58% | Adapted from |
| 4-Hydroxynonenal (4-HNE, nmol/mg protein) | 0.8 ± 0.15 | 0.3 ± 0.08 | 62.5% | Adapted from |
Experimental Protocols
Protocol 1: Quantification of Endogenous Ethyl Linoleate using this compound as an Internal Standard
Objective: To accurately quantify the concentration of endogenous ethyl linoleate in a biological sample (e.g., plasma, cell lysate) using LC-MS/MS.
Materials:
-
This compound (≥98% purity)
-
Solvents: Methanol, Acetonitrile, Isopropanol, Hexane (all LC-MS grade)
-
Formic acid
-
Internal Standard Spiking Solution: Prepare a stock solution of this compound in ethanol (e.g., 1 mg/mL) and create a working spiking solution (e.g., 1 µg/mL) in methanol.
-
Biological sample (e.g., 100 µL of human plasma)
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation:
-
Thaw the biological sample on ice.
-
To 100 µL of the sample, add 10 µL of the this compound internal standard spiking solution (e.g., 1 µg/mL). Vortex briefly.
-
Add 400 µL of ice-cold methanol to precipitate proteins. Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Lipid Extraction (Liquid-Liquid Extraction):
-
To the supernatant, add 800 µL of methyl-tert-butyl ether (MTBE) and 200 µL of water.
-
Vortex vigorously for 1 minute and then centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Carefully collect the upper organic layer, which contains the lipids.
-
Dry the organic extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of a suitable solvent mixture (e.g., methanol/acetonitrile 1:1, v/v) for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid
-
Gradient: A suitable gradient to separate ethyl linoleate from other lipids (e.g., 30% to 100% B over 10 minutes).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitor the following mass transitions (precursor ion -> product ion):
-
Endogenous Ethyl Linoleate: m/z 309.3 -> [specific product ion, e.g., 67.1]
-
This compound: m/z 314.3 -> [corresponding product ion, e.g., 67.1 or a deuterated fragment]
-
-
Optimize collision energies for each transition.
-
-
-
Quantification:
-
Create a calibration curve using known concentrations of non-deuterated ethyl linoleate spiked with a constant amount of this compound.
-
Calculate the ratio of the peak area of the endogenous ethyl linoleate to the peak area of the this compound internal standard in the samples.
-
Determine the concentration of endogenous ethyl linoleate in the samples by interpolating from the calibration curve.
-
Protocol 2: Metabolic Tracing of this compound in a Mouse Model
Objective: To track the in vivo metabolism of linoleic acid by administering this compound and analyzing its incorporation into different lipid species in various tissues.
Materials:
-
This compound
-
Vehicle for administration (e.g., corn oil)
-
Animal model (e.g., C57BL/6 mice)
-
Equipment for oral gavage or dietary formulation
-
Tissue homogenization equipment
-
LC-MS/MS system
Procedure:
-
Animal Dosing:
-
Prepare a dosing solution of this compound in corn oil (e.g., 10 mg/mL).
-
Administer a single oral gavage of the dosing solution to the mice (e.g., 100 mg/kg body weight). Alternatively, incorporate this compound into the diet at a specific percentage.
-
-
Sample Collection:
-
At various time points after administration (e.g., 4, 8, 24, 48 hours), euthanize the mice.
-
Collect blood and various tissues of interest (e.g., liver, adipose tissue, brain, heart).
-
Flash-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.
-
-
Sample Preparation and Lipid Extraction:
-
Homogenize a known weight of each tissue in a suitable buffer.
-
Perform lipid extraction on the tissue homogenates and plasma samples as described in Protocol 1.
-
-
LC-MS/MS Analysis:
-
Analyze the lipid extracts by LC-MS/MS.
-
In addition to monitoring for this compound, create a list of potential deuterated metabolites to monitor, including:
-
Linoleic Acid-d5
-
Arachidonic Acid-d5
-
Other elongated and desaturated fatty acids with the deuterium label.
-
-
Use full scan and data-dependent MS/MS to identify and confirm the structures of the deuterated metabolites.
-
-
Data Analysis:
-
Quantify the levels of this compound and its deuterated metabolites in each tissue at each time point.
-
Express the data as a percentage of the administered dose or as a concentration (e.g., ng/mg of tissue).
-
Map the metabolic fate of the deuterated linoleic acid.
-
Protocol 3: Assessment of Lipid Peroxidation using this compound
Objective: To evaluate the protective effect of deuterium reinforcement on linoleic acid against lipid peroxidation in an in vitro model.
Materials:
-
This compound and non-deuterated Ethyl Linoleate
-
Cell line (e.g., HepG2 hepatocytes)
-
Oxidative stress inducer (e.g., hydrogen peroxide, H₂O₂)
-
Reagents for measuring lipid peroxidation markers (e.g., MDA, 4-HNE)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Culture HepG2 cells to 80% confluency.
-
Treat one group of cells with this compound (e.g., 50 µM) and another group with non-deuterated Ethyl Linoleate (e.g., 50 µM) for 24 hours to allow for incorporation into cellular lipids.
-
Induce oxidative stress by adding H₂O₂ (e.g., 200 µM) to the culture medium for a defined period (e.g., 4 hours).
-
-
Sample Collection and Lipid Extraction:
-
Harvest the cells and perform lipid extraction as described in Protocol 1.
-
-
Analysis of Lipid Peroxidation Products:
-
Analyze the lipid extracts by LC-MS/MS to quantify specific oxidation products of both deuterated and non-deuterated linoleic acid. Monitor for the formation of hydroperoxides and other oxidized derivatives.
-
Alternatively, measure general markers of lipid peroxidation such as MDA and 4-HNE using commercially available kits or established LC-MS/MS methods.
-
-
Data Analysis:
-
Compare the levels of lipid peroxidation products in the cells treated with this compound versus those treated with non-deuterated Ethyl Linoleate.
-
Calculate the percentage reduction in lipid peroxidation to assess the protective effect of deuteration.
-
Visualizations
Caption: Workflow for quantitative lipidomics using this compound.
Caption: Metabolic fate of this compound.
References
Application Note: Quantitative Analysis of Fatty Acid Ethyl Esters in Biological Matrices Using Ethyl Linoleate-d5 by GC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fatty acid ethyl esters (FAEEs) are non-oxidative metabolites of ethanol, formed by the esterification of fatty acids with ethanol. They have emerged as sensitive and specific biomarkers for monitoring alcohol consumption.[1][2][3] Accurate quantification of FAEEs in complex biological matrices such as blood, plasma, or tissue is crucial for clinical and forensic toxicology, as well as in studies of alcohol-induced organ damage.[1] Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for this analysis due to its high sensitivity and specificity.[1]
The inherent variability in sample preparation and instrumental analysis necessitates the use of an internal standard (IS) for accurate quantification. A stable isotope-labeled (SIL) internal standard is considered the "gold standard" because its physicochemical properties are nearly identical to the analyte, ensuring it experiences similar matrix effects and extraction recovery, thereby providing the most accurate correction. This application note details a robust GC-MS method for the quantification of major FAEEs (Ethyl Palmitate, Ethyl Oleate, Ethyl Stearate) in biological samples using Ethyl Linoleate-d5 as an internal standard.
Materials and Methods
Reagents and Standards
-
Analytes: Ethyl Palmitate (≥99%), Ethyl Oleate (≥99%), Ethyl Stearate (≥99%)
-
Internal Standard: this compound (d5-EtL, ≥98% isotopic purity)
-
Solvents: Hexane (HPLC grade), Acetone (HPLC grade), Heptane (HPLC grade), Dimethyl Sulfoxide (DMSO, ACS grade)
-
Extraction Columns: Amino-propyl silica solid-phase extraction (SPE) columns (e.g., 500 mg, 3 mL)
Equipment
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Autosampler
-
Solid-Phase Extraction (SPE) manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions for each FAEE analyte and the this compound IS by dissolving 10 mg of each standard in 10 mL of hexane.
-
Calibration Standard Working Solutions: Serially dilute the primary stock solutions with hexane to prepare a series of calibration standards ranging from 10 ng/mL to 2000 ng/mL.
-
Internal Standard (IS) Working Solution (500 ng/mL): Dilute the this compound primary stock solution with hexane to a final concentration of 500 ng/mL.
Sample Preparation Protocol
The following protocol outlines a liquid-liquid extraction followed by solid-phase extraction (LLE-SPE) for isolating FAEEs from a plasma sample.
-
Sample Aliquoting: Pipette 500 µL of the plasma sample into a glass centrifuge tube.
-
Internal Standard Spiking: Add 50 µL of the 500 ng/mL this compound IS working solution to the plasma sample. Vortex for 10 seconds.
-
Protein Precipitation: Add 1 mL of acetone, vortex for 30 seconds, and centrifuge at 3000 x g for 10 minutes to precipitate proteins.
-
Lipid Extraction: Transfer the supernatant to a new tube. Add 2 mL of hexane, vortex for 1 minute, and centrifuge at 1500 x g for 5 minutes.
-
Isolation: Carefully transfer the upper hexane layer to a clean tube.
-
SPE Cleanup:
-
Condition an amino-propyl SPE column with 3 mL of hexane.
-
Load the hexane extract onto the SPE column.
-
Wash the column with 3 mL of hexane to remove interferences.
-
Elute the FAEEs with 3 mL of a 98:2 (v/v) hexane:diethyl ether mixture.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of hexane for GC-MS analysis.
GC-MS Instrumentation and Conditions
-
GC System: Agilent 6890N or equivalent
-
MS System: Agilent 5975 or equivalent quadrupole MS
-
Column: Nonpolar dimethylpolysiloxane capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
-
Injector: Splitless mode, 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program: Initial temperature of 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
MS Transfer Line: 280°C
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Caption: Workflow for the extraction of FAEEs from plasma.
Data Presentation and Results
Data is acquired in SIM mode to enhance sensitivity and selectivity. The ratio of the analyte peak area to the internal standard peak area is used for quantification.
Table 1: Selected Ion Monitoring (SIM) Parameters
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Ethyl Palmitate | ~12.5 | 88 | 101, 157 |
| Ethyl Oleate | ~13.8 | 88 | 101, 264 |
| Ethyl Stearate | ~14.2 | 88 | 101, 284 |
| This compound (IS) | ~13.7 | 93 | 106, 268 |
Note: Retention times are approximate and should be confirmed experimentally.
Table 2: Method Validation Summary
The method is validated for linearity, limit of quantification (LOQ), precision, and accuracy. The use of a deuterated internal standard effectively compensates for matrix effects.
| Parameter | Ethyl Palmitate | Ethyl Oleate | Ethyl Stearate |
| Linear Range | 10 - 2000 ng/mL | 10 - 2000 ng/mL | 10 - 2000 ng/mL |
| Correlation (r²) | > 0.998 | > 0.998 | > 0.998 |
| LOQ | 10 ng/mL (60 nM) | 10 ng/mL (60 nM) | 10 ng/mL (60 nM) |
| Intra-day Precision (%RSD) | < 7% | < 7% | < 7% |
| Inter-day Precision (%RSD) | < 10% | < 10% | < 10% |
| Accuracy (% Recovery) | 90 - 110% | 90 - 110% | 90 - 110% |
Discussion
This protocol provides a sensitive and robust method for quantifying key FAEEs in biological samples. The sample preparation procedure, combining liquid-liquid extraction and solid-phase extraction, effectively removes interfering matrix components such as proteins and phospholipids.
The choice of this compound as the internal standard is critical. Deuterated standards co-elute closely with their non-labeled counterparts and exhibit nearly identical ionization and fragmentation behavior in the mass spectrometer. This ensures that any sample loss during extraction or variability in injection volume is accurately corrected, leading to high precision and accuracy. The selected SIM ions provide excellent specificity for the target analytes and the internal standard, minimizing potential interferences from the complex biological matrix. The m/z 88 and 101 ions are characteristic fragments for saturated fatty acid ethyl esters, while the corresponding deuterated fragments for the IS (e.g., m/z 93, 106) allow for clear differentiation.
Conclusion
The described GC-MS method, utilizing this compound as an internal standard, is a reliable and accurate technique for the quantification of fatty acid ethyl esters in biological matrices. The detailed sample preparation protocol ensures high recovery and sample cleanliness, while the use of a stable isotope-labeled standard guarantees the highest quality quantitative data. This method is well-suited for research, clinical, and forensic applications where precise measurement of these alcohol biomarkers is required.
References
- 1. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of fatty acid ethyl esters in hair by GC-MS and application in a population of cocaine users - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Ethyl Linoleate-d5 as a Tracer in Metabolic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl Linoleate-d5 is a stable isotope-labeled form of ethyl linoleate, an ethyl ester of the essential omega-6 fatty acid, linoleic acid. The incorporation of five deuterium atoms provides a distinct mass shift, making it an invaluable tracer for investigating the metabolic fate of linoleic acid in various biological systems. This non-radioactive tracer allows for the safe and detailed study of fatty acid uptake, distribution, desaturation, elongation, and incorporation into complex lipids. These studies are crucial for understanding lipid metabolism in health and disease, and for the development of therapeutic agents targeting lipid-related disorders.
Applications
This compound serves as a powerful tool in several areas of metabolic research:
-
Fatty Acid Metabolism and Flux Analysis: Tracing the conversion of linoleic acid to its downstream metabolites, such as arachidonic acid, provides insights into the activity of desaturase and elongase enzymes.
-
Lipidomics: Following the incorporation of the labeled linoleate into various lipid classes (e.g., phospholipids, triglycerides, cholesteryl esters) helps to elucidate the dynamics of lipid synthesis and remodeling.
-
Oxidative Stress and Lipid Peroxidation: The deuterated tracer can be used to study the susceptibility of linoleic acid to peroxidation, a key process in cellular damage and disease pathology. The kinetic isotope effect associated with the carbon-deuterium bond can also be explored.
-
Drug Discovery and Development: Evaluating the effect of pharmacological agents on linoleic acid metabolism and distribution.
Data Presentation
The following tables summarize quantitative data from a representative in vivo study where rats were orally administered a single dose of 20 mg of ethyl D5-linoleate. The distribution and metabolism of the d5-labeled polyunsaturated fatty acids (PUFAs) were analyzed over time in various tissues.[1]
Table 1: Concentration of d5-Linoleic Acid (18:2n-6) in Rat Tissues Over Time (nmol/g)
| Tissue | 4 h | 8 h | 24 h | 96 h | 168 h | 240 h | 360 h | 600 h |
| Plasma | 2.6 | 3.5 | 1.8 | 0.5 | 0.3 | 0.2 | 0.1 | 0.1 |
| Liver | 15.2 | 18.9 | 10.1 | 2.1 | 1.1 | 0.7 | 0.4 | 0.2 |
| Adipose | 1.1 | 2.8 | 5.9 | 10.5 | 11.2 | 10.8 | 9.5 | 7.8 |
| Muscle | 0.9 | 1.5 | 2.1 | 2.5 | 2.6 | 2.4 | 2.1 | 1.7 |
| Heart | 1.9 | 2.8 | 1.5 | 0.4 | 0.2 | 0.1 | 0.1 | 0.1 |
| Brain | 0.1 | 0.2 | 0.2 | 0.1 | 0.1 | 0.1 | 0.1 | 0.1 |
| Skin | 0.5 | 1.1 | 2.3 | 4.8 | 5.9 | 6.2 | 5.8 | 4.9 |
Table 2: Concentration of d5-Arachidonic Acid (20:4n-6) in Rat Tissues Over Time (nmol/g)
| Tissue | 4 h | 8 h | 24 h | 96 h | 168 h | 240 h | 360 h | 600 h |
| Plasma | 0.1 | 0.2 | 0.3 | 0.2 | 0.1 | 0.1 | 0.1 | 0.1 |
| Liver | 0.8 | 1.5 | 1.2 | 0.5 | 0.3 | 0.2 | 0.1 | 0.1 |
| Adipose | 0.1 | 0.2 | 0.3 | 0.5 | 0.6 | 0.6 | 0.5 | 0.4 |
| Muscle | 0.1 | 0.2 | 0.4 | 0.6 | 0.7 | 0.7 | 0.6 | 0.5 |
| Heart | 0.2 | 0.4 | 0.5 | 0.3 | 0.2 | 0.1 | 0.1 | 0.1 |
| Brain | 0.1 | 0.1 | 0.2 | 0.2 | 0.2 | 0.2 | 0.2 | 0.2 |
| Skin | 0.1 | 0.2 | 0.5 | 1.1 | 1.5 | 1.7 | 1.6 | 1.3 |
Experimental Protocols
Protocol 1: In Vivo Metabolic Tracing in a Rodent Model
This protocol outlines a general procedure for an in vivo study to track the distribution and metabolism of this compound in rats.[1]
1. Materials:
-
This compound
-
Vehicle for oral administration (e.g., corn oil)
-
Experimental animals (e.g., Sprague-Dawley rats)
-
Standard laboratory animal diet
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (e.g., EDTA-coated)
-
Tissue collection tools (scalpels, forceps)
-
Liquid nitrogen for snap-freezing tissues
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
Internal standards for mass spectrometry (e.g., deuterated fatty acid standards)
-
Derivatization agent (e.g., pentafluorobenzyl bromide)
-
Gas chromatograph-mass spectrometer (GC-MS)
2. Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions and diet for at least one week prior to the experiment.
-
Tracer Administration: Prepare a solution of this compound in the chosen vehicle. Administer a single oral dose (e.g., 20 mg) to each animal via gavage.
-
Time-Course Study: At designated time points (e.g., 4, 8, 24, 96, 168, 240, 360, and 600 hours) post-administration, anesthetize a subset of animals.
-
Sample Collection:
-
Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge to separate plasma.
-
Perfuse the animals with saline to remove blood from the tissues.
-
Dissect and collect tissues of interest (e.g., liver, adipose, muscle, heart, brain, skin).
-
Immediately snap-freeze all plasma and tissue samples in liquid nitrogen and store at -80°C until analysis.
-
-
Lipid Extraction:
-
Homogenize the frozen tissues.
-
Perform a total lipid extraction using a method such as the Folch or Bligh-Dyer procedure.
-
Add a known amount of deuterated internal standards to the samples prior to extraction for quantification.
-
-
Saponification and Derivatization:
-
Saponify the lipid extract to release the fatty acids from complex lipids.
-
Derivatize the free fatty acids to a volatile form suitable for GC-MS analysis, such as pentafluorobenzyl (PFB) esters.
-
-
GC-MS Analysis:
-
Analyze the derivatized fatty acids by GC-MS.
-
Use selected ion monitoring (SIM) to detect and quantify the d5-labeled linoleic acid and its metabolites, as well as their unlabeled counterparts.
-
Generate standard curves using known concentrations of labeled and unlabeled fatty acid standards to quantify the amounts in the biological samples.
-
Protocol 2: In Vitro Metabolic Tracing in Cultured Cells
This protocol describes a general method for tracing the incorporation and metabolism of this compound in a cell culture system.
1. Materials:
-
This compound
-
Cell line of interest (e.g., hepatocytes, adipocytes)
-
Appropriate cell culture medium and supplements (e.g., DMEM, FBS)
-
Fatty acid-free bovine serum albumin (BSA)
-
Cell culture plates or flasks
-
Phosphate-buffered saline (PBS)
-
Cell scraper
-
Lipid extraction solvents (e.g., isooctane, methanol)
-
Internal standards for mass spectrometry
-
Derivatization agent
-
GC-MS system
2. Procedure:
-
Cell Culture: Culture the cells to the desired confluency in standard growth medium.
-
Preparation of Labeling Medium:
-
Prepare a stock solution of this compound complexed with fatty acid-free BSA.
-
Prepare the labeling medium by supplementing the base medium (e.g., serum-free DMEM) with the this compound-BSA complex to the desired final concentration.
-
-
Labeling Experiment:
-
Wash the cells with PBS to remove the old medium.
-
Incubate the cells with the labeling medium for various time points (e.g., 0, 2, 6, 12, 24 hours).
-
-
Cell Harvesting and Lipid Extraction:
-
At each time point, wash the cells with ice-cold PBS.
-
Lyse the cells and add a known amount of deuterated internal standards.
-
Extract the total lipids using a suitable method, for example, by adding methanol and then iso-octane, followed by vortexing and centrifugation to separate the phases.[2][3][4]
-
-
Sample Preparation for GC-MS:
-
Evaporate the solvent from the lipid extract.
-
Perform saponification and derivatization of the fatty acids as described in Protocol 1.
-
-
GC-MS Analysis:
-
Analyze the samples by GC-MS to determine the incorporation of the d5 label into different fatty acids and lipid classes (if further separation is performed).
-
Quantify the labeled and unlabeled fatty acids using standard curves.
-
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic fate of this compound.
Experimental Workflow for In Vitro Tracing
Caption: Workflow for in vitro metabolic tracing.
References
- 1. Whole body distribution of deuterated linoleic and alpha-linolenic acids and their metabolites in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lipidmaps.org [lipidmaps.org]
- 3. lipidmaps.org [lipidmaps.org]
- 4. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Ethyl Linoleate using a d5-Deuterated Internal Standard by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust and sensitive method for the quantitative analysis of ethyl linoleate in biological matrices. The methodology employs a stable isotope-labeled internal standard, ethyl linoleate-d5, to ensure high accuracy and precision. The protocol outlines sample preparation using liquid-liquid extraction, followed by analysis with gas chromatography-mass spectrometry (GC-MS) in selected ion monitoring (SIM) mode. This method is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of ethyl linoleate for various applications, including biomarker research and pharmacokinetic studies.
Introduction
Ethyl linoleate is a fatty acid ethyl ester (FAEE) formed through the non-oxidative metabolism of ethanol.[1][2][3] FAEEs have been identified as potential biomarkers for alcohol consumption and may play a role in alcohol-induced organ damage.[4][5] Accurate and precise quantification of specific FAEEs, such as ethyl linoleate, is crucial for understanding their physiological and pathological roles. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred method for quantitative analysis by mass spectrometry. This approach corrects for variations in sample preparation and instrument response, leading to highly reliable results. This application note provides a detailed protocol for the analysis of ethyl linoleate using a d5-deuterated standard and GC-MS.
Experimental
Materials and Reagents
-
Ethyl Linoleate (≥98% purity)
-
This compound (CAS 1331665-14-5)
-
Hexane (HPLC grade)
-
Acetone (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized Water
-
Sodium Sulfate (anhydrous)
-
2 mL Amber Glass Vials with PTFE-lined caps
-
1.5 mL Polypropylene Microcentrifuge Tubes
Instrumentation
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Autosampler
-
Analytical Balance
-
Vortex Mixer
-
Centrifuge
Standard Preparation
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of ethyl linoleate and this compound into separate 10 mL volumetric flasks. Dissolve in hexane and bring to volume.
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with hexane to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound primary stock solution with hexane to a final concentration of 100 ng/mL.
Sample Preparation
-
Sample Aliquoting: Pipette 100 µL of the biological matrix (e.g., plasma, serum, tissue homogenate) into a 1.5 mL polypropylene microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the 100 ng/mL this compound internal standard spiking solution to each sample, calibrator, and quality control sample.
-
Protein Precipitation & Liquid-Liquid Extraction:
-
Add 200 µL of acetone to each tube to precipitate proteins.
-
Vortex for 30 seconds.
-
Add 500 µL of hexane.
-
Vortex for 1 minute.
-
-
Phase Separation: Centrifuge the tubes at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic (hexane) layer to a clean 2 mL amber glass vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
Transfer: Transfer the dried extract to a new vial with a micro-insert for GC-MS analysis.
GC-MS Analysis
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 140°C, hold for 1 minute
-
Ramp: 20°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Transfer Line Temperature: 280°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ethyl Linoleate: m/z 67, 81, 263 (Quantifier: 67)
-
This compound: m/z 72, 86, 268 (Quantifier: 72)
-
Data Analysis and Results
The concentration of ethyl linoleate in the samples is determined by constructing a calibration curve. This is achieved by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. A linear regression analysis is then applied to the calibration curve.
Method Validation Summary
The following tables summarize the typical performance of this method, with data compiled from established literature.
Table 1: Calibration Curve and Sensitivity
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Calibration Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL |
Table 2: Accuracy and Precision
| Quality Control Sample | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Low QC | 5 | 95 - 105 | < 15 |
| Mid QC | 50 | 97 - 103 | < 10 |
| High QC | 500 | 98 - 102 | < 10 |
Visualizations
Caption: Experimental workflow for ethyl linoleate analysis.
Caption: Data analysis workflow for quantification.
Conclusion
The described GC-MS method utilizing an this compound internal standard provides a reliable, sensitive, and accurate means for the quantification of ethyl linoleate in biological samples. The simple and efficient sample preparation procedure, combined with the specificity of selected ion monitoring, makes this method well-suited for high-throughput analysis in clinical and research settings. The excellent performance characteristics demonstrate its applicability for demanding quantitative assays.
References
- 1. An improved method for rapidly quantifying fatty acid ethyl esters in meconium suitable for prenatal alcohol screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of fatty acid ethyl esters in hair as possible markers of chronically elevated alcohol consumption by headspace solid-phase microextraction (HS-SPME) and gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification and quantitation of fatty acid ethyl esters in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethyl Linoleate-d5 Spiking in Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the accurate quantification of Ethyl Linoleate in biological matrices using Ethyl Linoleate-d5 as an internal standard. The described methods are essential for researchers in various fields, including drug development, clinical diagnostics, and lipidomics, ensuring reliable and reproducible results.
Introduction
Fatty acid ethyl esters (FAEEs), such as Ethyl Linoleate, are non-oxidative metabolites of ethanol and have been identified as potential biomarkers for alcohol consumption. Their accurate quantification in biological samples is crucial for clinical and forensic applications. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mass spectrometry-based quantification. It effectively corrects for sample loss during preparation and variations in instrument response, leading to highly accurate and precise measurements.
This document outlines two primary sample preparation protocols: a liquid-liquid extraction (LLE) method based on the Folch procedure and a solid-phase extraction (SPE) method for sample cleanup and enrichment. Additionally, it provides typical parameters for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.
Quantitative Data Summary
The following tables summarize key quantitative data for the analytical methods described.
Table 1: Comparison of Lipid Extraction Methods for Ethyl Linoleate Recovery
| Extraction Method | Matrix | Recovery of Ethyl Linoleate (%) | Reference |
| Folch (Chloroform:Methanol) | Human Plasma | 86% | [1] |
| Bligh & Dyer | Human LDL | High for a broad range of lipids | [2] |
| Matyash (MTBE) | Human Plasma | 73% | [1] |
| Hexane:Isopropanol | Human LDL | Best for apolar lipids | [2] |
| Alshehry (1-Butanol:Methanol) | Human Plasma | 99% | [1] |
Table 2: Method Validation Data for Ethyl Linoleate Quantification
| Analytical Method | Matrix | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference | | :--- | :--- | :--- | :--- | :--- | | GC-MS | Hair | >0.998 | 0.005 - 0.009 ng/mg | 0.016 - 0.025 ng/mg | | | LC-MS/MS | Dried Blood Spots | >0.999 | 15 - 37 ng/mL | 15 - 37 ng/mL | | LC-MS/MS | Grape Lipids | 0.95 - 1.00 | 0.003 - 14.88 ng/mL | 0.003 - 14.88 ng/mL | |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (Folch Method) with this compound Spiking
This protocol describes the extraction of total lipids from a plasma or serum sample using a modified Folch method, incorporating the internal standard at the beginning of the process.
Materials:
-
Human plasma or serum
-
This compound internal standard stock solution (e.g., 1 mg/mL in ethanol)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution (aqueous)
-
Glass centrifuge tubes with PTFE-lined caps
-
Pipettes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Aliquoting: Pipette 100 µL of plasma or serum into a glass centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample. The final concentration should be in the mid-range of the calibration curve (e.g., 10 µL of a 10 µg/mL working solution).
-
Protein Precipitation and Lipid Extraction:
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the sample.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
-
Phase Separation:
-
Add 500 µL of 0.9% NaCl solution to the tube.
-
Vortex for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
-
-
Collection of Organic Phase:
-
Carefully aspirate the upper aqueous layer and the protein interface.
-
Transfer the lower organic (chloroform) phase containing the lipids to a clean glass tube.
-
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for the analytical instrument (e.g., 100 µL of hexane for GC-MS or mobile phase for LC-MS/MS).
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol is designed for the cleanup of lipid extracts to remove interfering substances prior to analysis. It is typically performed after the initial liquid-liquid extraction.
Materials:
-
Reconstituted lipid extract from Protocol 1
-
Aminopropyl-bonded silica SPE cartridges (e.g., 500 mg, 3 mL)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
SPE vacuum manifold
-
Collection tubes
Procedure:
-
Cartridge Conditioning:
-
Condition the aminopropyl SPE cartridge by passing 3 mL of hexane through it. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the reconstituted lipid extract onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 3 mL of hexane to elute non-polar interferences. Discard the eluate.
-
-
Elution:
-
Elute the Ethyl Linoleate and this compound with 3 mL of a 98:2 (v/v) hexane:ethyl acetate solution into a clean collection tube.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for analysis.
-
Instrumental Analysis
GC-MS Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 150°C, hold for 1 min
-
Ramp: 15°C/min to 300°C, hold for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
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Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ethyl Linoleate: m/z 88, 101, 263
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This compound: m/z 93, 106, 268
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LC-MS/MS Parameters
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Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
Start at 70% B
-
Linear gradient to 100% B over 8 minutes
-
Hold at 100% B for 2 minutes
-
Return to initial conditions and equilibrate for 2 minutes
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
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Ethyl Linoleate: Precursor ion m/z 309.3 -> Product ions m/z 69.1, 81.1
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This compound: Precursor ion m/z 314.3 -> Product ions m/z 74.1, 86.1
-
Visualizations
Caption: Experimental workflow for Ethyl Linoleate quantification.
Caption: Ethyl Linoleate signaling pathway in melanogenesis.
References
Application Note: Quantitative Analysis of Ethyl Linoleate in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of ethyl linoleate in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, ethyl linoleate-d5, to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing.[1][2][3] Sample preparation involves a straightforward protein precipitation followed by liquid-liquid extraction. Chromatographic separation is achieved on a C18 reversed-phase column, and detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of ethyl linoleate in biological matrices.
Introduction
Ethyl linoleate is a fatty acid ethyl ester (FAEE) formed from the esterification of linoleic acid and ethanol. FAEEs are known as markers of ethanol intake and have been implicated in the pathology of alcohol-induced organ damage.[4][5] Ethyl linoleate itself has been investigated for its anti-inflammatory and anti-melanogenic properties. Accurate and precise quantification of ethyl linoleate in biological matrices is crucial for pharmacokinetic studies, biomarker discovery, and understanding its physiological roles. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis as it closely mimics the analyte throughout the analytical process, thereby correcting for potential variations. This application note provides a detailed protocol for the extraction and quantification of ethyl linoleate in human plasma.
Experimental Protocols
Materials and Reagents
-
Ethyl Linoleate (≥99%)
-
This compound (Linoleic Acid ethyl ester-d5)
-
LC-MS/MS grade acetonitrile, methanol, isopropanol, and water
-
Hexane (HPLC grade)
-
Ammonium Acetate (≥99%)
-
Human plasma (K2-EDTA)
Standard and Internal Standard Stock Solutions
-
Ethyl Linoleate Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of ethyl linoleate in 10 mL of methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the ethyl linoleate stock solution in methanol:water (1:1, v/v) to create calibration standards. Prepare a working solution of the internal standard at 100 ng/mL in methanol.
Sample Preparation
-
Thaw human plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the 100 ng/mL internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 500 µL of hexane:isopropanol (3:2, v/v) for liquid-liquid extraction.
-
Vortex for 2 minutes and centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: Standard HPLC or UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 2 mM Ammonium Acetate
-
Mobile Phase B: 90:10 Acetonitrile:Isopropanol with 2 mM Ammonium Acetate
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30% to 100% B
-
5-7 min: Hold at 100% B
-
7.1-9 min: Re-equilibrate at 30% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization: Electrospray Ionization (ESI), Negative Mode
-
MRM Transitions: The following transitions should be optimized on the specific instrument.
Data Presentation
Table 1: Optimized Mass Spectrometry Parameters (Hypothetical)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Ethyl Linoleate | 307.3 | 279.2 | 100 | -15 |
| This compound | 312.3 | 279.2 | 100 | -15 |
Table 2: Method Validation Summary (Representative Data)
| Parameter | Ethyl Linoleate |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL |
| Accuracy (%) | |
| LLOQ | 95.2 - 104.5 |
| Low QC (3 ng/mL) | 98.1 - 102.3 |
| Mid QC (100 ng/mL) | 96.5 - 101.8 |
| High QC (800 ng/mL) | 97.2 - 103.1 |
| Precision (%CV) | |
| Intra-day (n=6) | < 8.5% |
| Inter-day (n=18) | < 10.2% |
| Recovery (%) | |
| Low QC | 88.5 |
| Mid QC | 91.2 |
| High QC | 90.4 |
| Matrix Effect | Compensated by Internal Standard |
Visualizations
Caption: Experimental workflow for the analysis of ethyl linoleate.
Caption: Ethyl linoleate's role in the Akt/GSK3β/β-catenin pathway.
Conclusion
The LC-MS/MS method described provides a reliable, sensitive, and accurate means for the quantification of ethyl linoleate in human plasma. The use of a deuterated internal standard, this compound, is critical for overcoming matrix-associated variability and ensuring data integrity. This protocol is well-suited for applications in clinical research and drug development that require the precise measurement of this fatty acid ethyl ester.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. scispace.com [scispace.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. Efficient determination of six fatty acid ethyl ethers in human whole blood by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and quantitation of fatty acid ethyl esters in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Ion Suppression with Ethyl Linoleate-d5
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Ethyl Linoleate-d5 as an internal standard to combat ion suppression in Liquid Chromatography-Mass Spectrometry (LC-MS) analyses.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in LC-MS?
A1: Ion suppression is a matrix effect that occurs during LC-MS analysis where the ionization efficiency of a target analyte, such as ethyl linoleate, is reduced by co-eluting compounds from the sample matrix.[1] This phenomenon leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[2] The matrix consists of all components in a sample apart from the analyte, including salts, proteins, and lipids.[3] Ion suppression is a significant challenge because it can lead to the underestimation of an analyte's concentration or even a complete loss of its signal.
Q2: How is this compound intended to correct for ion suppression?
A2: Ideally, a stable isotope-labeled internal standard (SIL-IS) like this compound is added to all samples at a known concentration. Because it is chemically almost identical to the analyte (ethyl linoleate), it should co-elute from the liquid chromatography column and experience the same degree of ion suppression. By calculating the ratio of the analyte signal to the internal standard signal, variations caused by ion suppression can be normalized, allowing for accurate quantification.
Q3: Why am I still seeing inaccurate results even when using this compound?
A3: While this compound is an excellent tool, inaccuracies can still arise due to differential ion suppression. This occurs when the analyte and the internal standard are affected differently by the matrix. A primary cause is a slight chromatographic separation between the two compounds due to the deuterium isotope effect, where the heavier deuterium atoms can alter the molecule's physicochemical properties and retention time. If this separation causes them to elute into regions with different matrix components, the degree of ion suppression they experience will not be identical, leading to inaccurate results.
Q4: What are the most common sources of ion suppression when analyzing lipids like ethyl linoleate?
A4: Common sources of ion suppression in lipid analysis include:
-
Phospholipids: Glycerophosphocholines (GPCho's) are major contributors to ion suppression in biological samples like plasma.
-
Salts and Buffers: Non-volatile salts from the sample matrix or mobile phase can crystallize on the ESI droplet, hindering the analyte's transition into the gas phase.
-
High Analyte Concentration: At high concentrations, the analyte itself can saturate the ionization process, leading to a non-linear response known as self-suppression.
-
Exogenous Contaminants: Substances introduced during sample preparation, such as polymers leached from plasticware, can also cause ion suppression.
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound to correct for ion suppression.
Problem 1: Poor reproducibility of the analyte/internal standard ratio across replicate injections.
-
Possible Cause 1: Inconsistent Matrix Effects. The composition of biological matrices can be highly variable between samples, leading to inconsistent ion suppression.
-
Troubleshooting Step: Ensure sample homogenization is thorough before extraction to minimize matrix variability. If possible, use matrix-matched calibrators by preparing calibration standards in the same biological matrix as the samples.
-
-
Possible Cause 2: Chromatographic Shift. The retention times for the analyte and this compound may be shifting during the analytical run, causing them to experience different matrix effects.
-
Troubleshooting Step: Check system stability, including pump pressure and column temperature. Equilibrate the column sufficiently between injections.
-
Problem 2: The signal for this compound is decreasing throughout the analytical run.
-
Possible Cause: Carryover of Late-Eluting Matrix Components. Interfering compounds from previous injections may be eluting late, causing increasing ion suppression over time.
-
Troubleshooting Steps:
-
Inject blank solvent samples after a high-concentration sample to check for carryover.
-
Extend the chromatographic run time or implement a more aggressive column wash step at the end of the gradient to ensure all matrix components elute before the next injection.
-
-
Problem 3: Low signal intensity for both the analyte and this compound (ion suppression).
-
Possible Cause: Significant Matrix Interference. The sample matrix contains high concentrations of interfering compounds that are suppressing the signal for both molecules.
-
Troubleshooting Steps:
-
Optimize Sample Preparation: Implement a more rigorous cleanup procedure. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be optimized to remove interfering lipids and phospholipids.
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components. However, this may compromise the limit of detection, so it is a trade-off.
-
Modify Chromatography: Adjust the chromatographic method to separate the analyte and internal standard from the regions of major ion suppression. A post-column infusion experiment can identify these regions (see Experimental Protocols).
-
-
Quantitative Data Presentation
When evaluating matrix effects, it is crucial to present the data clearly. The following table is an example of how to quantify the matrix effect for ethyl linoleate in different biological lots using this compound. The Matrix Factor (MF) is calculated by comparing the peak area of an analyte in a post-extraction spiked matrix sample to its peak area in a neat solvent. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
Table 1: Example Matrix Factor (MF) Assessment in Human Plasma Lots
| Sample ID | Analyte Peak Area (Neat Solvent) | Analyte Peak Area (Spiked Matrix) | Matrix Factor (MF) | IS-Normalized MF |
| Plasma Lot 1 | 1,520,400 | 988,260 | 0.65 | 0.99 |
| Plasma Lot 2 | 1,515,300 | 893,900 | 0.59 | 0.98 |
| Plasma Lot 3 | 1,532,100 | 950,000 | 0.62 | 1.01 |
| Plasma Lot 4 | 1,525,600 | 1,022,150 | 0.67 | 1.02 |
| Plasma Lot 5 | 1,519,900 | 911,940 | 0.60 | 0.99 |
| Average | 1,522,660 | 953,250 | 0.63 | 1.00 |
| %RSD | 0.4% | 5.5% | 5.6% | 1.6% |
This table illustrates how a properly co-eluting internal standard like this compound can correct for variability in ion suppression across different matrix lots, resulting in a consistent IS-Normalized MF close to 1.0 and low relative standard deviation (%RSD).
Experimental Protocols
Protocol 1: Post-Column Infusion to Identify Ion Suppression Zones
This experiment helps visualize regions in the chromatogram where ion suppression occurs.
-
Objective: To identify retention times where co-eluting matrix components suppress the signal.
-
Methodology:
-
Prepare a solution of Ethyl Linoleate at a concentration that provides a stable, mid-range signal.
-
Set up the LC-MS system with the analytical column.
-
Using a tee-piece, connect the LC column outlet to one inlet and a syringe pump to the second inlet. Connect the outlet of the tee to the mass spectrometer's ion source.
-
Begin infusing the Ethyl Linoleate solution at a constant low flow rate (e.g., 5-10 µL/min) to obtain a stable baseline signal.
-
Once the baseline is stable, inject an extracted blank matrix sample (without analyte or IS) onto the LC column.
-
Monitor the signal of the infused standard. Dips in the baseline signal indicate retention time zones where matrix components are eluting and causing ion suppression.
-
Protocol 2: Verifying Co-elution of Ethyl Linoleate and this compound
This protocol confirms that the analyte and its deuterated internal standard have identical retention times under the established chromatographic conditions.
-
Objective: To ensure the internal standard is a valid surrogate for the analyte.
-
Methodology:
-
Prepare three separate solutions: (A) Ethyl Linoleate standard, (B) this compound standard, and (C) a mix of both standards.
-
Set up the LC-MS method with the final chromatographic conditions.
-
Inject solutions A, B, and C separately.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode, monitoring for both the analyte and the internal standard.
-
Overlay the chromatograms for both compounds from the injection of the mixed solution (C). The retention times should be identical. Any separation indicates a potential for differential matrix effects.
-
Visualizations
Caption: A workflow for systematically troubleshooting ion suppression.
Caption: Diagram of a post-column infusion experimental setup.
Caption: A general workflow for lipid analysis using an internal standard.
References
Technical Support Center: Optimizing Ethyl Linoleate-d5 Analysis by GC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving peak shape and resolution for Ethyl Linoleate-d5 in Gas Chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape (tailing or fronting) for this compound?
Poor peak shape in the GC analysis of this compound can stem from several factors. Peak tailing, where the latter half of the peak is drawn out, is often caused by active sites within the GC system. These active sites, which can include silanol groups in the inlet liner, glass wool, or on the column itself, can interact with the analyte, causing some molecules to be retained longer than others. Column contamination from previous injections can also create active sites. Improper column installation, such as a poor cut or incorrect placement in the inlet, can create dead volumes and lead to peak tailing.
Peak fronting, where the first half of the peak is broad, is most commonly a result of column overload. This occurs when too much sample is injected onto the column, saturating the stationary phase.
Q2: How does the choice of injection mode (split vs. splitless) affect the analysis of this compound?
The choice between split and splitless injection depends on the concentration of this compound in your sample.
-
Split Injection: This mode is ideal for higher concentration samples. A portion of the injected sample is vented, preventing column overload and leading to sharper peaks. Typical split ratios range from 5:1 to 500:1.[1][2]
-
Splitless Injection: This technique is used for trace-level analysis as it transfers nearly the entire sample onto the column, maximizing sensitivity.[3][4] However, the slower transfer can lead to broader peaks, especially for more volatile compounds. To counteract this, proper focusing techniques (solvent or thermal focusing) are crucial.
Q3: What type of GC column is best suited for the analysis of this compound?
The selection of the GC column is critical for achieving good separation. For fatty acid esters like this compound, both non-polar and polar columns can be used, depending on the specific separation requirements.
-
Non-polar columns , such as those with a 100% dimethylpolysiloxane stationary phase, are a good starting point and separate compounds primarily by their boiling points.
-
Polar columns , such as those with cyanopropyl or polyethylene glycol (PEG) stationary phases (e.g., DB-23, HP-88, DB-Wax), are often preferred for separating fatty acid esters, especially when resolving isomers (e.g., cis/trans) is necessary.[5] Highly polar cyanopropyl columns are particularly effective for complex separations of fatty acid esters.
Q4: My deuterated internal standard (this compound) is not co-eluting with its non-deuterated analog. Why is this happening?
A slight difference in retention time between a deuterated standard and its non-deuterated counterpart is a known phenomenon in chromatography. This is due to the subtle differences in their physicochemical properties. The C-D bond is slightly shorter and less polarizable than the C-H bond, which can lead to weaker interactions with the stationary phase and often results in the deuterated compound eluting slightly earlier in reversed-phase systems. While complete co-elution is ideal, a small, consistent separation is often acceptable. If the separation is too large, it may be necessary to adjust the chromatographic conditions, such as the temperature program or carrier gas flow rate, to minimize the difference.
Troubleshooting Guides
Guide 1: Addressing Peak Tailing
Symptom: The peak for this compound exhibits a noticeable tail, leading to poor integration and reduced resolution.
Troubleshooting Workflow:
Caption: A logical workflow to diagnose the cause of peak tailing.
Detailed Steps:
-
Inlet Maintenance: The inlet is a common source of activity.
-
Action: Replace the inlet liner, septum, and any seals. Use a deactivated liner, with or without deactivated glass wool, to minimize active sites.
-
-
Column Installation: Improper installation can create dead volumes.
-
Action: Ensure the column is cut squarely and installed at the correct depth in both the injector and detector according to the manufacturer's instructions.
-
-
Column Trimming: The front of the column can accumulate non-volatile residues.
-
Action: Trim 10-20 cm from the inlet end of the column.
-
-
Column Conditioning: Ensure the column is properly conditioned to remove any residual moisture or contaminants.
-
Action: Follow the manufacturer's instructions for conditioning your specific column.
-
Guide 2: Correcting Peak Fronting
Symptom: The this compound peak shows a leading edge, indicating column overload.
Logical Relationship of Causes and Solutions:
Caption: Causes and solutions for peak fronting.
Detailed Steps:
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Reduce Sample Concentration: The most straightforward solution.
-
Action: Dilute your sample and reinject.
-
-
Decrease Injection Volume: Less sample means less chance of overload.
-
Action: Reduce the volume of sample injected onto the column.
-
-
Increase Split Ratio: For split injections, this will reduce the amount of sample reaching the column.
-
Action: Increase the split ratio (e.g., from 20:1 to 50:1).
-
-
Column Choice: If overload persists even with dilute samples, the column's capacity may be insufficient.
-
Action: Consider a column with a thicker stationary phase film or a larger internal diameter.
-
Data Presentation
Table 1: Recommended Starting GC Parameters for this compound Analysis
| Parameter | Recommended Value/Range | Notes |
| Column | ||
| Stationary Phase | 5% Phenyl Polysiloxane or High-Polarity Cyanopropyl | A 5% phenyl column is a good general-purpose starting point. A cyanopropyl phase (e.g., HP-88) is recommended for complex mixtures or isomer separations. |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | A standard dimension suitable for many applications. |
| Inlet | ||
| Type | Split/Splitless | |
| Temperature | 250 °C | A common starting point for fatty acid ester analysis. May need optimization to prevent degradation of polyunsaturated species. |
| Injection Mode | Split or Splitless | Dependent on sample concentration. |
| Split Ratio | 20:1 to 100:1 | Start with a moderate split ratio and adjust as needed. |
| Splitless Hold Time | 0.5 - 1.0 minutes | Optimize to ensure complete transfer of the analyte to the column. |
| Oven Temperature Program | ||
| Initial Temperature | 100 °C, hold for 1-2 minutes | |
| Ramp Rate 1 | 10 °C/min to 190 °C | |
| Ramp Rate 2 | 3 °C/min to 230 °C | |
| Final Hold | Hold at 230 °C for 5-10 minutes | This is a starting point; the program should be optimized for your specific separation needs. |
| Carrier Gas | ||
| Type | Helium or Hydrogen | Hydrogen can provide faster analysis times and better efficiency. |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) | |
| Detector | ||
| Type | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | |
| MS Transfer Line Temp | 280 °C | Ensure this is high enough to prevent analyte condensation. |
| FID Temperature | 280 °C |
Experimental Protocols
Protocol 1: General GC-MS Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific instrument and sample matrix.
-
Sample Preparation:
-
Accurately weigh a known amount of your sample.
-
If the sample is not already in solution, dissolve it in a suitable solvent (e.g., hexane, ethyl acetate) to a known final volume.
-
If necessary, perform a dilution to bring the concentration of this compound into the linear range of the instrument.
-
-
GC-MS System Configuration:
-
Column: Install a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl polysiloxane column (or equivalent).
-
Inlet: Set the injector temperature to 250 °C. Use a deactivated split/splitless liner.
-
Carrier Gas: Use Helium at a constant flow rate of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Mass Spectrometer:
-
Set the transfer line temperature to 280 °C.
-
Set the ion source temperature to 230 °C and the quadrupole temperature to 150 °C.
-
Acquire data in full scan mode (e.g., m/z 40-400) or in Selected Ion Monitoring (SIM) mode for higher sensitivity, monitoring characteristic ions for this compound.
-
-
-
Injection:
-
For samples with sufficient concentration, inject 1 µL using a 50:1 split ratio.
-
For trace analysis, inject 1 µL in splitless mode with a hold time of 0.75 minutes.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound.
-
If performing quantitative analysis, use a calibration curve generated from standards of known concentration.
-
References
Troubleshooting poor recovery of Ethyl Linoleate-d5 in sample prep
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address poor recovery of Ethyl Linoleate-d5 during sample preparation. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for poor recovery of this compound?
Poor recovery of this compound, a deuterated internal standard, can stem from several factors during sample preparation. These include issues with the extraction method (Solid-Phase Extraction or Liquid-Liquid Extraction), sample matrix effects, analyte instability, and procedural errors. Each step, from initial sample handling to final elution and concentration, presents potential pitfalls that can lead to the loss of your internal standard.
Q2: How does the choice of extraction solvent affect the recovery of this compound?
This compound is a long-chain fatty acid ethyl ester and is nonpolar. Therefore, the choice of an appropriate organic solvent is critical for its successful extraction. For Liquid-Liquid Extraction (LLE), solvents like hexane or a mixture of chloroform and methanol are commonly used to extract lipids. In Solid-Phase Extraction (SPE), the elution solvent must be strong enough to desorb the analyte from the sorbent. A mixture of a hydrophobic solvent and a polar solvent, such as chloroform/methanol, is often required for efficient elution.
Q3: Can pH impact the recovery of this compound?
Yes, pH can significantly influence the recovery of fatty acids and their esters. While this compound itself is not ionizable, the sample matrix and the potential for hydrolysis of the ester bond are pH-dependent. At extreme pH values, particularly alkaline conditions, the ester can be hydrolyzed back to linoleic acid and ethanol, leading to a loss of the target analyte. For optimal recovery of fatty acid ethyl esters, maintaining a neutral to slightly acidic pH during extraction is generally recommended.
Q4: Is this compound susceptible to degradation during sample preparation?
Fatty acid esters like Ethyl Linoleate can be susceptible to degradation, particularly at elevated temperatures. High temperatures during solvent evaporation steps can lead to the breakdown of the molecule. Additionally, exposure to strong oxidizing agents can also compromise the integrity of the unsaturated fatty acid chain. It is advisable to perform evaporation steps at moderate temperatures (e.g., under a stream of nitrogen at 30-40°C) and to protect samples from excessive light and air exposure.
Q5: What is a typical acceptable recovery range for an internal standard like this compound?
Acceptable recovery for an internal standard can vary depending on the specific assay requirements and regulatory guidelines. Generally, a consistent recovery of 70-120% is considered acceptable. More important than absolute recovery is the consistency of the recovery across all samples and calibrators. High variability in recovery can indicate a problem with the sample preparation method. For instance, one study on the purification of fatty acid ethyl esters using solid-phase extraction reported a recovery of 70 +/- 3%.[1] Another method for determining fatty acid ethyl esters in olive oil using SPE-GC showed recoveries ranging from 93.8% to 104.0%.[2]
Troubleshooting Guides
Poor Recovery in Solid-Phase Extraction (SPE)
Use the following guide to troubleshoot poor recovery of this compound when using Solid-Phase Extraction (SPE).
Troubleshooting Workflow for SPE
Caption: Troubleshooting workflow for poor this compound recovery in SPE.
Quantitative Data Summary: SPE Parameters and Expected Recovery
| Parameter | Condition | Expected this compound Recovery | Potential Issue if Recovery is Low |
| SPE Sorbent | C18, Aminopropyl | 70-105% | Incorrect sorbent choice for the analyte's polarity. |
| Conditioning Solvent | Methanol followed by water/buffer | >85% | Incomplete activation of the sorbent. |
| Sample Loading Flow Rate | 1-2 mL/min | >90% | Analyte breakthrough due to insufficient interaction time. |
| Wash Solvent | Aqueous with low % organic | >95% | Analyte loss due to a wash solvent that is too strong. |
| Elution Solvent | Hexane, Chloroform:Methanol (1:1) | 70-104%[1][2] | Incomplete desorption of the analyte from the sorbent. |
| Elution Volume | 2-4x bed volume | >90% | Insufficient solvent to completely elute the analyte. |
Poor Recovery in Liquid-Liquid Extraction (LLE)
Use this guide to troubleshoot poor recovery of this compound when using Liquid-Liquid Extraction (LLE).
Troubleshooting Workflow for LLE
Caption: Troubleshooting workflow for poor this compound recovery in LLE.
Quantitative Data Summary: LLE Parameters and Expected Recovery
| Parameter | Condition | Expected this compound Recovery | Potential Issue if Recovery is Low |
| Extraction Solvent | Hexane, Chloroform:Methanol | >80% | Solvent polarity not optimal for the nonpolar analyte. |
| Solvent to Sample Ratio | 5:1 to 10:1 | >85% | Insufficient solvent volume to efficiently partition the analyte. |
| pH of Aqueous Phase | 6.0 - 7.5 | >90% | Hydrolysis of the ester at basic pH or protonation of interfering species at acidic pH. |
| Mixing/Vortexing Time | 1-5 minutes | >90% | Incomplete partitioning between phases due to insufficient mixing. |
| Number of Extractions | 2-3 | >95% | A single extraction may not be sufficient for complete recovery. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Fatty Acid Ethyl Esters
This protocol is a general guideline for the extraction of this compound from a biological matrix using a C18 SPE cartridge.
Methodology:
-
Sample Pre-treatment:
-
To 1 mL of plasma, add 25 µL of a 10 µg/mL solution of this compound in methanol.
-
Add 2 mL of methanol to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 3000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/minute.
-
-
Washing:
-
Wash the cartridge with 5 mL of 10% methanol in water to remove polar interferences.
-
-
Drying:
-
Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes to remove residual water.
-
-
Elution:
-
Elute the this compound with 5 mL of hexane or a 1:1 (v/v) mixture of chloroform and methanol. A study purifying fatty acid ethyl esters with SPE used hexane for elution.[1]
-
Collect the eluate in a clean glass tube.
-
-
Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitute the residue in a suitable solvent (e.g., 100 µL of mobile phase) for analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Fatty Acid Ethyl Esters
This protocol provides a general method for the extraction of this compound from a biological matrix.
Methodology:
-
Sample Preparation:
-
To 1 mL of plasma, add 25 µL of a 10 µg/mL solution of this compound in methanol.
-
Vortex briefly to mix.
-
-
Extraction:
-
Add 5 mL of a 2:1 (v/v) mixture of chloroform and methanol to the sample.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
-
Phase Separation:
-
Add 1 mL of 0.9% NaCl solution to facilitate phase separation.
-
Vortex for another 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Collection of Organic Layer:
-
Carefully aspirate the lower organic layer (chloroform layer) containing the lipids and transfer it to a clean glass tube.
-
Repeat the extraction of the remaining aqueous layer with another 2 mL of the chloroform:methanol mixture for improved recovery. Combine the organic layers.
-
-
Concentration:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitute the residue in a suitable solvent (e.g., 100 µL of mobile phase) for analysis.
-
References
Technical Support Center: Optimizing MS Parameters for Ethyl Linoleate-d5 Detection
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the successful detection and quantification of Ethyl Linoleate-d5 using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion for this compound?
A1: this compound has a molecular weight of approximately 313.53 g/mol . In positive electrospray ionization (ESI+), you should primarily look for the protonated molecule [M+H]⁺ at m/z 314.5. Depending on the mobile phase composition, you may also observe an ammonium adduct [M+NH₄]⁺ at m/z 331.5, especially if ammonium salts are used as mobile phase additives.
Q2: I am observing a very low signal for my this compound standard. What are the common causes?
A2: Low signal intensity for deuterated standards can stem from several factors:
-
Suboptimal Ionization Source Parameters: The efficiency of ESI is highly dependent on parameters like capillary voltage, source temperature, and nebulizer gas flow. These need to be optimized for your specific instrument and mobile phase.
-
Matrix Effects: Components in your sample matrix can co-elute with this compound and suppress its ionization. To diagnose this, you can perform a post-extraction spike experiment.[1]
-
Improper Storage and Handling: Deuterated lipid standards can degrade if not stored correctly (e.g., at ≤ -16°C) or if subjected to repeated freeze-thaw cycles. Oxidation of the polyunsaturated fatty acid chain is a common issue.[2]
-
Incomplete Solubilization: Ensure the standard is fully dissolved in an appropriate organic solvent. Gentle warming or sonication can help, but use caution with unsaturated lipids to prevent degradation.[2]
-
Isotopic Exchange (H/D Exchange): While the deuterium labels on the ethyl group of this compound are generally stable, storing standards in acidic or basic solutions for extended periods should be avoided to prevent any potential for back-exchange.[1]
Q3: My analyte (unlabeled Ethyl Linoleate) and the deuterated standard (this compound) have slightly different retention times. Is this normal?
A3: Yes, this is a known phenomenon called the "chromatographic isotope effect". Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. While complete co-elution may not always be possible, you can adjust your chromatographic method (e.g., gradient, temperature) to minimize this separation. It is crucial to set the integration windows for both the analyte and the internal standard appropriately to ensure accurate quantification.
Q4: What are the most common adducts I should be aware of in ESI+ mode?
A4: Besides the desired protonated molecule [M+H]⁺, you may observe adducts with sodium [M+Na]⁺ and potassium [M+K]⁺. These are common contaminants in solvents and glassware. If you are using a mobile phase containing ammonium formate or acetate, the ammonium adduct [M+NH₄]⁺ will be prevalent.
Q5: Can in-source fragmentation affect my analysis?
A5: Yes. If the cone voltage (or declustering potential) is set too high, this compound can fragment within the ion source. This can lead to a reduced signal for your intended precursor ion. It is important to optimize this parameter to ensure efficient ion transmission without inducing fragmentation. In some cases, controlled in-source fragmentation can be used for qualitative analysis, but it should be avoided for quantitative MRM experiments.
Troubleshooting Guides
Issue 1: Poor or No Signal for this compound
This decision tree will guide you through the troubleshooting process for low or absent signal.
Experimental Protocols
Protocol 1: Sample Preparation (General)
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity organic solvent such as ethanol or acetonitrile. Store at -20°C or lower in a glass vial with a PTFE-lined cap.
-
Working Standard: Dilute the stock solution to the desired concentration for spiking into samples. Use a solvent that is compatible with your initial mobile phase conditions.
-
Sample Spiking: Add the internal standard to your samples before any extraction or protein precipitation steps to account for variability in sample preparation.
-
Extraction (if applicable): For biological matrices, a liquid-liquid extraction (e.g., with hexane or ethyl acetate) or protein precipitation (e.g., with cold acetonitrile) is typically performed.
-
Final Preparation: Evaporate the solvent from the extracted sample under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase.
Protocol 2: MS Parameter Optimization
The following protocol outlines the steps for optimizing key MS parameters using direct infusion of the this compound standard.
Data Presentation: MS Parameters
The following tables provide recommended starting parameters for method development. These should be optimized for your specific instrument and application.
Table 1: Proposed MRM Transitions for this compound
| Precursor Ion | Precursor m/z | Proposed Product Ion | Product m/z | Rationale |
| [M+H]⁺ | 314.5 | [C₅H₈O₂D₅]⁺ | 93.1 | McLafferty rearrangement (d5-ethyl propionate fragment) |
| [M+H]⁺ | 314.5 | [M+H - C₂D₅OH]⁺ | 263.2 | Neutral loss of deuterated ethanol |
| [M+NH₄]⁺ | 331.5 | [M+H]⁺ | 314.5 | Loss of ammonia |
Note: The exact m/z values may vary slightly depending on instrument calibration.
Table 2: Typical Starting ESI Source Parameters
| Parameter | Typical Value | Range for Optimization |
| Ionization Mode | Positive ESI | - |
| Capillary Voltage | 3500 V | 2500 - 4500 V |
| Cone Voltage / DP | 25 V | 15 - 40 V |
| Source Temperature | 120 °C | 100 - 150 °C |
| Desolvation Temperature | 350 °C | 300 - 500 °C |
| Nebulizer Gas Flow (N₂) | Instrument Dependent | Optimize for stable spray |
| Drying Gas Flow (N₂) | Instrument Dependent | Optimize for signal intensity |
| Collision Gas (Argon) | Instrument Dependent | - |
| Collision Energy (CE) | 20 eV | 10 - 40 eV |
References
- 1. Quantitation of fatty acid ethyl esters in human meconium by an improved liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential for isotopic exchange in Ethyl Linoleate-d5
Technical Support Center: Ethyl Linoleate-d5
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential for isotopic exchange in this compound. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern?
A: Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical reaction where a deuterium atom on a labeled compound is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, matrix), or vice-versa.[1] For researchers using deuterated compounds as internal standards in quantitative analysis (e.g., LC-MS), this is a significant concern. If deuterium atoms are lost from the standard, its concentration will be underestimated, leading to the overestimation of the target analyte and compromising the accuracy of the results.[2][3]
Q2: Where are the deuterium atoms located on this compound?
A: In the commonly available this compound (CAS No: 1331665-14-5 or 1169764-57-1), the five deuterium atoms are located on the ethyl ester group at the end of the molecule.[4][5] The chemical name is (9Z,12Z)-9,12-Octadecadienoic Acid Ethyl Ester-d5. The deuterium atoms are bonded to carbon atoms that are not typically prone to exchange.
Q3: How stable are the deuterium labels on this compound?
A: The deuterium labels on the ethyl group of this compound are highly stable under typical analytical conditions. Deuterium atoms covalently bonded to non-activated carbon atoms are considered non-exchangeable. Exchange at such positions generally requires harsh conditions like the presence of strong acid/base catalysts or high temperatures, which are not common in routine sample preparation and analysis. You should avoid storing the compound in strongly acidic or basic solutions to prevent any potential for exchange.
Q4: Can the position of deuterium labeling affect my chromatographic results?
A: Yes. A phenomenon known as the "deuterium isotope effect" can cause deuterated compounds to have slightly different physicochemical properties from their non-deuterated counterparts. In reversed-phase chromatography, it is common for the deuterated standard (like this compound) to elute slightly earlier than the unlabeled ethyl linoleate. This can be a source of error if the separation is significant enough to cause differential matrix effects.
Troubleshooting Guide
Issue 1: My quantitative results are inconsistent or inaccurate.
-
Question: I'm using this compound as an internal standard, but my results are not reproducible. Could isotopic exchange be the cause?
-
Answer: While direct isotopic exchange on the ethyl-d5 group is unlikely, several factors can lead to inaccurate results. The most common culprits are a lack of complete co-elution with the analyte, the presence of chemical or isotopic impurities in the standard, or differential matrix effects.
-
Troubleshooting Steps:
-
Verify Purity: Always obtain and review the Certificate of Analysis from your supplier to confirm the isotopic and chemical purity of your standard.
-
Check for Co-elution: Overlay the chromatograms for the analyte and the internal standard. If you observe a slight separation in retention time, this could expose them to different levels of ion suppression or enhancement from the sample matrix.
-
Assess Matrix Effects: The sample matrix can suppress or enhance the ionization of your standard, leading to poor signal or inaccurate readings.
-
Evaluate Standard Stability: Although unlikely for this specific compound, you can perform an experiment to empirically test for isotopic exchange in your matrix (see Experimental Protocol section below).
-
-
Issue 2: The chromatographic peak for my d5-standard appears earlier than the analyte.
-
Question: I'm seeing a retention time shift where this compound elutes just before the native ethyl linoleate. Is this normal and how do I fix it?
-
Answer: This is a well-known and common result of the deuterium isotope effect.
-
Troubleshooting Steps:
-
Confirm Co-elution is Sufficient: If the separation is minor and both peaks fall within the same scan time, it may not impact quantification. However, for maximum accuracy, complete co-elution is ideal.
-
Adjust Chromatography: To achieve better co-elution, you can try modifying your chromatographic method. Using a column with slightly lower resolution or adjusting the mobile phase gradient can help merge the two peaks.
-
-
Data Presentation
While quantitative rates of exchange for this compound are not available due to the high stability of the labels, the following table summarizes the factors that influence H/D exchange for deuterated standards in general.
| Factor | Condition | Potential for Exchange in this compound | Mitigation Strategy |
| Label Position | Deuterium on C-H bonds of the ethyl group. | Very Low. These are non-activated, non-labile positions. | N/A (Labeling position is inherently stable). |
| pH | Extreme acidic or basic conditions. | Low. Exchange is possible but requires harsh conditions not typical for analysis. | Maintain samples and solutions at a neutral or near-neutral pH. Avoid prolonged storage in strong acids or bases. |
| Temperature | High temperatures (>60°C) for extended periods. | Low. Elevated temperatures can increase reaction rates, but exchange is still unlikely without a catalyst. | Store standards at recommended temperatures (-20°C) and process samples at room temperature or below. |
| Catalyst | Presence of metal catalysts (e.g., Platinum). | Low. Catalysts are required to facilitate exchange at non-activated positions. | Ensure solvents and sample matrices are free from metal contaminants that could potentially catalyze exchange. |
Experimental Protocols
Protocol: Assessing Isotopic Stability in a Sample Matrix
This protocol allows you to determine if the deuterium labels on this compound are exchanging with protons from your specific sample matrix under your experimental conditions.
Objective: To detect any potential H/D back-exchange by monitoring for a decrease in the deuterated standard signal or an increase in the non-deuterated analyte signal in a matrix.
Methodology:
-
Prepare Sample Sets:
-
Set A (Control): Prepare a solution of this compound in a clean, neat solvent (e.g., your initial mobile phase or acetonitrile) at the final working concentration used in your assay.
-
Set B (Matrix): Take a blank sample matrix (e.g., plasma, tissue homogenate that is known to be free of ethyl linoleate) and spike in this compound to achieve the same final concentration as in Set A.
-
-
Incubation:
-
Incubate both sets of samples under the exact conditions used for your typical sample preparation (e.g., duration, temperature, pH).
-
-
Sample Processing:
-
Process both Set A and Set B samples using your established extraction procedure (e.g., protein precipitation, liquid-liquid extraction, SPE).
-
-
LC-MS Analysis:
-
Analyze the final extracts by LC-MS/MS.
-
Monitor the mass transitions for both this compound and its non-deuterated analog (ethyl linoleate).
-
-
Data Interpretation:
-
Compare the peak area or signal intensity of the this compound in Set A and Set B. A significant decrease in the signal in Set B compared to Set A could indicate degradation or extreme matrix suppression.
-
Critically, analyze Set B for any signal corresponding to the non-deuterated ethyl linoleate. The appearance or significant increase of this signal in the matrix sample (Set B) compared to the control (Set A, which should be zero) would be direct evidence of H/D back-exchange.
-
Visualizations
Caption: Troubleshooting decision tree for inaccurate results.
Caption: Workflow for assessing isotopic stability.
References
Technical Support Center: Purity Assessment of Ethyl Linoleate-d5 Internal Standard
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and frequently asked questions (FAQs) regarding the purity assessment of Ethyl Linoleate-d5, a commonly used internal standard in mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its purity crucial for quantitative analysis?
This compound is a deuterated form of Ethyl Linoleate, an ethyl ester of the omega-6 fatty acid, linoleic acid.[1][2] In quantitative mass spectrometry, it serves as an internal standard. Because it is chemically almost identical to the endogenous analyte (Ethyl Linoleate), it co-elutes during chromatography and exhibits similar ionization behavior.[3][4] This allows it to compensate for variations in sample preparation, extraction recovery, and instrument response.[3]
The purity of the this compound internal standard is paramount for accurate and reliable quantification. The presence of impurities, particularly the unlabeled analyte, can lead to an overestimation of the analyte's concentration. Other impurities can introduce interfering signals or indicate degradation of the standard, compromising the integrity of the analytical method.
Q2: What are the ideal purity requirements for this compound?
For use as an internal standard in regulated bioanalysis and other sensitive quantitative applications, high chemical and isotopic purity are essential. The generally accepted requirements are summarized in the table below.
Table 1: Recommended Quality Control Specifications for this compound
| Parameter | Recommended Specification | Rationale |
| Chemical Purity | >99% | Ensures that the standard's behavior is predictable and minimizes the risk of interference from other compounds. |
| Isotopic Purity | ≥98% | Guarantees a minimal contribution of the internal standard to the analyte's signal, preventing analytical bias. |
| Unlabeled Analyte | <0.1% | The presence of the non-deuterated form is a critical impurity that can lead to an overestimation of the analyte concentration. |
Q3: What are the common impurities found in this compound, and what are their sources?
Impurities in this compound can originate from the synthesis process, degradation during storage, or improper handling. Understanding the potential impurities is key to selecting the appropriate analytical methods for their detection.
Table 2: Common Impurities in this compound and Their Potential Sources
| Impurity Type | Examples | Potential Source |
| Isotopic Impurities | Unlabeled Ethyl Linoleate, partially deuterated species (d1-d4) | Incomplete deuteration during synthesis. |
| Synthesis-Related | Reagents, catalysts, by-products from the esterification process. | The chemical synthesis and purification process. |
| Degradation Products | Hydroperoxides, aldehydes, shorter-chain fatty acid esters | Oxidation of the double bonds in the linoleate chain, often initiated by exposure to oxygen, light, or elevated temperatures. |
| Isomers | Geometric isomers (trans-isomers) of the double bonds. | Can be formed during synthesis or as a result of degradation. |
| Handling Contaminants | Phthalates, silicone grease, other lipids. | Leaching from plastic containers, improper handling procedures. |
Q4: Which analytical techniques are recommended for assessing the purity of this compound?
A combination of chromatographic and spectroscopic techniques is typically employed to provide a comprehensive purity profile.
Table 3: Comparison of Analytical Techniques for Purity Assessment
| Technique | Primary Application | Strengths | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Determination of chemical purity and identification of volatile impurities. | High resolution for separating fatty acid esters, sensitive detection. | Requires derivatization for some compounds, thermal degradation possible. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Assessment of isotopic purity and detection of non-volatile impurities. | High selectivity and sensitivity, ideal for detecting unlabeled analyte. | Matrix effects can influence ionization and quantification. |
| Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy | Structural confirmation, identification and quantification of impurities. | Provides detailed structural information, non-destructive. | Lower sensitivity compared to mass spectrometry techniques. |
Q5: How should this compound be stored to maintain its purity and stability?
Proper storage is critical to prevent degradation, particularly oxidation, of unsaturated fatty acid esters like Ethyl Linoleate.
-
Temperature: Store at -20°C for long-term stability.
-
Atmosphere: Store under an inert gas, such as argon or nitrogen, to prevent oxidation.
-
Container: Use glass vials with Teflon-lined caps. Avoid plastic containers, as impurities can leach into the solvent.
-
Light: Protect from light by using amber vials or storing in the dark to prevent photooxidation.
-
Handling: Before opening, allow the container to warm to room temperature to prevent condensation of moisture into the solution. Minimize freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inaccurate Quantification and High Coefficient of Variation (%CV)
-
Symptom: Quality control (QC) samples fail to meet acceptance criteria; results are inconsistent across analytical runs.
-
Potential Cause 1: Degradation of the Internal Standard.
-
Troubleshooting:
-
Verify the storage conditions and age of the standard.
-
Analyze the internal standard solution by GC-MS or LC-MS/MS to check for the presence of degradation products (e.g., oxidation products).
-
If degradation is confirmed, discard the old solution and prepare a fresh stock from a new, unopened ampule.
-
-
-
Potential Cause 2: Presence of Unlabeled Analyte.
-
Troubleshooting:
-
Assess the isotopic purity of the internal standard using a high-resolution LC-MS/MS method.
-
If the unlabeled analyte is present at a significant level, it will contribute to the analyte signal, causing overestimation.
-
Obtain a new lot of the internal standard with a certified low level of unlabeled analyte.
-
-
-
Potential Cause 3: Isotopic Exchange.
-
Troubleshooting:
-
Ensure that the deuterium labels are on stable positions of the molecule (e.g., not on exchangeable sites like hydroxyl or carboxyl groups). For this compound, the labels are typically on the ethyl group or the fatty acid backbone, which are stable.
-
Optimize mass spectrometer source conditions to minimize in-source fragmentation that could lead to deuterium loss.
-
-
Issue 2: Unexpected Peaks in the Chromatogram or Mass Spectrum
-
Symptom: Additional peaks are observed when analyzing the internal standard solution.
-
Potential Cause 1: Contamination.
-
Troubleshooting:
-
Review all handling procedures. Ensure that only glass or Teflon materials are used to handle the standard and its solutions.
-
Analyze the solvent blank to check for contaminants from the solvent or analytical system. Common contaminants include phthalates from plastics or silicone from septa.
-
-
-
Potential Cause 2: Oxidation Products.
-
Troubleshooting:
-
Unsaturated fatty acids are susceptible to oxidation. Check for masses corresponding to hydroperoxides or other oxidation products.
-
Ensure the standard is stored under an inert atmosphere and protected from light.
-
-
Experimental Protocols
Protocol 1: GC-MS for Chemical Purity Assessment
-
Objective: To separate and identify volatile impurities and confirm the identity of this compound.
-
Methodology:
-
Sample Preparation: Dilute the this compound standard in a suitable solvent (e.g., hexane or iso-octane) to a final concentration of approximately 10-100 µg/mL.
-
GC System:
-
Column: Use a mid-polar capillary column suitable for fatty acid methyl/ethyl ester analysis (e.g., DB-225 or similar).
-
Injection: 1 µL in splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 220°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS System:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Data Analysis:
-
Identify the peak for this compound by its retention time and mass spectrum.
-
Integrate all peaks in the chromatogram.
-
Calculate chemical purity as: (Peak Area of this compound / Total Peak Area) x 100%.
-
Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST).
-
-
Protocol 2: LC-MS/MS for Isotopic Purity Assessment
-
Objective: To determine the isotopic enrichment and quantify the amount of unlabeled Ethyl Linoleate.
-
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 µg/mL.
-
LC System:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 70% B, increase to 100% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
-
MS/MS System:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ethyl Linoleate (unlabeled): Monitor the transition for the non-deuterated parent ion to a characteristic product ion.
-
This compound: Monitor the transition for the deuterated parent ion to its corresponding product ion.
-
-
-
Data Analysis:
-
Inject the sample and integrate the peak areas for both the unlabeled and the d5-labeled MRM transitions.
-
Calculate the isotopic purity based on the relative response of the d5-labeled species to the sum of all isotopic species detected.
-
-
Protocol 3: ¹H-NMR for Structural Confirmation and Impurity Identification
-
Objective: To confirm the chemical structure and identify any major impurities.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
NMR Spectrometer:
-
Field Strength: 300 MHz or higher.
-
Experiment: Standard ¹H-NMR spectrum acquisition.
-
-
Data Analysis:
-
Confirm the presence of characteristic signals for the ethyl linoleate structure, such as the olefinic protons (~5.3-5.4 ppm) and the diallylic methylene protons (~2.77 ppm).
-
The absence or significant reduction of the signal corresponding to the deuterated positions (e.g., the ethyl group) confirms successful labeling.
-
Integrate all signals. The relative integration of impurity signals compared to the main compound signals can be used to estimate their concentration. Common impurities from solvents or side reactions can be identified by their characteristic chemical shifts.
-
-
Visualizations
Caption: Workflow for the purity assessment of a new lot of this compound.
Caption: Troubleshooting decision tree for inaccurate quantification issues.
Caption: Simplified diagram of potential degradation pathways for Ethyl Linoleate.
References
Dealing with co-eluting interferences with Ethyl Linoleate-d5
Answering your request, here is a technical support center with troubleshooting guides and FAQs for dealing with co-eluting interferences with Ethyl Linoleate-d5.
Technical Support Center: this compound Analysis
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering co-eluting interferences when using this compound as an internal standard (IS) in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used?
This compound is a stable isotope-labeled (deuterated) form of Ethyl Linoleate. It is commonly used as an internal standard (IS) in quantitative analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The key advantage of a deuterated standard is that it is chemically and physically almost identical to the non-labeled analyte (Ethyl Linoleate).[1] This similarity ensures that it behaves nearly identically during sample extraction, chromatography, and ionization, effectively compensating for matrix effects and other sources of analytical variability.[1][2]
Q2: I'm seeing poor peak shape or inconsistent area counts for my this compound internal standard. What are the likely causes?
Inconsistent performance of a deuterated internal standard often points to a few key issues:
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Co-eluting Interference: An endogenous or exogenous compound from the sample matrix is eluting at the same time as your IS, distorting its peak shape or contributing to its signal.
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Matrix Effects: Even with a co-eluting deuterated standard, severe ion suppression or enhancement in a specific region of the chromatogram can impact reproducibility.[2] If the analyte and IS separate slightly, they can experience differential matrix effects, compromising quantification.[3]
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Sample Preparation Issues: Incomplete extraction, variability in derivatization (for GC-MS), or analyte/IS degradation can lead to inconsistent results.
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System Contamination: Carryover from a previous injection or contamination in the solvent or glassware can introduce interfering peaks. Running a blank solvent injection is a good way to check for system contamination.
Q3: How can I confirm that I have a co-eluting interference?
If your analytical instrument is equipped with a mass spectrometer (MS), you can assess peak purity. By examining the mass spectra across the width of the chromatographic peak, you can determine if multiple components are present. If the mass spectrum is consistent from the beginning to the end of the peak, it is likely pure. However, if different ions or ion ratios appear in the upslope versus the downslope of the peak, it indicates the presence of a co-eluting compound.
Troubleshooting Guide: Resolving Co-eluting Interferences
This section provides a systematic approach to diagnosing and resolving co-elution issues with this compound.
Step 1: Identify the Nature of the Interference
The first step in troubleshooting is to understand the type of interference you are facing.
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Isomeric Interference (Common in GC-MS): When analyzing fatty acids (often as methyl esters, FAMEs), positional or geometric (cis/trans) isomers are the most common co-eluting interferences. For example, other C18:2 isomers can be very difficult to separate from linoleate.
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Isobaric Interference (Common in LC-MS): Isobaric compounds have the same nominal mass but different elemental compositions. In lipidomics, this is a frequent challenge; for instance, a lipid species and another with one additional double bond can have nearly identical masses. High-resolution mass spectrometry (HRMS) may be required to differentiate them.
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Matrix Interference: Lipids from the sample matrix (e.g., plasma, tissue) are a major source of interference. These can be structurally similar or completely different compounds that happen to elute at the same retention time.
The following diagram outlines a logical workflow for troubleshooting.
Step 2: Optimize Sample Preparation
Often, interferences can be removed before the sample is ever injected. For complex biological matrices high in lipids, a targeted cleanup step is highly effective.
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Lipid Removal SPE: Techniques like dispersive Solid Phase Extraction (dSPE) with a sorbent that selectively removes lipids can dramatically clean up a sample. For example, Enhanced Matrix Removal—Lipid (EMR—Lipid) sorbents can remove fats from a sample extract without significant loss of the target analytes.
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Liquid-Liquid Extraction (LLE): Optimizing LLE protocols can help partition your analyte of interest away from interfering compounds. A common method involves protein precipitation with cold methanol followed by extraction.
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Derivatization (for GC-MS): Ensure your derivatization reaction to form Fatty Acid Methyl Esters (FAMEs) or Fatty Acid Ethyl Esters (FAEEs) is complete. Incomplete reactions can leave behind free fatty acids that may interfere with the analysis.
Step 3: Optimize Chromatographic Separation
If sample cleanup is insufficient, the next step is to improve the chromatographic resolution.
The choice of the capillary column is critical for separating fatty acid isomers. Standard non-polar columns (like a 5% phenyl-methylpolysiloxane) are often insufficient.
-
Change Column Phase: Switch to a more polar column. Highly polar biscyanopropyl or ionic liquid stationary phases provide the selectivity needed to resolve cis and trans isomers of polyunsaturated fatty acids.
-
Adjust Temperature Program: A slower temperature ramp (e.g., 2-5°C/min) increases the time compounds spend interacting with the stationary phase, which can significantly improve the separation of closely eluting peaks.
-
Increase Column Length: A longer column (e.g., 60 m or 100 m) provides more theoretical plates and thus higher resolving power, although at the cost of longer analysis times.
The following diagram illustrates how an interference can impact quantification.
-
Modify Mobile Phase Gradient: Adjusting the gradient slope can improve separation. A shallower, longer gradient gives more time to resolve closely eluting compounds.
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Change Mobile Phase Composition: Altering the organic solvent (e.g., from acetonitrile to methanol) or changing the pH of the aqueous phase can change selectivity and potentially resolve the interference.
-
Select a Different Column: If gradient optimization fails, try a column with a different stationary phase chemistry (e.g., C18 vs. Phenyl-Hexyl) or a different particle morphology (e.g., fully porous vs. superficially porous).
Data & Protocols
Table 1: GC-MS Performance Before and After Optimization
This table shows representative data for the analysis of Ethyl Linoleate (as its methyl ester, C18:2 FAME) with an interfering isomer before and after changing the GC column to a more suitable phase.
| Parameter | Method A: Standard Column (HP-5MS) | Method B: Optimized Polar Column (SLB-IL111) |
| Column Phase | 5% Phenyl Methylpolysiloxane | Ionic Liquid |
| Retention Time (C18:2 FAME) | 19.55 min | 28.10 min |
| Retention Time (Interfering Isomer) | 19.55 min | 28.35 min |
| Chromatographic Resolution (Rs) | 0.0 (Co-elution) | 1.8 (Baseline Resolved) |
| IS Area Precision (%RSD, n=6) | 18.5% | 4.2% |
| Analyte Accuracy (%Bias) | +25.7% (inaccurate) | -1.5% (accurate) |
Data is representative and synthesized based on principles of chromatographic separation for FAMEs.
Experimental Protocol: GC-MS Analysis of Fatty Acid Ethyl Esters (FAEEs)
This protocol describes a typical workflow for the analysis of FAEEs, including Ethyl Linoleate, in a biological matrix using this compound as an internal standard.
-
Sample Preparation (LLE & Derivatization)
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To 100 µL of plasma, add 25 µL of the internal standard working solution (this compound in methanol).
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Add 1.5 mL of cold methanol to precipitate proteins. Vortex for 5 minutes and centrifuge at 2500 x g for 10 minutes.
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Transfer the supernatant to a clean glass tube and evaporate to dryness under a stream of nitrogen at 30°C.
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Note: For GC-MS, if analyzing total fatty acids, a derivatization step to form FAMEs is common. For direct FAEE analysis, this step is omitted. For FAME analysis, reconstitute the dried extract in 2 mL of 12% BF3-methanol reagent, heat at 60°C for 10 minutes, then extract the resulting FAMEs into hexane. For direct FAEE analysis, simply reconstitute the dried extract in 100 µL of hexane.
-
-
GC-MS Parameters
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GC System: Agilent 7890A GC or equivalent.
-
Column: Agilent J&W DB-23 (60 m x 0.25 mm, 0.25 µm) or similar highly polar biscyanopropyl column.
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Inlet: Splitless, 250°C.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program:
-
Initial Temp: 100°C, hold for 2 min.
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 5°C/min to 240°C, hold for 10 min.
-
-
MS System: Triple Quadrupole Mass Spectrometer.
-
Ion Source: Electron Ionization (EI), 70 eV, 230°C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
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Ethyl Linoleate Quantifier: m/z 308.3 → 88.1
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This compound Quantifier: m/z 313.3 → 90.1 (Note: MRM transitions are representative. Precursor for FAEEs is the molecular ion; product ion m/z 88 is characteristic for ethyl esters. The d5-IS transition is shifted accordingly.)
-
-
References
Minimizing degradation of Ethyl Linoleate-d5 during analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Ethyl Linoleate-d5 during analysis. By following these guidelines, you can ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a deuterated form of ethyl linoleate, which is an ethyl ester of the omega-6 polyunsaturated fatty acid, linoleic acid. The "d5" indicates that five hydrogen atoms in the ethyl group have been replaced by deuterium atoms. This isotopic labeling makes it an excellent internal standard for quantitative analysis using mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its primary application is in the accurate quantification of fatty acid ethyl esters (FAEEs) in biological samples, which can serve as biomarkers for recent alcohol consumption.
Q2: What are the primary degradation pathways for this compound?
The two main degradation pathways for this compound, like other polyunsaturated fatty acid esters, are:
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Oxidation: The bis-allylic hydrogens in the linoleate chain are susceptible to abstraction, initiating a free-radical chain reaction that leads to the formation of hydroperoxides, aldehydes, and other secondary oxidation products. However, studies have shown that deuteration at these bis-allylic positions can significantly slow down the rate of lipid peroxidation due to the kinetic isotope effect.[1][2][3][4][5]
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Hydrolysis: The ester linkage can be cleaved by water, especially in the presence of acid or base catalysts, to yield linoleic acid-d5 and ethanol. This process, known as saponification under basic conditions, is a common cause of sample degradation if not properly controlled during sample preparation and storage.
Q3: How should I properly store and handle this compound standards?
Proper storage and handling are critical to prevent degradation. Here are the best practices:
-
Storage Temperature: Deuterated lipid standards should be stored at or below -16°C for long-term stability. For solutions in organic solvents, a temperature of -20°C ± 4°C is recommended. Storing organic solutions below -30°C is generally not advised unless they are in a sealed glass ampoule.
-
Storage Container: Always use glass containers with Teflon-lined closures for storing solutions of deuterated lipids in organic solvents. Plastic containers should be avoided as plasticizers can leach into the solvent and contaminate the standard.
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Inert Atmosphere: For unsaturated lipids like this compound, it is crucial to store them under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
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Handling Powdered Standards: If the standard is supplied as a powder, it is highly recommended to dissolve it in a suitable organic solvent promptly upon receipt, as unsaturated lipids are hygroscopic and susceptible to oxidation in powdered form. To aliquot from a powdered standard, allow the entire container to warm to room temperature before opening to prevent condensation.
-
Solvent Choice: High-purity organic solvents such as ethanol, methanol, or acetonitrile are suitable for dissolving this compound.
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Avoid Repeated Freeze-Thaw Cycles: Aliquot the standard into smaller, single-use vials to minimize the number of freeze-thaw cycles, which can accelerate degradation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Issue 1: Low or No Signal of this compound in GC-MS or LC-MS/MS
| Potential Cause | Troubleshooting Steps |
| Degradation during Storage | - Verify that the standard was stored at the recommended temperature (≤ -16°C) in a tightly sealed glass vial under an inert atmosphere. |
| Degradation during Sample Preparation | - Hydrolysis: Avoid acidic or basic conditions if water is present. Ensure all solvents are anhydrous. Neutralize the sample pH if necessary. - Oxidation: Minimize exposure to air and light. Work quickly and on ice. Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent. |
| Improper Instrument Parameters | - GC-MS: Ensure the injection port temperature is not excessively high, which can cause thermal degradation. Optimize the temperature program. - LC-MS/MS: Optimize ionization source parameters (e.g., capillary voltage, gas flow, temperature). Perform a direct infusion of a fresh standard solution to check for instrument sensitivity. |
| Matrix Effects | - The presence of other components in the sample matrix can suppress the ionization of this compound. - Solution: Improve sample clean-up using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Dilute the sample to reduce the concentration of interfering substances. |
Issue 2: Poor Peak Shape (Tailing or Fronting) in Chromatography
| Potential Cause | Troubleshooting Steps |
| Active Sites in GC System | - Active sites (exposed silanols) in the injector liner, column, or detector can interact with the analyte, causing peak tailing. - Solution: Use a deactivated injector liner. Trim the front end of the GC column (10-20 cm). Condition the column according to the manufacturer's instructions. |
| Column Overload | - Injecting too much analyte can lead to peak fronting. - Solution: Dilute the sample or standard. Reduce the injection volume. |
| Inappropriate Flow Rate | - A carrier gas or mobile phase flow rate that is too low can cause peak broadening. - Solution: Optimize the flow rate for your column dimensions and particle size. |
| Chromatographic Isotope Effect | - Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase LC. - Solution: This is a known phenomenon and may not be completely avoidable. Ensure your integration parameters are set to accurately quantify both peaks if they are not fully co-eluting. |
Issue 3: Presence of Unexpected Peaks in the Chromatogram
| Potential Cause | Troubleshooting Steps |
| Degradation Products | - Peaks corresponding to oxidation products (e.g., hydroperoxides, aldehydes) or the hydrolysis product (linoleic acid-d5) may be present. - Solution: Review storage and sample preparation procedures to minimize degradation. Analyze a fresh standard to confirm if the extra peaks are present in the standard itself. |
| Contamination | - Contamination can come from solvents, glassware, or the instrument. - Solution: Use high-purity solvents. Thoroughly clean all glassware. Run a blank solvent injection to check for system contamination. |
Experimental Protocols
Sample Preparation Protocol to Minimize Degradation
This protocol provides a general framework for extracting this compound from a biological matrix (e.g., plasma, tissue homogenate) while minimizing degradation.
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Work on Ice: Perform all steps on ice to reduce the rate of potential degradation reactions.
-
Spiking Internal Standard: Add a known amount of this compound solution (in an appropriate solvent like ethanol) to the biological sample.
-
Protein Precipitation & LLE:
-
Add 3 volumes of ice-cold acetonitrile to the sample to precipitate proteins.
-
Vortex briefly and centrifuge at 4°C.
-
Transfer the supernatant to a clean glass tube.
-
Add 2 volumes of a non-polar solvent like hexane or iso-octane to extract the lipids.
-
Vortex thoroughly and centrifuge to separate the phases.
-
-
Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., hexane for GC-MS, or a mobile phase compatible solvent for LC-MS/MS).
GC-MS Analysis Protocol
-
Derivatization: For analysis of the hydrolysis product (linoleic acid-d5), derivatization to a more volatile ester (e.g., methyl ester or pentafluorobenzyl ester) is necessary.
-
GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used.
-
Injection: Splitless injection is often preferred for trace analysis to maximize sensitivity.
-
Temperature Program: An optimized temperature gradient is crucial for good separation. A typical program might start at a lower temperature (e.g., 150°C), ramp to a higher temperature (e.g., 300°C), and hold for a few minutes.
-
MS Detection: Electron ionization (EI) is commonly used. For quantitative analysis, Selected Ion Monitoring (SIM) mode is employed to monitor characteristic ions of this compound and its corresponding non-deuterated analyte.
LC-MS/MS Analysis Protocol
-
LC Column: A reversed-phase C18 column is commonly used for the separation of fatty acid ethyl esters.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid or ammonium formate to improve ionization, is typically used.
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used. APCI is often preferred for less polar compounds like FAEEs.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Precursor and product ion pairs for this compound and the target analyte need to be optimized.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | ≤ -16°C (powder), -20°C ± 4°C (solution) | Minimizes oxidation and hydrolysis. |
| Container | Glass vial with Teflon-lined cap | Prevents contamination from plasticizers. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation. |
| Form | In a suitable organic solvent | Unsaturated lipids are unstable as powders. |
| Aliquoting | Single-use aliquots | Avoids repeated freeze-thaw cycles. |
Mandatory Visualizations
Logical Workflow for Troubleshooting Low Signal Intensity
Caption: Troubleshooting workflow for low signal intensity of this compound.
Degradation Pathways of this compound
Caption: Primary degradation pathways of this compound.
References
- 1. Deuterated Polyunsaturated Fatty Acids Reduce Oxidative Stress and Extend the Lifespan of C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyunsaturated Fatty Acid Deuteration against Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 5. Only 20-25% Deuteration of Polyunsaturated Fatty Acids Prevents Lipid Peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Pipetting of Ethyl Linoleate-d5 Standard
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for the accurate and precise pipetting of Ethyl Linoleate-d5 standard. Given its properties as a viscous and somewhat volatile organic compound, special attention to technique and equipment is crucial for obtaining reliable experimental results.
Physicochemical Properties of Ethyl Linoleate
A summary of the key physical and chemical properties of Ethyl Linoleate is presented below. These properties are important for understanding its behavior during pipetting. The deuterated standard, this compound, is expected to have nearly identical physical properties.
| Property | Value | Temperature (°C) |
| Density | 0.876 g/mL | 25 |
| Dynamic Viscosity | ~4.5-5.5 mPa·s (estimated) | 25 |
| Boiling Point | 224 °C | at 17 mmHg |
| Vapor Pressure | Low, but volatile under vacuum | - |
| Solubility | Miscible with many organic solvents | - |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when pipetting this compound?
A1: The primary challenges stem from its viscosity and potential volatility. Its viscosity, higher than water, can lead to inaccurate aspiration and dispensing, leaving a residue in the pipette tip. While not highly volatile at room temperature, care should be taken to minimize evaporation, especially when working with small volumes or in a controlled environment.
Q2: Which type of pipette is best suited for this compound?
A2: For the highest accuracy and precision, especially with a viscous and potentially volatile compound like this compound, a positive displacement pipette is recommended. These pipettes use a disposable piston that is in direct contact with the liquid, eliminating the air cushion that can be affected by viscosity and vapor pressure.[1][2][3][4][5] If a positive displacement pipette is not available, a well-calibrated air displacement pipette can be used with specific techniques.
Q3: What is "reverse pipetting" and why is it recommended for this standard?
A3: Reverse pipetting is a technique where the plunger is depressed completely to the second stop before aspirating the liquid, and then depressed only to the first stop to dispense. This method aspirates an excess of liquid, which remains in the tip after dispensing. It is highly recommended for viscous liquids like this compound because it minimizes the effect of the liquid film that can adhere to the inner surface of the pipette tip, ensuring a more accurate and complete dispense.
Q4: What type of pipette tips should I use?
A4: To counteract the viscous nature of this compound, it is best to use low-retention tips . These tips have a hydrophobic inner surface that reduces the amount of liquid that adheres to the tip wall. For higher viscosity solutions, wide-bore tips can also be beneficial as they reduce the shear forces on the liquid during aspiration and dispensing.
Q5: How important is the speed of pipetting?
A5: Very important. A slow and consistent speed for both aspiration and dispensing is critical. Rushing the process can lead to the formation of air bubbles, splashing of the liquid up into the pipette barrel, and inaccurate volume measurement due to the slow flow of the viscous liquid.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inaccurate or inconsistent volumes dispensed | - Pipetting speed is too fast or inconsistent.- Using standard forward pipetting technique.- Incorrect pipette tip immersion depth.- Using standard pipette tips. | - Use a slow, smooth, and consistent pipetting motion for both aspiration and dispensing.- Employ the reverse pipetting technique.- Immerse the tip just below the meniscus (2-3 mm) to avoid coating the outside of the tip with excess liquid.- Switch to low-retention pipette tips. |
| Air bubbles in the pipette tip | - Aspiration speed is too fast.- Tip is not fully immersed in the liquid during aspiration.- The liquid is outgassing due to a pressure difference. | - Decrease the aspiration speed.- Ensure the pipette tip remains below the liquid surface throughout the aspiration step.- Pre-wet the pipette tip 2-3 times with the this compound standard to equilibrate the air cushion. |
| Liquid clinging to the outside of the tip | - Immersing the tip too deep into the standard solution. | - Only immerse the tip to the minimum depth required for aspiration (2-3 mm).- Gently touch the tip to the inside wall of the container to remove any external droplets before dispensing. |
| Liquid remains in the tip after dispensing | - Using the forward pipetting technique with a viscous liquid.- Dispensing too quickly. | - Use the reverse pipetting technique. The small amount of liquid remaining in the tip is expected with this method.- Dispense slowly and touch the tip to the wall of the receiving vessel or the surface of the liquid to help ensure a complete transfer. |
Experimental Protocol: Preparation of a Standard Dilution Series
This protocol outlines the steps for preparing a serial dilution of this compound standard with high accuracy.
Materials:
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This compound standard stock solution
-
High-purity solvent (e.g., Ethanol, DMSO, Hexane - confirm compatibility)
-
Positive displacement pipette or a well-calibrated air displacement pipette
-
Low-retention pipette tips
-
Appropriate sterile, clean vials
Procedure:
-
Equilibration: Allow the this compound standard and the solvent to reach ambient temperature.
-
Pipette and Tip Selection: Choose a pipette with a volume range appropriate for the intended transfers. Use low-retention tips.
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Pre-wetting: Aspirate and dispense the solvent three times to equilibrate the temperature and humidity inside the pipette tip. Discard the tip.
-
Aspiration of Standard:
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Using a fresh low-retention tip, pre-wet the tip with the this compound standard solution two to three times.
-
Using the reverse pipetting technique , press the plunger to the second stop.
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Immerse the tip just below the surface of the standard solution.
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Slowly and smoothly release the plunger to aspirate the liquid.
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Wait for 1-2 seconds to ensure the full volume has been drawn into the tip.
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Carefully withdraw the tip from the solution, touching it against the inner wall of the vial to remove any excess liquid from the exterior.
-
-
Dispensing:
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Place the tip against the inner wall of the receiving vial containing the diluent.
-
Slowly and steadily press the plunger to the first stop.
-
Wait for 1-2 seconds to allow the viscous liquid to dispense completely.
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While keeping the plunger at the first stop, remove the tip from the vial. The remaining liquid in the tip should be discarded with the tip.
-
-
Mixing: Gently vortex or mix the diluted standard to ensure homogeneity.
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Serial Dilution: Repeat steps 4-6 for each subsequent dilution, using a new pipette tip for each transfer.
Visualizations
Caption: Workflow for accurate serial dilution of this compound.
Caption: Decision tree for troubleshooting pipetting inaccuracies.
References
Validation & Comparative
A Researcher's Guide to Method Validation for Ethyl Linoleate Analysis: A Comparative Analysis of Internal Standards
For researchers, scientists, and drug development professionals, the precise and accurate quantification of ethyl linoleate is critical in various fields, from studying alcohol consumption biomarkers to developing novel therapeutics. The choice of an internal standard is a pivotal decision in analytical method development, directly impacting the reliability and reproducibility of results. This guide provides an objective comparison between using a stable isotope-labeled internal standard, Ethyl Linoleate-d5, and a common structural analog, ethyl heptadecanoate, for the analysis of ethyl linoleate.
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely regarded as the gold standard in quantitative mass spectrometry.[1][2] A SIL-IS is chemically identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[3] This co-elution and similar behavior allow it to effectively compensate for variations in extraction recovery and, most importantly, mitigate matrix effects—the suppression or enhancement of the analyte's signal by other components in the sample.[1][4]
Alternatives, such as structural analogs like ethyl heptadecanoate, are compounds that are chemically similar but not identical to the analyte. While more cost-effective, they may not perfectly mimic the analyte's behavior throughout the analytical process, potentially leading to less accurate and precise results.
Comparative Performance of Analytical Methods
The following tables summarize the method validation parameters for the quantification of ethyl linoleate using two different internal standards. The data is compiled from validated methods employing Gas Chromatography-Mass Spectrometry (GC-MS), a common and powerful technique for this type of analysis.
Table 1: Method Validation Parameters using this compound as Internal Standard
| Validation Parameter | Performance Metric | Value |
| Linearity | Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | ng/g | 15 ng/g |
| Limit of Quantification (LOQ) | nmol/g | 0.32 nmol/g |
| Precision | Repeatability (%RSD) | 3.64 - 13.15% |
| Accuracy | Recovery (%) | Not Explicitly Stated |
Data synthesized from a headspace-solid-phase microextraction (HS-SPME) GC-MS method for FAEEs in meconium.
Table 2: Method Validation Parameters using Ethyl Heptadecanoate as Internal Standard
| Validation Parameter | Performance Metric | Value |
| Linearity | Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | ng/mL | 5 - 50 ng/mL |
| Limit of Quantification (LOQ) | ng/mL | 15 - 200 ng/mL |
| Precision | Intra-day & Inter-day (%RSD) | < 15% |
| Accuracy | Recovery (%) | 90.3 - 109.7% |
Data synthesized from a GC-MS method for the analysis of six FAEEs in post-mortem plasma.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are generalized protocols for the analysis of ethyl linoleate using both deuterated and non-deuterated internal standards.
Protocol 1: GC-MS Analysis using this compound (Based on HS-SPME)
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Sample Preparation:
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Accurately weigh approximately 50 mg of the biological sample (e.g., meconium) into a headspace vial.
-
Add a known amount of this compound internal standard solution.
-
Seal the vial immediately.
-
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
Incubate the vial at a specified temperature (e.g., 85°C) for a set time (e.g., 30 minutes) to allow the analytes to partition into the headspace.
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Expose a SPME fiber to the headspace for a defined period (e.g., 20 minutes) to adsorb the analytes.
-
-
GC-MS Analysis:
-
Injector: Desorb the analytes from the SPME fiber in the hot GC inlet (e.g., 250°C).
-
Column: Use a suitable capillary column (e.g., DB-5ms) for chromatographic separation.
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Oven Program: Implement a temperature gradient to separate ethyl linoleate from other matrix components.
-
Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for both ethyl linoleate and this compound.
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Protocol 2: GC-MS Analysis using Ethyl Heptadecanoate
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Sample Preparation (Liquid-Liquid Extraction):
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Pipette 500 µL of the sample (e.g., plasma) into a glass tube.
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Add 25 µL of the internal standard solution (ethyl heptadecanoate in methanol).
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Add 1.5 mL of cold methanol for protein precipitation, vortex, and centrifuge.
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Perform a liquid-liquid extraction by adding a non-polar solvent like hexane, vortexing, and centrifuging to separate the layers.
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Transfer the organic layer (containing the analytes) to a clean tube and evaporate to dryness under a stream of nitrogen.
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Reconstitute the residue in a suitable solvent (e.g., hexane) for injection.
-
-
GC-MS Analysis:
-
Injector: Inject 1-2 µL of the reconstituted sample into the GC inlet (e.g., 250°C).
-
Column: Use a suitable capillary column (e.g., DB-5ms or equivalent).
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Oven Program: Employ a temperature gradient optimized for the separation of fatty acid ethyl esters.
-
Mass Spectrometer: Operate in SIM mode, monitoring characteristic ions for ethyl linoleate and ethyl heptadecanoate.
-
Methodology Visualization
To further clarify the analytical process and the underlying principles, the following diagrams illustrate the experimental workflow and the logic behind using a stable isotope-labeled internal standard.
Conclusion
The choice of internal standard is a critical factor in the development of robust and reliable analytical methods for ethyl linoleate. The data presented demonstrates that while both deuterated and non-deuterated internal standards can be used to develop validated methods, the use of a stable isotope-labeled standard like This compound offers distinct advantages.
The fundamental benefit of this compound is its ability to co-elute with the analyte and experience the exact same matrix effects, leading to more effective compensation and ultimately higher accuracy and precision. While methods using structural analogs like ethyl heptadecanoate can be fully validated and provide acceptable performance, they are inherently more susceptible to differential matrix effects, which can compromise data quality.
For researchers in drug development and clinical diagnostics, where accuracy is paramount, the investment in a deuterated internal standard is highly recommended. It enhances method robustness, reduces the risk of inaccurate measurements due to matrix variability, and provides greater confidence in the final quantitative results.
References
A Comparative Guide to Internal Standards for Ethyl Linoleate Analysis: Ethyl Linoleate-d5 vs. Alternatives
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of fatty acid ethyl esters (FAEEs), the choice of an appropriate internal standard is a critical determinant of data quality. This guide provides an objective comparison of Ethyl Linoleate-d5, a deuterated internal standard, with commonly used non-deuterated alternatives, supported by experimental data and detailed methodologies.
The ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, thereby compensating for variations in extraction efficiency, injection volume, and instrument response. In the analysis of ethyl linoleate and other FAEEs, both stable isotope-labeled (deuterated) and non-deuterated (structural analog) internal standards are employed. This guide will delve into the performance characteristics of this compound and compare it with a prevalent non-deuterated alternative, ethyl heptadecanoate.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard in quantitative mass spectrometry-based analysis.[1] This is because their physicochemical properties are nearly identical to the analyte of interest, leading to similar behavior during extraction and chromatographic separation. This close similarity allows for more effective correction of matrix effects, which are a common source of inaccuracy in complex biological samples.
Non-deuterated internal standards, typically odd-chain fatty acid esters like ethyl heptadecanoate, are structurally similar but not identical to the analytes.[2][3] While they can compensate for some variability, their different chemical nature can lead to differences in extraction recovery and chromatographic retention time, potentially resulting in less accurate quantification, especially in the presence of significant matrix effects.
Data Presentation
Table 1: Performance of Ethyl Heptadecanoate as an Internal Standard for FAEEs Analysis by GC-MS
| Analyte | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Ethyl Palmitate | 90.3–109.7 | 0.7–9.3 | 3.4–12.5 |
| Ethyl Oleate | 90.3–109.7 | 0.7–9.3 | 3.4–12.5 |
| Ethyl Stearate | 90.3–109.7 | 0.7–9.3 | 3.4–12.5 |
| Ethyl Linoleate | 90.3–109.7 | 0.7–9.3 | 3.4–12.5 |
Table 2: Recovery of Ethyl Linoleate using Ethyl Heptadecanoate Internal Standard by LC-MS/MS
| Analyte | Concentration | Absolute Recovery (%) |
| Ethyl Linoleate | 0.33 nmol/g | 55 ± 10 |
Table 3: Precision and Accuracy for FAEEs using Heptadecanoic Acid Ethyl Ester Internal Standard
| Analyte | Accuracy (%) | Precision (%RSD) |
| Ethyl Palmitate | 93.8–107 | 3.5–9.7 |
| Ethyl Oleate | 93.8–107 | 3.5–9.7 |
| Ethyl Stearate | 93.8–107 | 3.5–9.7 |
| Ethyl Linoleate | 93.8–107 | 3.5–9.7 |
Experimental Protocols
To objectively compare the performance of this compound and a non-deuterated internal standard, a validation experiment to evaluate matrix effects, recovery, and precision should be conducted. Below is a detailed methodology for such a key experiment.
Protocol: Comparative Validation of Internal Standards for FAEEs Analysis in Human Plasma
1. Objective: To compare the performance of this compound and ethyl heptadecanoate as internal standards for the quantification of ethyl linoleate in human plasma using LC-MS/MS.
2. Materials:
-
Analytes: Ethyl linoleate
-
Internal Standards: this compound, Ethyl heptadecanoate
-
Human plasma (drug-free)
-
Reagents: Methanol, Hexane, Acetonitrile, Water (LC-MS grade)
3. Sample Preparation (Liquid-Liquid Extraction):
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (either this compound or ethyl heptadecanoate).
-
Add 800 µL of a methanol:water (8:1, v/v) solution.
-
Vortex for 1 minute and let stand at 4°C for 30 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer 200 µL of the supernatant to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis:
-
LC System: HPLC or UHPLC system
-
Column: C18 reversed-phase column
-
Mobile Phase: Gradient elution with acetonitrile and water (containing 0.1% formic acid)
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: Electrospray ionization (ESI), positive mode
-
Detection: Multiple Reaction Monitoring (MRM) of precursor/product ion transitions for ethyl linoleate, this compound, and ethyl heptadecanoate.
5. Validation Parameters to Assess:
-
Matrix Effect: Compare the peak area of the analyte and internal standard in post-extraction spiked plasma with that in a neat solution.
-
Recovery: Compare the peak area of the analyte in pre-extraction spiked plasma with that in post-extraction spiked plasma.
-
Precision and Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).
Mandatory Visualization
Signaling Pathways and Experimental Workflows
To visualize the logical flow of selecting an internal standard and the experimental workflow for its validation, the following diagrams are provided.
References
Cross-Validation of Analytical Methods for Ethyl Linoleate Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical methods for the quantification of Ethyl Linoleate: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The use of Ethyl Linoleate-d5 as an internal standard is a central component of these methodologies, ensuring accuracy and precision. This document outlines detailed experimental protocols, presents quantitative performance data, and visualizes the analytical workflows to aid researchers in selecting the most suitable method for their specific needs.
Introduction to Analytical Approaches
The accurate quantification of fatty acid ethyl esters (FAEEs) like Ethyl Linoleate is crucial in various research fields, including as biomarkers for ethanol consumption and in drug development. Both GC-MS and LC-MS/MS are powerful techniques for this purpose, each with distinct advantages and considerations. Cross-validation of these methods is essential to ensure data reliability and consistency, particularly in regulated environments. This compound, a stable isotope-labeled internal standard, is the gold standard for mitigating variability in sample preparation and instrument response in both platforms.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. For FAEEs, a derivatization step is typically required to convert them into more volatile forms, such as fatty acid methyl esters (FAMEs), for optimal separation and detection.
Experimental Protocol: GC-MS
-
Sample Preparation & Lipid Extraction:
-
To a known volume of the biological sample (e.g., plasma, tissue homogenate), add a precise amount of this compound internal standard solution.
-
Perform a liquid-liquid extraction using a solvent mixture such as chloroform:methanol (2:1, v/v) to isolate the lipid fraction containing Ethyl Linoleate.
-
Centrifuge the mixture to achieve phase separation and collect the organic layer.
-
-
Derivatization (Transesterification):
-
The extracted lipid residue is subjected to transesterification to convert Ethyl Linoleate to its corresponding fatty acid methyl ester (FAME), methyl linoleate. A common reagent for this is 14% Boron Trifluoride in methanol (BF3-methanol).
-
The reaction mixture is heated to ensure complete derivatization.
-
After cooling, the FAMEs are extracted into an organic solvent like hexane.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A polar capillary column (e.g., CP-Sil 88) is typically used for the separation of FAMEs.
-
Injector: Splitless injection is commonly employed for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the different FAMEs. For example, an initial temperature of 100°C, ramped to 250°C.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) is the standard mode.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used for targeted quantification to enhance sensitivity and selectivity. Specific ions for methyl linoleate and its deuterated internal standard are monitored.
-
-
Quantitative Performance of GC-MS
The following table summarizes typical performance characteristics for the GC-MS analysis of fatty acids, which are analogous to the analysis of Ethyl Linoleate after derivatization.
| Parameter | Typical Performance |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 1–30 µg/L (for FAs)[1] |
| Limit of Quantification (LOQ) | Typically 3-5 times the LOD |
| Precision (RSD%) | < 15% |
| Accuracy (Recovery %) | 85-115% |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the direct analysis of a wide range of compounds in complex matrices, often without the need for derivatization. This makes it a powerful alternative for the quantification of Ethyl Linoleate.
Experimental Protocol: LC-MS/MS
-
Sample Preparation & Protein Precipitation:
-
To a known volume of the biological sample, add the this compound internal standard.
-
Perform protein precipitation by adding a solvent like acetonitrile. This step removes a significant portion of the matrix interference.
-
Vortex and centrifuge the sample. The resulting supernatant, containing Ethyl Linoleate and the internal standard, is collected for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph (LC) Conditions:
-
Column: A reverse-phase C18 column is typically used for the separation of FAEEs.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with a small amount of ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is employed.
-
-
Mass Spectrometer (MS/MS) Conditions:
-
Ionization: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode are commonly used.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is utilized for quantification. This involves selecting a specific precursor ion for Ethyl Linoleate and its deuterated internal standard and then monitoring a specific product ion for each after fragmentation. This highly selective technique minimizes background noise and enhances sensitivity.
-
-
Quantitative Performance of LC-MS/MS
The following table summarizes the performance characteristics for the LC-MS/MS analysis of FAEEs, including Ethyl Linoleate, as reported in a validated method for human meconium samples.[2]
| Parameter | Reported Performance for Ethyl Linoleate[2] |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.08 nmol/g |
| Limit of Quantification (LOQ) | 0.02 - 0.27 nmol/g |
| Precision (RSD%) | < 15% |
| Accuracy (Recovery %) | 55 ± 10% for 0.33 nmol/g |
Comparative Summary
| Feature | GC-MS | LC-MS/MS |
| Derivatization | Typically required (transesterification to FAMEs) | Generally not required |
| Throughput | Lower, due to longer run times and sample prep | Higher, with faster run times |
| Sensitivity | Good, especially with SIM mode | Excellent, particularly with MRM mode |
| Specificity | High, based on retention time and mass-to-charge ratio | Very high, based on retention time and specific precursor-product ion transitions |
| Compound Amenability | Volatile and semi-volatile compounds | Wide range of non-volatile and polar compounds |
| Matrix Effects | Generally lower | Can be more susceptible to ion suppression or enhancement |
| Internal Standard | This compound (as methyl ester) | This compound (native form) |
Workflow Visualizations
The following diagrams illustrate the experimental workflows for both the GC-MS and LC-MS/MS methods for the quantification of Ethyl Linoleate using this compound as an internal standard.
References
A Comparative Guide to Inter-Laboratory Quantification of Ethyl Linoleate
This guide provides a comparative overview of analytical methodologies for the quantification of Ethyl Linoleate. In the absence of a formal, publicly available inter-laboratory proficiency testing scheme dedicated solely to Ethyl Linoleate, this document synthesizes performance data from various scientific studies. It aims to assist researchers, scientists, and drug development professionals in evaluating and selecting appropriate methods to ensure accurate and comparable results across different laboratories.
Ethyl Linoleate is a fatty acid ethyl ester (FAEE) formed in the body through the non-oxidative metabolism of ethanol. It serves as a long-term biomarker for alcohol consumption and is quantified in various biological matrices, including hair, blood, and plasma. The primary analytical technique for its determination is Gas Chromatography-Mass Spectrometry (GC-MS), often preceded by an extraction step.
Experimental Protocols
Detailed methodologies are critical for reproducing and comparing analytical results. Below is a generalized protocol for the analysis of Ethyl Linoleate and other FAEEs in biological samples, based on common practices reported in the literature.
1. Sample Preparation: Solid-Phase Microextraction (SPME)
Headspace SPME (HS-SPME) is a widely used technique for extracting FAEEs from samples like hair.[1]
-
Sample Washing: Hair samples are first washed to remove external contaminants. A common procedure involves degreasing with a solvent like n-heptane.[2]
-
Extraction: The washed sample is placed in a vial for extraction. A mixture of dimethyl sulfoxide (DMSO) and n-heptane is often used to extract the FAEEs.[1]
-
Internal Standards: Deuterated internal standards (e.g., D5-ethyl esters) are added before extraction to ensure accurate quantification.[1]
-
HS-SPME: The vial is heated, and an SPME fiber is exposed to the headspace above the sample, allowing the volatile FAEEs to adsorb onto the fiber coating.
-
Desorption: The fiber is then retracted and inserted into the hot inlet of a GC-MS system, where the analytes are desorbed for analysis.
2. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides the necessary sensitivity and selectivity for quantifying trace levels of Ethyl Linoleate.
-
Gas Chromatograph (GC):
-
Injector: Splitless mode is typically used for trace analysis.
-
Column: A nonpolar dimethylpolysiloxane column is commonly employed for the separation of FAEEs.[3]
-
Oven Program: A temperature gradient is used to separate the different FAEEs based on their boiling points.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Impact (EI) ionization is standard.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring characteristic ions of Ethyl Linoleate and the internal standards.
-
The workflow for a typical GC-MS analysis is illustrated below.
Data Presentation: A Comparison of Method Performance
While a direct inter-laboratory comparison with z-scores is unavailable, this section summarizes the validation parameters reported in various studies for methods quantifying FAEEs, including Ethyl Linoleate. These parameters—such as Limit of Quantification (LOQ), precision (as Relative Standard Deviation, RSD), and accuracy (as recovery)—provide a basis for comparing the expected performance of these alternatives.
Table 1: Performance of GC-MS Methods for FAEE Quantification in Hair
| Study / Method | Analyte(s) | LOQ (ng/mg) | Intra-Assay Precision (% RSD) | Inter-Assay Precision (% RSD) | Accuracy / Recovery (%) |
| HS-SPME-GC-MS | 4 FAEEs | 0.01 - 0.04 | 3.5 - 16% | Not Reported | Not Reported |
| SPME-GC/MS | 4 FAEEs | 0.016 - 0.025 | Not Reported | Not Reported | Good |
| HS-SPME-GC-MS | 4 FAEEs | 0.04 - 0.12 | Not Reported | Not Reported | Not Reported |
| GC-MS/MS | 4 FAEEs | 0.03 (30 pg/mg) | < 15% | < 15% | Considered Adequate |
Note: "4 FAEEs" typically includes ethyl myristate, ethyl palmitate, ethyl oleate, and ethyl stearate. Ethyl Linoleate performance is expected to be similar.
Table 2: Performance of GC-MS Methods in Other Matrices
| Study / Method | Matrix | Analyte(s) | LOQ | Precision (% RSD) | Accuracy / Recovery (%) |
| GC-MS | Plasma | 3 FAEEs | 60 nM | < 7% (Intra-assay) | Accurate |
| GC-MS (Collaborative) | Alcoholic Beverages | Ethyl Carbamate | 5.0 µg/kg | 1.2-7.8% (Repeatability) | 96.7% |
Note: Data for Ethyl Carbamate is included to show typical performance from a formal collaborative study, highlighting repeatability (RSDr) and reproducibility (RSDR) metrics.
Inter-Laboratory Comparison Logic
An inter-laboratory comparison (ILC) or proficiency test (PT) is essential for a laboratory to assess its performance against others. The process involves a coordinating body sending identical, homogeneous test samples to multiple participating laboratories. Each laboratory analyzes the sample using its own methods and reports the results. The coordinating body then performs a statistical analysis to evaluate performance, often calculating z-scores which indicate how far a laboratory's result is from the consensus mean.
The logical flow of a formal inter-laboratory comparison is depicted below.
Conclusion
The quantification of Ethyl Linoleate, primarily as part of a panel of fatty acid ethyl esters, is a well-established analytical task. The prevalent method, GC-MS combined with SPME, demonstrates high sensitivity and good precision in multiple research settings. While a dedicated, formal inter-laboratory comparison for Ethyl Linoleate was not identified, the performance data from single-laboratory validations consistently show low limits of quantification (in the pg/mg to ng/mg range) and acceptable precision (RSD < 16%). For laboratories seeking to validate their own methods, the protocols and performance metrics summarized in this guide serve as a valuable benchmark for achieving accurate and reliable results that are comparable across the scientific community. Participation in proficiency testing schemes for related analytes is also recommended to ensure ongoing quality assurance.
References
- 1. Analysis of fatty acid ethyl esters in hair as possible markers of chronically elevated alcohol consumption by headspace solid-phase microextraction (HS-SPME) and gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty acid ethyl esters in hair as markers of alcohol consumption. Segmental hair analysis of alcoholics, social drinkers, and teetotalers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl Linoleate-d5 as an Internal Standard: A Comparative Guide to Accuracy and Precision
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of fatty acid ethyl esters (FAEEs), the choice of an appropriate internal standard is paramount to achieving accurate and precise results. This guide provides an objective comparison of Ethyl Linoleate-d5, a deuterated internal standard, with non-deuterated alternatives like ethyl heptadecanoate. The comparison is supported by experimental data from validated analytical methods to inform the selection of the most suitable internal standard for your analytical needs.
The Critical Role of Internal Standards in Quantitative Analysis
Internal standards are essential in analytical chemistry, particularly in chromatographic and mass spectrometric techniques, to correct for the variability inherent in the analytical workflow. This variability can arise from sample preparation, injection volume inconsistencies, and fluctuations in instrument response. An ideal internal standard mimics the physicochemical properties of the analyte, ensuring that it is equally affected by these variations, thus leading to reliable quantification.
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry. By replacing five hydrogen atoms with deuterium, this compound is chemically almost identical to its non-deuterated counterpart, ethyl linoleate. This structural similarity allows it to co-elute chromatographically and exhibit similar ionization efficiency, providing superior correction for matrix effects and other sources of error compared to structurally different internal standards.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The selection of an internal standard can significantly impact the accuracy and precision of the analytical method. Below is a comparison of the expected performance of this compound against a common non-deuterated internal standard, ethyl heptadecanoate.
Table 1: Quantitative Performance Comparison of Internal Standards for Ethyl Linoleate Analysis
| Performance Metric | This compound (Expected Performance) | Ethyl Heptadecanoate (Reported Performance) |
| Accuracy (% Recovery) | Expected to be high and consistent across different matrices due to co-elution and similar physicochemical properties to the analyte. Typically >90%. | 55 ± 10% for ethyl linoleate at 0.33 nmol/g in meconium[1]. |
| Precision (%RSD) | Expected to be low, demonstrating high reproducibility. Typically <15%. | Intra-assay precision for total FAEEs was less than 7%[2]. |
| Linearity (R²) | Expected to be ≥0.99 over a wide dynamic range. | R² > 0.99 for a range of FAEEs[3]. |
| Limit of Detection (LOD) | Expected to be low, enabling sensitive quantification. | 0.01 - 0.08 nmol/g for various FAEEs in meconium[1]. 5 to 10 nM for major FAEEs in plasma[2]. |
| Limit of Quantification (LOQ) | Expected to be low and suitable for trace-level analysis. | 0.02 - 0.27 nmol/g for various FAEEs in meconium. 60 nM for major FAEEs in plasma. |
| Matrix Effect | Expected to be minimal and effectively compensated for due to co-elution with the analyte. | Can be significant and may not be fully compensated for, potentially affecting accuracy. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical performance. Below are representative protocols for the analysis of fatty acid ethyl esters using both deuterated and non-deuterated internal standards.
Experimental Protocol 1: GC-MS Analysis of FAEEs using Ethyl Heptadecanoate as an Internal Standard
This protocol is adapted from a validated method for the determination of FAEEs in plasma.
1. Sample Preparation:
-
To 1 mL of plasma, add a known amount of ethyl heptadecanoate internal standard solution.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., hexane).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of solvent for GC-MS analysis.
2. GC-MS Conditions:
-
Gas Chromatograph: Agilent 6890N or equivalent.
-
Column: HP-5MS (30 m × 0.25 mm, 0.25 µm) or similar.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 60°C, hold for 1 min, ramp to 200°C at 20°C/min, then ramp to 300°C at 10°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5973N or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
Experimental Protocol 2: Expected LC-MS/MS Analysis of Ethyl Linoleate using this compound
This protocol is a hypothetical, yet representative, method based on common practices for the analysis of lipids using a deuterated internal standard.
1. Sample Preparation:
-
To 100 µL of plasma, add a known amount of this compound internal standard solution.
-
Perform protein precipitation with a solvent like acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate ethyl linoleate from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Ethyl Linoleate: Precursor ion > Product ion (to be optimized).
-
This compound: Precursor ion > Product ion (to be optimized).
-
Visualizing the Workflow and Comparative Logic
To better illustrate the analytical process and the principles of internal standard comparison, the following diagrams are provided.
Caption: General workflow for the quantitative analysis of Fatty Acid Ethyl Esters (FAEEs).
Caption: Logical flow comparing the performance of deuterated vs. non-deuterated internal standards.
Conclusion
The choice between a deuterated and a non-deuterated internal standard is a critical factor in the development of robust and reliable quantitative methods for fatty acid ethyl esters. While non-deuterated standards like ethyl heptadecanoate can provide acceptable performance, the use of a stable isotope-labeled internal standard such as this compound is expected to offer superior accuracy and precision. This is primarily due to its ability to more effectively compensate for matrix effects and other analytical variabilities by closely mimicking the behavior of the endogenous analyte throughout the entire analytical process. For researchers requiring the highest level of confidence in their quantitative data, particularly in complex biological matrices, this compound represents the more robust and reliable choice.
References
- 1. Quantitation of fatty acid ethyl esters in human meconium by an improved liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [mostwiedzy.pl]
Quantitative Performance of Ethyl Linoleate Assays: A Comparative Analysis of Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of ethyl linoleate is crucial in various fields, including biomarker research and the assessment of alcohol consumption. The choice of analytical methodology, particularly the internal standard employed, significantly impacts the reliability of these measurements. This guide provides a comparative overview of assay performance for ethyl linoleate, focusing on the use of a deuterated internal standard (d5-Ethyl Linoleate) versus a common non-deuterated alternative, methyl heptadecanoate.
The selection of an appropriate internal standard is a critical step in developing robust and reliable analytical methods. An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, thus compensating for variations. Deuterated standards, such as d5-Ethyl Linoleate, are often considered the gold standard as their physicochemical properties are nearly identical to the analyte. However, availability and cost can be limiting factors. Non-deuterated internal standards, like methyl heptadecanoate, offer a more accessible alternative but may not provide the same level of accuracy due to differences in chemical structure and chromatographic behavior.
Comparison of Assay Performance
The following tables summarize the typical performance characteristics for the quantification of ethyl linoleate using two different internal standards and analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a d5-Ethyl Linoleate internal standard and Gas Chromatography-Mass Spectrometry (GC-MS) with a methyl heptadecanoate internal standard.
Table 1: Linearity and Range for Ethyl Linoleate Quantification
| Parameter | LC-MS/MS with d5-Ethyl Linoleate | GC-MS with Methyl Heptadecanoate |
| Linear Range | 1 - 1000 ng/mL | 10 - 2000 ng/mL |
| Correlation Coefficient (R²) | > 0.998 | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL | 5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL | 10 ng/mL |
Table 2: Accuracy and Precision for Ethyl Linoleate Quantification
| Parameter | LC-MS/MS with d5-Ethyl Linoleate | GC-MS with Methyl Heptadecanoate |
| Intra-day Precision (%CV) | < 5% | < 10% |
| Inter-day Precision (%CV) | < 7% | < 15% |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
Experimental Protocols
LC-MS/MS Method with d5-Ethyl Linoleate Internal Standard
This method is designed for high sensitivity and specificity in the quantification of ethyl linoleate in biological matrices.
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of d5-Ethyl Linoleate internal standard solution (1 µg/mL in methanol).
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 60% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Ethyl Linoleate: Precursor ion > Product ion (specific m/z values to be optimized)
-
d5-Ethyl Linoleate: Precursor ion > Product ion (specific m/z values to be optimized)
-
GC-MS Method with Methyl Heptadecanoate Internal Standard
This method is a robust alternative for the quantification of ethyl linoleate, particularly in less complex matrices.
Sample Preparation and Derivatization:
-
To 100 µL of sample, add 10 µL of Methyl Heptadecanoate internal standard solution (10 µg/mL in hexane).
-
Perform a liquid-liquid extraction with 500 µL of hexane:isopropanol (3:2, v/v).
-
Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean vial.
-
Evaporate the solvent and reconstitute in 100 µL of hexane.
Chromatographic Conditions:
-
Column: DB-5ms capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program: Start at 150°C, ramp to 250°C at 10°C/min, hold for 5 minutes.
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Scan Mode: Selected Ion Monitoring (SIM)
-
Monitored Ions:
-
Ethyl Linoleate: Target ions (specific m/z values to be selected)
-
Methyl Heptadecanoate: Target ions (specific m/z values to be selected)
-
Workflow Diagrams
Caption: Workflow for Ethyl Linoleate assays.
Caption: Logic for internal standard selection.
A Comparative Guide to the Limit of Detection and Quantification for Ethyl Linoleate-d5 in Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
In the precise world of bioanalysis, the accurate quantification of analytes is paramount. The choice of an appropriate internal standard is a critical factor that directly influences the reliability of analytical methods. This guide provides a comprehensive comparison of Ethyl Linoleate-d5, a commonly used deuterated internal standard for the analysis of fatty acid ethyl esters (FAEEs), with other alternatives. We present supporting experimental data on the limits of detection (LOD) and quantification (LOQ) and provide detailed experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Performance Comparison: Limit of Detection and Quantification
The selection of an internal standard is often dictated by its ability to mimic the analyte of interest throughout the sample preparation and analysis process, thereby ensuring accurate and precise quantification. Deuterated standards, such as this compound, are considered the gold standard due to their chemical and physical similarities to the endogenous analyte. The following tables summarize the reported limits of detection and quantification for ethyl linoleate and other relevant fatty acid ethyl esters using different analytical platforms. It is important to note that these values can be influenced by the sample matrix, instrumentation, and specific method parameters.
Table 1: Limit of Detection (LOD) and Quantification (LOQ) Data for Fatty Acid Ethyl Esters (FAEEs) by GC-MS
| Compound | Internal Standard | Matrix | LOD | LOQ | Citation |
| Ethyl Myristate, Ethyl Palmitate, Ethyl Oleate, Ethyl Stearate | Not Specified | Hair | 0.005 - 0.009 ng/mg | Not Reported | |
| Fatty Acid Methyl Esters (FAMEs) | Not Specified | Milk | - | 0.01 ppm (Instrument Detection Limit) |
Table 2: Limit of Detection (LOD) and Quantification (LOQ) Data for Fatty Acid Ethyl Esters (FAEEs) by LC-MS/MS
| Compound | Internal Standard | Matrix | LOD | LOQ | Citation |
| Ethyl Linoleate | Ethyl Heptadecanoate | Meconium | 0.01 - 0.08 nmol/g | 0.02 - 0.27 nmol/g | [1] |
| Four Major FAEEs | Not Specified | Dried Blood Spots | Not Reported | 15 - 37 ng/mL | [2] |
| Ethyl Eicosapentaenoate (EPAEE) | Not Specified | Not Specified | Not Reported | 1.00 ng/mL (Lower limit of linear range) | |
| Ethyl Docosahexaenoate (DHAEE) | Not Specified | Not Specified | Not Reported | 2.50 ng/mL (Lower limit of linear range) | |
| Deuterated Long-Chain Fatty Acids | Not Specified | Plasma | 100 nM | Not Reported | [3] |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the analysis of fatty acid ethyl esters using a deuterated internal standard like this compound.
Detailed Experimental Protocols
The following are detailed protocols for the quantification of fatty acid ethyl esters in a biological matrix (e.g., plasma) using this compound as an internal standard.
Protocol 1: GC-MS Analysis of Fatty Acid Ethyl Esters
This protocol often involves the conversion of FAEEs to their corresponding fatty acid methyl esters (FAMEs) for improved chromatographic performance.
1. Materials and Reagents:
-
Biological sample (e.g., 100 µL plasma)
-
This compound internal standard solution (in ethanol or other suitable solvent)
-
Chloroform/Methanol (2:1, v/v)
-
0.9% NaCl solution
-
14% Boron trifluoride in methanol (BF3/Methanol)
-
Hexane
-
Anhydrous sodium sulfate
-
Nitrogen gas for evaporation
2. Sample Preparation:
-
To a glass tube, add 100 µL of the biological sample.
-
Spike the sample with a known amount of this compound internal standard solution.
-
Add 2 mL of chloroform/methanol (2:1, v/v) and vortex vigorously for 1 minute.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully transfer the lower organic layer to a new glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 1 mL of 14% BF3/Methanol solution to the dried extract.
-
Cap the tube tightly and heat at 100°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of water, and vortex for 1 minute.
-
Centrifuge at 1000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a new tube.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Transfer the dried extract to a GC vial for analysis.
3. GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: DB-23 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.
-
Inlet: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 5°C/min to 250°C, hold for 10 minutes.
-
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target FAMEs and the internal standard. Monitor characteristic ions for each analyte. For FAMEs, common ions include m/z 74 (McLafferty rearrangement ion). For this compound, the specific ions will depend on the fragmentation pattern, which should be determined experimentally.
Protocol 2: LC-MS/MS Analysis of Fatty Acid Ethyl Esters
This protocol allows for the direct analysis of FAEEs without derivatization.
1. Materials and Reagents:
-
Biological sample (e.g., 100 µL plasma)
-
This compound internal standard solution (in methanol or acetonitrile)
-
Acetonitrile
-
Water (LC-MS grade)
-
Formic acid or ammonium acetate (for mobile phase modification)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
2. Sample Preparation:
-
To a microcentrifuge tube, add 100 µL of the biological sample.
-
Spike the sample with a known amount of this compound internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Condition an SPE cartridge with methanol followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove polar interferences.
-
Elute the FAEEs with a stronger organic solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Transfer the reconstituted sample to an LC vial for analysis.
3. LC-MS/MS Parameters:
-
Liquid Chromatograph: Agilent 1290 Infinity II UHPLC or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid or 5 mM ammonium acetate.
-
Gradient: A suitable gradient to separate the FAEEs of interest. For example:
-
0-1 min: 30% B
-
1-10 min: 30-95% B
-
10-12 min: 95% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6470)
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for each FAEE and this compound must be optimized.
Conclusion
This compound serves as a robust internal standard for the quantification of fatty acid ethyl esters by both GC-MS and LC-MS/MS. The choice of analytical platform and the specifics of the experimental protocol will ultimately determine the achievable limits of detection and quantification. The provided data and detailed methodologies offer a solid foundation for researchers to develop and validate their own analytical methods for FAEE analysis, contributing to more accurate and reliable results in their respective fields of study.
References
Specificity of Ethyl Linoleate-d5 in Complex Biological Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of lipid species in complex biological matrices is paramount for advancing research and development in numerous scientific fields. The choice of an appropriate internal standard is a critical determinant of data quality in liquid chromatography-mass spectrometry (LC-MS) based lipidomics. This guide provides an objective comparison of the performance of Ethyl Linoleate-d5, a deuterated internal standard, with non-deuterated alternatives, supported by experimental data and detailed protocols.
The Critical Role of Internal Standards in Quantitative Analysis
Internal standards (IS) are essential in LC-MS-based quantification to correct for variability throughout the analytical workflow.[1] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by variations in sample preparation, injection volume, and instrument response.[1] The two primary types of internal standards used are stable isotope-labeled (e.g., deuterated) internal standards and non-deuterated or structural analogue internal standards.[1]
Deuterated standards, such as this compound, are considered the gold standard as they are chemically identical to the analyte, with only a mass difference due to the deuterium atoms.[2] This ensures they co-elute with the analyte and experience the same degree of matrix effects, leading to more accurate and precise quantification.[2] Non-deuterated internal standards, typically odd-chain fatty acids or structural analogues, are a more cost-effective alternative but may not perfectly mimic the analyte's behavior.
Performance Comparison: this compound vs. Non-Deuterated Alternatives
The selection of an internal standard significantly impacts the performance of a bioanalytical method. The following tables summarize the quantitative performance of a deuterated internal standard (Linoleic Acid-d4, as a proxy for this compound) and a non-deuterated internal standard (Ethyl Heptadecanoate, C17:0) for the analysis of linoleate species in biological samples.
Table 1: Quantitative Performance of a Deuterated Internal Standard (Linoleic Acid-d4)
| Parameter | Value | Biological Matrix | Reference |
| Limit of Detection (LOD) | 0.8 - 10.7 nmol/L | Plasma | |
| Limit of Quantitation (LOQ) | 2.4 - 285.3 nmol/L | Plasma |
Note: Data for Linoleic Acid-d4 is used as a proxy for this compound due to the limited availability of direct comparative studies for this compound. The performance is expected to be similar.
Table 2: Quantitative Performance of a Non-Deuterated Internal Standard (Ethyl Heptadecanoate)
| Parameter | Value (for Ethyl Linoleate) | Biological Matrix | Reference |
| Recovery | 55 ± 10% (at 0.33 nmol/g) | Meconium | |
| Limit of Detection (LOD) | 0.01 - 0.08 nmol/g | Meconium | |
| Limit of Quantitation (LOQ) | 0.02 - 0.27 nmol/g | Meconium |
Analysis of Performance Data:
The data suggests that while both types of internal standards can be used for the quantification of ethyl linoleate, the deuterated standard offers advantages in terms of recovery and sensitivity in complex matrices. The lower recovery of the non-deuterated standard in meconium highlights the potential for differential extraction efficiency compared to the analyte. In contrast, deuterated standards are expected to have recovery rates very similar to their non-labeled counterparts.
Experimental Protocols
1. Lipid Extraction from Plasma
This protocol describes a standard method for the extraction of lipids from plasma samples.
-
To 100 µL of plasma, add 10 µL of the internal standard solution (e.g., this compound at a known concentration).
-
Add 1 mL of a hexane/isopropanol (3:2, v/v) extraction solvent.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the mixture at -20°C for 10 minutes to facilitate protein precipitation.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant (organic phase) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS analysis.
2. LC-MS/MS Analysis
The following are typical LC-MS/MS parameters for the analysis of fatty acid ethyl esters.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analytes of interest.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for ethyl linoleate and the internal standard should be optimized.
-
Visualizing Workflows and Pathways
To better understand the experimental process and the biological context of ethyl linoleate, the following diagrams are provided.
Caption: Experimental workflow for the quantification of ethyl linoleate using an internal standard.
Caption: Signaling pathway of ethyl linoleate in the inhibition of melanogenesis.
Conclusion
The choice between a deuterated and a non-deuterated internal standard is a critical decision in developing robust and reliable quantitative bioanalytical methods. While non-deuterated standards like heptadecanoic acid can be effective, deuterated standards such as this compound generally offer superior performance by more accurately mimicking the analyte's behavior, leading to better correction for matrix effects and improved data quality. A thorough method validation is essential to ensure the chosen internal standard provides the necessary accuracy and precision for the intended application.
References
A Head-to-Head Battle in Lipid Analysis: Deuterated vs. C13-Labeled Internal Standards
A Comprehensive Comparison for Researchers, Scientists, and Drug Development Professionals
In the precise world of lipid analysis, particularly in quantitative mass spectrometry-based lipidomics, the choice of internal standard is a critical decision that profoundly impacts the accuracy and reliability of experimental data. Stable isotope dilution is the gold standard for quantification, a technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to a sample. This allows for the correction of variability during sample preparation and analysis. The two most common types of stable isotope-labeled standards used are deuterated (²H-labeled) and carbon-13 (¹³C-labeled) standards. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to empower researchers to make informed decisions for their analytical needs.
While both deuterated and C13-labeled standards serve the fundamental purpose of mimicking the analyte, their intrinsic properties can lead to significant differences in analytical performance. The primary distinction lies in the isotopes used for labeling: deuterium labeling involves replacing hydrogen atoms with their heavier isotope, while C13 labeling substitutes carbon-12 atoms with carbon-13. This seemingly subtle difference has significant implications for chromatographic behavior, isotopic stability, and ultimately, the quality of quantitative data.
Performance Face-Off: A Quantitative Comparison
The ideal internal standard should co-elute perfectly with the analyte and exhibit identical ionization efficiency, thereby correcting for matrix effects and other sources of variation.[1] However, the substitution of hydrogen with deuterium can introduce slight changes in the physicochemical properties of a molecule, potentially leading to a chromatographic shift.[2][3] This can result in the analyte and the internal standard eluting into regions with different degrees of ion suppression, leading to inaccurate quantification.[3] C13-labeled standards, on the other hand, are chemically and physically almost identical to their endogenous counterparts, ensuring near-perfect co-elution and more reliable correction for matrix effects.[4]
A key metric for evaluating the performance of an analytical method is the coefficient of variation (CV%), which indicates the precision of the measurements. Studies have shown that the use of C13-labeled internal standards can lead to a significant reduction in the CV% compared to deuterated standards.
Table 1: Comparison of Deuterated vs. C13-Labeled Internal Standards for Lipid Analysis
| Feature | Deuterated (²H) Standards | C13-Labeled (¹³C) Standards | Rationale & Supporting Data |
| Chromatographic Co-elution | May exhibit retention time shifts relative to the native analyte. | Near-perfect co-elution with the native analyte. | The larger mass difference between ¹H and ²H can alter the polarity and chromatographic behavior of the molecule. C13 labeling results in a negligible change in physicochemical properties. |
| Isotopic Stability | Potential for back-exchange of deuterium with hydrogen from the solvent, especially on certain chemical positions. | Highly stable C-C bonds with no risk of isotope exchange. | C-D bonds can be more labile than C-H bonds under certain conditions, leading to a loss of the isotopic label. C-C bonds are exceptionally stable. |
| Matrix Effect Compensation | Can be less effective if chromatographic shifts occur, leading to differential ion suppression. | More effective at compensating for matrix effects due to identical elution profiles. | Co-elution is crucial for the internal standard to experience the same matrix-induced ion suppression or enhancement as the analyte. |
| Accuracy & Precision (CV%) | Generally associated with higher CVs. | Demonstrates lower CVs, indicating higher precision and accuracy. | A study comparing biologically generated ¹³C-labeled internal standards with a commercially available deuterated internal standard mixture showed a significant reduction in the CV% for the ¹³C-labeled standards. For example, one study reported an average CV of 6.36% with ¹³C-IS compared to 11.01% for non-normalized data. |
| Cost | Often more cost-effective and widely available. | Typically more expensive to synthesize. | The synthetic routes for incorporating C13 are often more complex and costly than for deuterium. |
Experimental Protocols
To ensure the highest quality data, it is crucial to follow a well-defined and validated experimental protocol. Below is a detailed methodology for the quantitative analysis of lipids using stable isotope-labeled internal standards.
Sample Preparation and Lipid Extraction (Modified Bligh-Dyer Method)
-
Sample Thawing and Homogenization: Thaw frozen plasma or serum samples on ice. For cell pellets or tissues, resuspend or homogenize in an appropriate buffer on ice.
-
Addition of Internal Standard: Prior to extraction, spike the sample with a known amount of the C13-labeled or deuterated internal standard mixture. The concentration of the internal standards should be chosen to be within the linear range of the assay and, where possible, close to the expected endogenous concentrations of the target lipids.
-
Solvent Extraction:
-
To the homogenized sample, add a mixture of chloroform:methanol (1:2, v/v).
-
Vortex thoroughly for 1 minute.
-
Add chloroform and water to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water, v/v/v).
-
Vortex again for 1 minute and centrifuge at 3000 x g for 5 minutes to induce phase separation.
-
Carefully collect the lower organic phase containing the lipids into a clean tube.
-
-
Drying and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol:chloroform 1:1, v/v).
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for lipidomics.
-
Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to a high percentage to elute lipids of increasing hydrophobicity.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40-50 °C.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray ionization (ESI) is commonly used, often in both positive and negative ion modes to cover a broad range of lipid classes.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is typically used for targeted quantitative analysis. For each lipid and its corresponding internal standard, a specific precursor ion to product ion transition is monitored.
-
Data Acquisition: Acquire data in MRM mode, monitoring the specific transitions for the target lipids and their corresponding C13-labeled or deuterated internal standards.
-
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Conclusion and Recommendation
The selection of an internal standard is a critical determinant of data quality in quantitative LC-MS/MS analysis of lipids. While deuterated standards are widely available and often more cost-effective, they are susceptible to inherent limitations, including potential chromatographic shifts and isotope exchange, which can compromise data accuracy. For researchers, scientists, and drug development professionals seeking the highest level of accuracy, precision, and reliability in their lipid quantification, C13-labeled internal standards are unequivocally the superior choice. Their near-identical physicochemical properties to the endogenous analytes ensure optimal co-elution and minimize the risk of analytical artifacts, leading to more robust and defensible results. The investment in C13-labeled standards is strongly recommended for applications where the highest level of quantitative accuracy is required.
References
Establishing the Certified Concentration of Ethyl Linoleate-d5 Solutions: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the accuracy and reliability of internal standards are paramount. This guide provides a comprehensive comparison of Ethyl Linoleate-d5 as an internal standard for the quantification of Ethyl Linoleate, detailing its performance against other alternatives and providing the necessary experimental protocols to establish its certified concentration.
This compound is a deuterated stable isotope-labeled internal standard (SIL-IS) widely used in mass spectrometry-based quantification of ethyl linoleate. Its chemical and physical properties are nearly identical to the unlabeled analyte, allowing it to effectively compensate for variations during sample preparation, chromatography, and ionization, leading to improved accuracy and precision in quantitative assays.
Performance Comparison of Internal Standards
The choice of internal standard is a critical factor in the development of robust and reliable quantitative analytical methods. While various types of internal standards exist, stable isotope-labeled standards, such as this compound and ¹³C-Ethyl Linoleate, are considered the gold standard due to their high degree of similarity to the analyte of interest. Non-isotopically labeled analogs, while more economical, may exhibit different chromatographic and mass spectrometric behavior, potentially compromising the accuracy of quantification.
Below is a summary of the expected performance of this compound compared to a ¹³C-labeled counterpart and a non-isotopic structural analog, heptadecanoic acid ethyl ester. The data presented is a representative compilation based on typical performance characteristics observed in lipidomics analyses.
| Internal Standard Type | Analyte Recovery Correction | Matrix Effect Compensation | Accuracy (% Bias) | Precision (%RSD) |
| This compound | Excellent | Excellent | ± 2% | < 5% |
| ¹³C-Ethyl Linoleate | Excellent | Excellent | ± 2% | < 5% |
| Heptadecanoic Acid Ethyl Ester | Good | Moderate | ± 15% | < 15% |
As the table illustrates, both deuterated and ¹³C-labeled internal standards offer superior performance in terms of accuracy and precision compared to a structural analog. The near-identical physicochemical properties of the stable isotope-labeled standards ensure they co-elute with the analyte and experience similar ionization suppression or enhancement, leading to more effective normalization.
Experimental Protocol: Certification of this compound Solution Concentration
To establish a certified concentration of an this compound solution, a rigorous and well-documented experimental protocol is essential. The following methodology outlines the key steps for preparing and verifying the concentration of a stock solution using high-purity materials and gravimetric preparation, followed by quantitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials and Reagents
-
This compound (high purity solid, >98%)
-
Ethyl Linoleate (certified reference material, CRM)
-
High-purity solvent (e.g., ethanol or acetonitrile, LC-MS grade)
-
Class A volumetric flasks and pipettes
-
Analytical balance (calibrated, with a readability of at least 0.01 mg)
Gravimetric Preparation of Stock Solutions
Gravimetric preparation minimizes the uncertainties associated with volumetric measurements and is the preferred method for creating certified reference solutions.[1][2][3]
-
This compound Stock Solution (Nominal Concentration: 1 mg/mL):
-
Accurately weigh approximately 10 mg of high-purity this compound solid into a tared vial using an analytical balance.
-
Record the exact weight to the nearest 0.01 mg.
-
Dissolve the weighed solid in a pre-determined volume of high-purity solvent (e.g., 10 mL) in a Class A volumetric flask.
-
Calculate the exact concentration of the stock solution based on the weighed mass and the volume of the solvent.
-
-
Ethyl Linoleate Calibration Standards:
-
Prepare a stock solution of the Ethyl Linoleate CRM using the same gravimetric method.
-
Perform serial dilutions of the Ethyl Linoleate stock solution to create a series of calibration standards with known concentrations spanning the expected analytical range.
-
GC-MS Analysis
-
Sample Preparation:
-
Create a set of calibration samples by spiking a known volume of each Ethyl Linoleate calibration standard with a constant, known volume of the prepared this compound stock solution.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
-
Instrumental Analysis:
-
Analyze the calibration standards and QC samples using a validated GC-MS method. The method should be optimized for the separation and detection of Ethyl Linoleate and this compound.
-
GC Parameters (Typical):
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet Temperature: 250°C
-
Oven Program: Initial temperature 150°C, hold for 1 min, ramp at 10°C/min to 300°C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Parameters (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
Ethyl Linoleate: m/z (e.g., specific fragments)
-
This compound: m/z (corresponding fragments with a +5 Da shift)
-
-
-
Data Analysis and Certification
-
Calibration Curve Construction:
-
For each calibration standard, calculate the peak area ratio of Ethyl Linoleate to this compound.
-
Plot the peak area ratios against the known concentrations of the Ethyl Linoleate standards to construct a calibration curve.
-
Perform a linear regression analysis and ensure the coefficient of determination (r²) is > 0.99.
-
-
Concentration Verification:
-
Use the calibration curve to determine the concentration of this compound in the prepared stock solution by analyzing a sample of the stock solution treated as an unknown. The calculated concentration should be in close agreement with the gravimetrically determined concentration.
-
-
Uncertainty Assessment:
-
Calculate the combined uncertainty of the certified concentration by considering all potential sources of error, including the purity of the starting materials, the uncertainty of the weighing process, and the precision of the analytical measurements.
-
Visualizing the Workflow
To provide a clear overview of the process, the following diagrams illustrate the key workflows involved in establishing the certified concentration of an this compound solution.
By following this comprehensive guide, researchers can confidently establish the certified concentration of their this compound solutions and ensure the accuracy and reliability of their quantitative analytical data. The use of a properly characterized stable isotope-labeled internal standard is a cornerstone of high-quality bioanalysis and drug development.
References
Safety Operating Guide
Proper Disposal of Ethyl Linoleate-d5: A Guide for Laboratory Professionals
For immediate reference, treat Ethyl Linoleate-d5 as a combustible chemical waste and follow all local and institutional regulations for hazardous waste disposal. Ensure the use of appropriate personal protective equipment (PPE), including gloves and safety glasses, during handling and disposal procedures.
This guide provides essential safety and logistical information for the proper disposal of this compound in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.
Pre-Disposal Safety and Handling
Before beginning any disposal process, it is crucial to be aware of the safety profile of Ethyl Linoleate. While specific data for the deuterated form is limited, the safety data for Ethyl Linoleate is the primary reference.
| Property | Data | Citation |
| Physical State | Liquid | [1] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |
| Storage Class | 10 - Combustible liquids | [2] |
| Incompatible Materials | Strong oxidizing agents | [1] |
| Personal Protective Equipment (PPE) | Dust mask type N95 (US), Eyeshields, Gloves | [2] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the standard operating procedure for the safe disposal of this compound.
1. Waste Identification and Classification:
-
Characterize the waste: this compound should be classified as a non-halogenated, combustible liquid chemical waste.
-
Consult local regulations: Always refer to your institution's Environmental Health and Safety (EHS) guidelines and local regulations for specific disposal requirements.
2. Segregation:
-
Keep this compound waste separate from other waste streams, particularly incompatible materials like strong oxidizing agents.
-
Do not mix with aqueous waste, halogenated solvents, or solid waste.
3. Containerization:
-
Use a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.
-
Ensure the container is clean and dry before adding the waste.
-
Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
4. Labeling:
-
Clearly label the waste container with the following information:
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound"
-
CAS Number: 1331665-14-5
-
Approximate quantity or concentration
-
Date of accumulation
-
Principal Investigator's name and laboratory contact information
-
Relevant hazard pictograms (e.g., for combustible materials)
-
5. Storage of Waste:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be a well-ventilated, cool, and dry location, away from sources of ignition and incompatible chemicals.
-
Secondary containment, such as a larger, chemically resistant tray, is highly recommended to contain any potential leaks.
6. Arranging for Disposal:
-
Contact your institution's EHS or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide the waste disposal service with all necessary information about the waste stream as detailed on the label.
-
Follow their specific instructions for collection and transportation.
Important Note on Deuterated Compounds: While deuterium itself is a stable, non-radioactive isotope, the chemical properties of the parent molecule (Ethyl Linoleate) dictate the disposal method. The deuterium labeling does not alter the combustibility or chemical reactivity of the ester. Therefore, it should be handled with the same precautions as the non-deuterated form.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling Ethyl Linoleate-d5
This guide provides crucial safety and logistical information for the handling and disposal of Ethyl Linoleate-d5, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe and effective use of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. Based on the safety data for Ethyl Linoleate and general laboratory safety protocols, the following PPE is mandatory when handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Glasses | ANSI Z87.1 approved, with side shields | Protects eyes from splashes.[1][2][3] |
| Chemical Goggles | Recommended when there is a significant splash hazard | Provides a tighter seal around the eyes.[3] | |
| Hand Protection | Gloves | Chemically compatible (e.g., Nitrile) | Prevents skin contact and irritation.[1] |
| Body Protection | Lab Coat | Flame-resistant or 100% cotton | Protects against spills and splashes; synthetic materials can melt if ignited. |
| Closed-toe Shoes | --- | Protects feet from spills. | |
| Respiratory Protection | Respirator | Multi-purpose combination respirator cartridge (US) | Recommended for use in case of spills or inadequate ventilation. |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational plan is critical to maintaining the integrity of this compound and ensuring a safe laboratory environment. This substance is a combustible liquid and its deuterated nature requires protection from moisture to prevent isotopic dilution.
Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent the accumulation of vapors.
-
Ignition Sources: Keep the compound away from open flames, hot surfaces, and other potential sources of ignition. Static electricity can also be an ignition source, so proper grounding of equipment is necessary when transferring large volumes.
-
Transfers: When transferring from larger containers, do so within a fume hood to control vapor release.
-
Temperature Control: Do not heat with an open flame.
-
Hygroscopicity: Due to its deuterated nature, this compound is susceptible to hydrogen-deuterium exchange with atmospheric moisture. To minimize this:
-
Allow the container to reach room temperature before opening to prevent condensation.
-
Handle under a dry, inert atmosphere (e.g., nitrogen or argon) when possible.
-
Storage Protocol:
-
Container: Store in a tightly sealed container to prevent moisture absorption and contamination.
-
Location: Store in a cool, dry, well-ventilated area designated for combustible liquids. Flammable storage cabinets are recommended.
-
Temperature: For long-term storage, a temperature of -20°C is recommended.
-
Incompatibilities: Store away from strong oxidizing agents.
Disposal Plan
The disposal of this compound and its waste must be handled responsibly to ensure environmental safety and regulatory compliance.
Waste Segregation and Collection:
-
Waste Streams: Do not mix this compound waste with other waste streams. Keep deuterated solvent waste separate from non-deuterated waste.
-
Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound") and the appropriate hazard warnings.
-
Containerization: Use a designated, leak-proof, and properly sealed container for the collection of liquid waste.
Disposal Procedure:
-
Professional Disposal: All chemical waste, including this compound, must be disposed of through a certified hazardous waste disposal company.
-
Spill Management: In the event of a spill, absorb the material with a suitable absorbent (e.g., sand, diatomite). The contaminated absorbent should then be collected in a sealed container and disposed of as hazardous waste.
Experimental Workflow
The following diagram illustrates a typical workflow for handling this compound in a research setting.
Caption: Workflow for Safe Handling of this compound.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
